2-Isopropyl-2,5-dihydro-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZZPRTEVQRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C=CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672453 | |
| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756476-29-6 | |
| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Isopropyl-2,5-dihydro-1H-pyrrole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a five-membered dihydropyrrole ring substituted with an isopropyl group at the 2-position. This structure, a partially saturated analog of the aromatic pyrrole, offers a unique combination of a reactive carbon-carbon double bond and a secondary amine, making it a versatile building block in synthetic organic chemistry. Its derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrrole and pyrrolidine nucleus in a vast array of biologically active molecules and natural products.[1][2][3] Understanding the nuanced chemical properties of this specific scaffold is crucial for its effective utilization in the synthesis of novel compounds and in the development of new therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, grounded in established chemical principles.
Physicochemical and Safety Profile
The physical characteristics and safety protocols are fundamental to the handling and application of any chemical compound. While specific experimental data for this compound is not extensively published, properties can be inferred from its structure and data on related compounds.
Data Summary
| Property | Value (Estimated/Inferred) | Notes |
| CAS Number | 756476-29-6 | For the free base.[4][5] |
| CAS Number (HCl Salt) | 695209-34-8 | For the hydrochloride salt.[6] |
| Molecular Formula | C₇H₁₃N | |
| Molecular Weight | 111.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Inferred from similar small amines and dihydropyrroles. |
| Boiling Point | ~140-160 °C | Estimated based on related structures. |
| Solubility | Soluble in most organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Alcohols). Limited solubility in water. | Typical for small, non-polar organic amines. |
Safety and Handling
As a flammable liquid and a substituted amine, this compound requires careful handling to mitigate risks. The following precautions are derived from safety data sheets for structurally related compounds.
-
Hazards :
-
Flammability : Assumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof electrical and ventilating equipment.[10]
-
Health : May cause serious eye irritation.[9][10] Harmful if inhaled or swallowed.[7][11] May cause respiratory irritation, drowsiness, or dizziness.[9][10] Avoid breathing vapors or mist.[7][9]
-
-
Personal Protective Equipment (PPE) :
-
Storage :
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][11]
-
Store locked up and away from incompatible materials such as oxidizing agents.[8][9][10] For long-term stability, storage under an inert gas is recommended as the compound may be sensitive to air and moisture.[7]
-
-
Spill & Disposal :
-
In case of a spill, shut off all ignition sources.[10] Absorb with an inert dry material (e.g., sand, earth) and place in an appropriate waste disposal container.[8] Ensure adequate ventilation.[11]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]
-
Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification. The following are the predicted key features for this compound.
-
¹H NMR Spectroscopy :
-
Olefinic Protons (H4, H5) : Expected to appear in the range of δ 5.5-6.0 ppm as multiplets.
-
Allylic Protons (H2, H5) : The proton at C2 (methine) would be coupled to the isopropyl protons and the N-H proton, appearing around δ 3.5-4.0 ppm. The CH₂ protons at C5 would be multiplets in the δ 3.0-3.5 ppm region.
-
Isopropyl Group : Two diastereotopic methyl groups appearing as doublets around δ 0.9-1.2 ppm, and a septet or multiplet for the methine proton around δ 1.5-2.0 ppm.
-
N-H Proton : A broad singlet, typically in the δ 1.5-3.0 ppm range, whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy :
-
Olefinic Carbons (C3, C4) : Expected signals in the δ 125-135 ppm region.
-
Allylic Carbons (C2, C5) : The C2 carbon (bearing the isopropyl group) would appear around δ 60-70 ppm, while the C5 carbon would be in the δ 50-60 ppm range.
-
Isopropyl Group : The methine carbon signal around δ 30-35 ppm and the methyl carbon signals around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy :
-
N-H Stretch : A moderate, somewhat broad absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch : Aliphatic C-H stretching just below 3000 cm⁻¹.
-
C=C Stretch : A weak to medium absorption band around 1640-1660 cm⁻¹.
-
N-H Bend : A band in the 1560-1640 cm⁻¹ region.
-
-
Mass Spectrometry :
-
Molecular Ion (M⁺) : A peak at m/z = 111.
-
Fragmentation : Common fragmentation would involve the loss of the isopropyl group ([M-43]⁺) or other fragmentation patterns characteristic of cyclic amines.
-
Synthesis and Reactivity
The synthetic utility of this compound stems from its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Pathways
The Paal-Knorr pyrrole synthesis is a classical and effective method for creating pyrrole rings. A modified approach using a suitable 1,4-dicarbonyl precursor and an amine can be adapted to produce the dihydropyrrole derivative. An alternative modern approach involves the catalytic dehydrogenative condensation of amino alcohols with secondary alcohols.[12]
Caption: General synthetic workflow via modified Paal-Knorr reaction.
Experimental Protocol: Synthesis via Reductive Cyclization
This protocol is a plausible, generalized procedure based on established methodologies for synthesizing substituted dihydropyrroles.
-
Reaction Setup : To a solution of a suitable 1,4-dicarbonyl precursor (e.g., a protected succinaldehyde derivative) (1.0 eq) in a suitable solvent like toluene or methanol, add isopropylamine (1.1 eq).
-
Imination : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate di-imine or amino-ketone.
-
Reduction & Cyclization : Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq), portion-wise.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Core Reactivity
The chemical behavior of this compound is dominated by the secondary amine and the endocyclic double bond.
-
Reactions at the Nitrogen : The lone pair on the nitrogen atom makes it nucleophilic and basic. It can readily undergo:
-
N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acyl-2,5-dihydropyrroles. These products are key substrates in palladium-catalyzed reactions.[13]
-
N-Alkylation : Reaction with alkyl halides to introduce substituents on the nitrogen.
-
Salt Formation : Reaction with acids to form the corresponding ammonium salts, such as the commercially available hydrochloride salt.[6]
-
-
Reactions of the Alkene : The C=C double bond can participate in various addition reactions:
-
Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield 2-isopropylpyrrolidine, a saturated five-membered ring.
-
Halogenation : Addition of halogens (e.g., Br₂) across the double bond.
-
Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide.
-
-
Dehydrogenation/Aromatization : The dihydropyrrole ring can be oxidized to the corresponding aromatic 2-isopropylpyrrole using reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures.
Caption: Key reactivity pathways of the dihydropyrrole core.
Applications in Research and Drug Development
The pyrrole and its partially or fully saturated analogs (pyrrolines and pyrrolidines) are considered "privileged scaffolds" in medicinal chemistry.[1][2] They are present in numerous FDA-approved drugs and natural products with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3]
-
Scaffold for Drug Discovery : this compound serves as a valuable starting material for generating libraries of diverse compounds. The combination of the secondary amine and the alkene allows for orthogonal functionalization, enabling the exploration of chemical space around this core.
-
Influence of the Isopropyl Group : The isopropyl substituent is a common feature in drug molecules. It increases the lipophilicity of the compound, which can enhance membrane permeability and oral bioavailability. Furthermore, its steric bulk can be used to probe and optimize interactions with biological targets, potentially improving potency and selectivity.
-
Synthetic Intermediate : Beyond direct biological applications, this molecule is a precursor to more complex heterocyclic systems. For example, the Ciamician–Dennstedt rearrangement of pyrroles with carbenes can lead to substituted pyridines, expanding its synthetic utility.[14] The reactivity of the dihydropyrrole core allows it to be a key intermediate in the total synthesis of complex natural products.
Conclusion
This compound is a synthetically versatile molecule with significant potential in materials science and drug discovery. Its chemical properties—defined by the interplay between a secondary amine and an alkene within a cyclic structure—provide multiple avenues for chemical modification. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to leverage this scaffold to build novel molecular architectures with tailored functions. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern chemical and pharmaceutical research.
References
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- SAFETY DATA SHEET. (2015, April 6). Vertex AI Search.
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- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical.
- 756476-29-6|this compound. BLDpharm.
- 695209-34-8|this compound hydrochloride. BLDpharm.
- 756476-29-6|this compound. Ambeed.
- A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
- From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Organic Letters.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20).
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- Palladium-Catalyzed Reaction of Indolines with Dihydropyrroles: Access to N-Alkylated Indoles. (2024, July 3). The Journal of Organic Chemistry.
- Reactions of 2,5-di(2-thienyl)pyrroles. (2008). Chemistry of Heterocyclic Compounds.
- This compound(SALTD
- Regioselective and sequential reactivity of activ
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- Synthesis of 2,5‐disubstituted pyrroles
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- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024, February 15). Polymers.
- Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
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2-Isopropyl-2,5-dihydro-1H-pyrrole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Abstract
The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules, demonstrating applications as anticancer, anti-inflammatory, and antiviral agents.[1] This technical guide provides an in-depth exploration of robust and efficient synthetic pathways for the targeted synthesis of this compound. As a key analog, its synthesis demands a nuanced understanding of modern organometallic and rearrangement reactions. This document focuses on two primary, field-proven strategies: Ring-Closing Metathesis (RCM) and the Aza-Cope Rearrangement–Mannich Cyclization cascade. We will dissect the mechanistic underpinnings of these methodologies, provide detailed, reproducible experimental protocols, and present quantitative data to guide researchers and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of the 2,5-Dihydropyrrole Core
The pyrrolidine ring and its unsaturated variants are foundational structures in medicinal chemistry and natural product synthesis.[2] The 2,5-dihydropyrrole core, in particular, offers a unique combination of structural rigidity and functionalizability, making it an attractive building block for creating complex molecular architectures. The introduction of a substituent at the C2 position, such as an isopropyl group, can significantly modulate the steric and electronic properties of the molecule, influencing its binding affinity and pharmacological profile. This guide moves beyond theoretical discussions to provide actionable, validated protocols for the synthesis of this compound, a compound of significant interest for library development and lead optimization.
Pathway I: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a premier strategy for the formation of cyclic olefins, prized for its exceptional functional group tolerance and predictable reactivity.[1][3] The reaction is catalyzed by well-defined ruthenium complexes, such as Grubbs' or Hoveyda-Grubbs catalysts, which efficiently mediate the intramolecular cyclization of a diene precursor.[1][4]
Mechanistic Rationale and Causality
The power of RCM lies in its thermodynamic driving force: the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene.[3] The reaction proceeds via a metallacyclobutane intermediate. For the synthesis of this compound, the key is the design of an appropriate acyclic diene precursor. The logical choice is an N-protected 1-amino-1-isopropyl-hexa-1,5-diene derivative. The catalyst first engages with one of the terminal double bonds, and through a series of [2+2] cycloadditions and cycloreversions, intramolecular metathesis occurs with the second double bond, releasing ethylene and forming the desired five-membered ring.
The choice of catalyst generation (e.g., Grubbs' I, II, or Hoveyda-Grubbs II) is critical. Second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally offer higher activity and stability, making them suitable for more challenging or sterically hindered substrates.[1][4]
Visualization of the RCM Pathway
Caption: Workflow for the RCM synthesis of this compound.
Experimental Protocol: RCM Synthesis
This protocol is adapted from established methods for synthesizing functionalized 2,5-dihydropyrroles.[1]
Materials:
-
N-Allyl-N-(3-methylbut-1-enyl)amine (Diene Precursor)
-
Grubbs' Second-Generation Catalyst ([RuCl₂(PCy₃)(IMes)])[1]
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Microwave Reactor (optional, for accelerated reaction)[1]
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the diene precursor (1.0 equiv) in anhydrous DCM to a concentration of 0.05 M in a reaction vessel (e.g., a microwave vial or Schlenk flask).
-
Catalyst Addition: Add Grubbs' second-generation catalyst (2-5 mol%). The choice of a lower catalyst loading is often possible with highly pure substrates.
-
Reaction Conditions (Thermal): Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Reaction Conditions (Microwave-Assisted): For an accelerated process, seal the vial and place it in a microwave reactor. Heat the mixture to 100-125 °C for 10-20 minutes.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure this compound.
Data Summary for RCM Reactions
The following table summarizes typical conditions and outcomes for RCM-based dihydropyrrole synthesis, based on literature precedents.[1][5]
| Parameter | Value/Condition | Rationale & Citation |
| Catalyst | Grubbs' II or Hoveyda-Grubbs II | High activity and functional group tolerance.[1][4] |
| Catalyst Loading | 2-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Solvent | Dichloromethane (DCM) or Toluene | Excellent solvents for RCM, good substrate/catalyst solubility.[1] |
| Concentration | 0.01 - 0.05 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | 40 °C (Thermal) or 100-125 °C (Microwave) | Microwave heating significantly reduces reaction times.[1] |
| Typical Yield | 75-95% | RCM is a high-yielding reaction for 5-membered rings.[3] |
Pathway II: Aza-Cope Rearrangement–Mannich Cyclization
The Aza-Cope/Mannich cascade is a powerful tandem reaction for constructing substituted pyrrolidines and related heterocycles.[6] It leverages a thermodynamically favorable, irreversible Mannich cyclization to trap the product of a reversible[6][6]-sigmatropic rearrangement.[6][7]
Mechanistic Rationale and Causality
This pathway is initiated by the formation of a γ-unsaturated iminium ion.[8] For our target, this can be generated from the condensation of a 2-hydroxy homoallyl amine derivative with an appropriate aldehyde. A subsequent cationic 2-aza-Cope rearrangement ([6][6]-sigmatropic shift) occurs, transposing the iminium ion.[2] The key to the reaction's success is the immediate, irreversible intramolecular Mannich reaction, where an enol or enolate intermediate attacks the newly positioned iminium ion to form the stable five-membered ring.[2][6] By starting with a homopropargyl tosylamine, the final product after cyclization is the desired dihydro-1H-pyrrole.[8]
To install the isopropyl group at the C2 position, isobutyraldehyde would be the logical aldehyde choice for the initial condensation step. The reaction is typically promoted by a Lewis acid, such as an iron(III) salt, to facilitate iminium ion formation.[2][8]
Visualization of the Aza-Cope/Mannich Pathway
Sources
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- 8. 3-Pyrroline synthesis [organic-chemistry.org]
2-Isopropyl-2,5-dihydro-1H-pyrrole molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Abstract
The 2,5-dihydro-1H-pyrrole, or 3-pyrroline, scaffold is a cornerstone in modern heterocyclic chemistry, serving as a versatile precursor for a multitude of biologically active molecules and complex natural products. The introduction of a stereocenter, as in this compound, imbues this simple heterocycle with significant potential as a chiral building block in asymmetric synthesis. This guide provides a comprehensive analysis of its molecular architecture, detailed spectroscopic characterization, state-of-the-art synthetic strategies, and a discussion of its reactivity and applications in the field of drug discovery. By elucidating the causal relationships between its structure and chemical behavior, we aim to equip researchers with the foundational knowledge required to leverage this molecule in their synthetic endeavors.
Molecular Architecture and Physicochemical Properties
This compound is a five-membered, unsaturated nitrogen heterocycle. Its structure is defined by a pyrroline ring with a single endocyclic double bond between the C3 and C4 positions and an isopropyl substituent at the C2 position, which is adjacent to the nitrogen atom.
Key Structural Features:
-
Heterocyclic Core: The 2,5-dihydro-1H-pyrrole ring is non-aromatic and possesses a puckered conformation. This three-dimensional character is a critical attribute for molecular recognition and binding to biological targets, offering an advantage over planar aromatic systems.
-
Stereocenter: The C2 carbon is sp³-hybridized and bonded to four different groups (H, N, C3, and the isopropyl group), making it a chiral center. Consequently, the molecule exists as a pair of enantiomers: (R)-2-isopropyl-2,5-dihydro-1H-pyrrole and (S)-2-isopropyl-2,5-dihydro-1H-pyrrole. The ability to synthesize and utilize enantiomerically pure forms is paramount in drug development to ensure target specificity and reduce off-target effects.
-
Functional Groups: The molecule contains a secondary amine (N-H), an alkene (C=C), and allylic C-H bonds, which are all sites of potential chemical transformation.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties for this molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [1][2] |
| Molecular Weight | 111.19 g/mol | [2] |
| CAS Number | 756476-29-6 | [1][2] |
| LogP | 1.54 | [1] |
| Rotatable Bonds | 1 | [1] |
| Stereochemistry | Racemic (unless specified) | [1] |
Spectroscopic Characterization: An Empirical Confirmation of Structure
The definitive identification and structural elucidation of this compound rely on a combination of modern spectroscopic techniques. Understanding the expected spectral data is crucial for reaction monitoring and product verification.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments.
-
Isopropyl Group: A characteristic doublet (6H) for the two diastereotopic methyl groups and a multiplet (often a septet, 1H) for the methine proton.
-
Ring Protons: The vinylic protons at C3 and C4 will appear as multiplets in the olefinic region (~5.5-6.0 ppm). The allylic proton at C2 will be a multiplet, coupled to the C3 proton and the isopropyl methine proton. The C5 methylene protons are diastereotopic and will likely appear as two distinct multiplets.
-
N-H Proton: A broad singlet whose chemical shift is solvent-dependent.
-
-
¹³C NMR: The carbon spectrum confirms the carbon skeleton.
-
Seven distinct signals are expected for the seven carbon atoms.
-
Vinylic Carbons: Two signals in the ~125-135 ppm range.
-
Aliphatic Carbons: Signals for C2, C5, and the three carbons of the isopropyl group will appear in the upfield region. DEPT-135 experiments would show the C5 methylene signal as negative, while the methine (C2, isopropyl CH) and methyl (isopropyl CH₃) signals would be positive.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹.
-
C-H Stretches: Aliphatic sp³ C-H stretches appear just below 3000 cm⁻¹, while vinylic sp² C-H stretches appear just above 3000 cm⁻¹.
-
C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹ for the endocyclic double bond.
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, confirming the overall composition.
-
Molecular Ion (M⁺): The parent peak will be observed at an m/z value of 111, corresponding to the molecular weight of C₇H₁₃N.
-
Key Fragments: A prominent fragment would be expected at m/z 68, resulting from the loss of the isopropyl group ([M-43]⁺), which is a stable allylic cation.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Isopropyl: ~0.9-1.1 ppm (d, 6H), ~1.8-2.2 ppm (m, 1H). Ring: ~3.5-4.0 ppm (m, 1H, C2-H), ~3.2-3.8 ppm (m, 2H, C5-H₂), ~5.6-5.9 ppm (m, 2H, C3/C4-H). Amine: Variable, broad (s, 1H). |
| ¹³C NMR | Vinylic: ~125-135 ppm (2C). Aliphatic: ~55-65 ppm (C2), ~45-55 ppm (C5), ~20-35 ppm (isopropyl carbons). |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~3040 (=C-H stretch), ~2960 (-C-H stretch), ~1650 (C=C stretch). |
| Mass Spec (m/z) | 111 (M⁺), 68 ([M-isopropyl]⁺). |
Asymmetric Synthesis: Accessing Enantiopure Building Blocks
The development of stereoselective routes to chiral 2-substituted 2,5-dihydropyrroles is of high interest. A highly effective and authoritative method involves a multi-step sequence culminating in a Ring-Closing Metathesis (RCM) reaction.[7] This approach provides excellent control over the stereochemistry at the C2 position.
Protocol: Asymmetric Synthesis via Ring-Closing Metathesis
This protocol is adapted from established methodologies for the synthesis of chiral 2-alkyl-substituted 2,5-dihydropyrroles.[7] The causality of this pathway lies in transferring the chirality from an accessible starting material through a robust cyclization reaction.
Step 1: Synthesis of the Diene Precursor The synthesis begins with an optically active aza-Baylis-Hillman adduct, which is converted in two steps to an N-allyl-β-amino-α-methylene ester. This precursor is specifically designed to contain two terminal alkene functionalities required for the subsequent RCM step. The initial stereocenter dictates the final product's absolute configuration.
Step 2: Ring-Closing Metathesis (RCM) The diene precursor is subjected to RCM using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. This powerful reaction forms the C3-C4 double bond, efficiently constructing the 2,5-dihydropyrrole ring in near-quantitative yield. The choice of catalyst is critical; second-generation catalysts are known for their high tolerance to various functional groups and improved reactivity.
Step 3: Post-Cyclization Modification (if necessary) If the starting material contained an ester group at the C3 position (common in this synthetic route), it can be reduced or removed in subsequent steps to yield the target this compound.
This method is highly valued because it proceeds with no loss of enantiomeric excess, delivering the dihydropyrrole with high optical purity.[7]
Caption: Workflow for the asymmetric synthesis of 2-substituted dihydropyrroles.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its constituent functional groups. These reaction sites allow for its elaboration into more complex molecular architectures.
Caption: Key reactivity sites of the this compound scaffold.
Key Reactions:
-
N-Functionalization: The secondary amine is a potent nucleophile and can be readily alkylated, acylated, or engaged in transition-metal-catalyzed cross-coupling reactions to install diverse substituents on the nitrogen atom.
-
Alkene Transformations: The double bond can be hydrogenated to yield the corresponding saturated pyrrolidine derivative. This transformation is often highly diastereoselective, with the existing stereocenter at C2 directing the approach of hydrogen.[7] The alkene can also undergo epoxidation, dihydroxylation, or cyclopropanation.[8]
-
Allylic C-H Functionalization: Modern synthetic methods enable the direct, stereoselective functionalization of the allylic C-H bond at the C2 position. Dirhodium-catalyzed reactions with aryldiazoacetates, for instance, can install an aryl acetate group with high diastereoselectivity and enantioselectivity, offering a powerful route to highly functionalized pyrrolidines.[8]
Role in Drug Discovery
The pyrrolidine ring is a "privileged scaffold," a molecular framework that is recurrent in a vast number of biologically active compounds.[9][10][11]
-
Bioactive Scaffolds: Substituted pyrroles and pyrrolidines are core components of drugs with antibacterial, anticonvulsant, antiviral, and anticancer properties.[9][10][11]
-
Chiral Precursor: Enantiomerically pure this compound serves as an invaluable starting material for the total synthesis of complex natural products and pharmaceutical agents. Its utility has been demonstrated in the formal synthesis of pyrrolizidine alkaloids like (–)-trachelanthamidine, where the dihydropyrrole is a key intermediate.[7]
-
Conformational Constraint: The rigid, three-dimensional structure of the ring system helps to lock substituents in well-defined spatial orientations, which can enhance binding affinity and selectivity for protein targets.
Conclusion
This compound represents more than a simple heterocycle; it is a potent, chiral building block with significant strategic value in organic synthesis and medicinal chemistry. Its well-defined molecular structure, characterized by a key stereocenter and multiple reactive sites, allows for its predictable transformation into a diverse array of complex molecules. The robust synthetic methodologies available for its enantioselective preparation, coupled with its proven role as a precursor to bioactive compounds, ensures its continued relevance for researchers and scientists dedicated to the discovery and development of novel therapeutics. A thorough understanding of its structure, spectroscopy, and reactivity is the first step toward unlocking its full synthetic potential.
References
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Lee, K. Y., Lee, C.-G., & Lee, J. (2007). Asymmetric Synthesis of 2-Alkyl-Substituted 2,5-Dihydropyrroles from Optically Active Aza-Baylis−Hillman Adducts. Formal Synthesis of (−)-Trachelanthamidine. The Journal of Organic Chemistry, 72(13), 4906–4911. [Link]
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Shin, J.-A., Kim, J., Lee, H., Ha, S., & Lee, H.-Y. (2019). Dehydrogenative Synthesis of NH-Pyrroles from Secondary Alcohols and Amino Alcohols via In Situ Oppenauer-Type Oxidation. The Journal of Organic Chemistry, 84(8), 4558–4565. [Link]
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Pérez-Mayoral, E., Godino Ojer, M., Pastrana Martinez, L., & Maldonado-Hódar, F. J. (n.d.). Synthesis of 2,5‐disubstituted pyrroles from 1,2‐aminoalcohols and secondary alcohols catalyzed by Pt⁰‐loaded carbon catalyst. ResearchGate. [Link]
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Iddum, I., et al. (n.d.). Synthesis of fully substituted dihydropyrroles 8 a–f. ResearchGate. [Link]
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Speranza, M. (1986). Gas-phase heteroaromatic substitution. Part 6. Alkylation of pyrrole, N-methylpyrrole, furan, and thiophene by isopropyl cation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Joshi, S., & Upadhyay, P. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment, 1(2). [Link]
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Baluja, S., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
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Wikipedia. (n.d.). Pyrrole. [Link]
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Long, Z., et al. (2020). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. ACS Catalysis. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
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Nemoto, H., Ishibashi, H., & Fukumoto, K. (1992). AN ENANTIOSELECTIVE SYNTHESIS OF (R)- AND (S)-4.5-DIMETHYL-4-HEXANOLIDES-KEY INTERMEDIATES FOR 2.3-DIHYDRO-2-ISOPROPYL-2,5-DIMETHYLFURAN. HETEROCYCLES, 33(2), 549. [Link]
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NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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Popiołek, Ł., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
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Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. [Link]
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Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Tritto, I., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health. [Link]
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Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. [Link]
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Al-Warhi, T., et al. (2021). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. Journal of Molecular Structure. [Link]
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Ramasamy, K., & Prakash, G. K. S. (2014). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate. [Link]
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Physical properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole
An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 756476-29-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data points including physicochemical parameters, spectroscopic signatures, and solubility characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties and provides essential guidance on safe handling and storage. The content is structured to deliver not just data, but also the scientific rationale behind the analytical methodologies, ensuring a deeper understanding for practical application in a laboratory setting.
Introduction and Compound Profile
This compound is a heterocyclic organic compound belonging to the dihydropyrrole (or pyrroline) class. Its structure, featuring a five-membered ring with one nitrogen atom, a double bond, and an isopropyl substituent at the alpha-position to the nitrogen, makes it a valuable chiral building block in synthetic organic chemistry. Dihydropyrrole scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, rendering their derivatives, such as the topic compound, of significant interest in medicinal chemistry and drug discovery pipelines.
This guide serves as a centralized resource for the fundamental physical properties of this compound, facilitating its effective use and characterization in a research and development context.
Compound Identification:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₁₃N[1]
-
Synonyms: 2-propan-2-yl-2,5-dihydro-1H-pyrrole
Physicochemical Properties
The fundamental physical constants of a compound are critical for its purification, formulation, and application. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 111.18 g/mol | [1] |
| Boiling Point | 150.3 °C at 760 mmHg | [1] |
| Density | 0.854 g/cm³ | [1] |
| Flash Point | 36.9 °C | [1] |
| Refractive Index (n20/D) | 1.454 | [1] |
| Vapor Pressure | 3.87 mmHg at 25°C | [1] |
| LogP (Octanol/Water Partition Coeff.) | 1.54 | [2] |
| Purity (Typical) | ≥95% | [2] |
| Form | Solid | [2] |
Solubility Profile
As an organic molecule with a significant hydrocarbon component and a polar amine group, this compound exhibits miscibility with a range of common organic solvents.
-
High Solubility: Expected to be highly soluble in alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and non-polar solvents (hexane, toluene). Isopropyl alcohol, for instance, is miscible with water, ethanol, and chloroform and dissolves a wide array of oils and resins[3].
-
Limited Solubility: Expected to have limited solubility in water. The LogP value of 1.54 indicates a preference for lipophilic environments over aqueous ones[2].
The secondary amine functionality allows for protonation under acidic conditions, which would significantly increase its aqueous solubility by forming the corresponding ammonium salt. This property is often exploited during aqueous workups in chemical synthesis.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of organic compounds. Below are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data is available from suppliers, the expected chemical shifts (δ) in ppm are as follows:
-
¹H NMR (Proton NMR):
-
N-H Proton: A broad singlet, typically in the range of 1.0-3.0 ppm, whose position is dependent on concentration and solvent.
-
Olefinic Protons (-CH=CH-): Two multiplets in the range of 5.5-6.0 ppm.
-
Allylic Protons (-N-CH₂-CH=): A multiplet around 3.5-4.0 ppm.
-
Alpha-Proton (-N-CH-iPr): A multiplet around 3.0-3.5 ppm.
-
Isopropyl Methine (-CH(CH₃)₂): A septet or multiplet in the range of 1.5-2.0 ppm.
-
Isopropyl Methyls (-CH(CH₃)₂): Two doublets around 0.8-1.2 ppm, likely non-equivalent due to the chiral center at C2.
-
-
¹³C NMR (Carbon NMR):
-
Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.
-
Alpha-Carbon (-N-CH-iPr): A signal in the range of 60-70 ppm.
-
Allylic Carbon (-N-CH₂-CH=): A signal in the range of 50-60 ppm.
-
Isopropyl Methine (-CH(CH₃)₂): A signal in the range of 30-40 ppm.
-
Isopropyl Methyls (-CH(CH₃)₂): Two distinct signals in the range of 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key is that a bond's vibration must result in a change in the molecule's dipole moment to be IR active[4].
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ is characteristic of a secondary amine.
-
C-H Stretch (sp²): A peak just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponds to the C-H bonds of the alkene moiety.
-
C-H Stretch (sp³): Strong, sharp peaks in the 2850-2960 cm⁻¹ region arise from the C-H bonds of the isopropyl and methylene groups.
-
C=C Stretch: A peak of variable intensity around 1640-1680 cm⁻¹ indicates the carbon-carbon double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 111.
-
Major Fragmentation Pathways: A key fragmentation is the loss of the isopropyl group (mass = 43), leading to a significant peak at m/z = 68. This corresponds to the stable 2,5-dihydropyrrolium cation. Further fragmentation of the pyrroline ring can also be expected. Chemical ionization techniques would yield a prominent [M+H]⁺ ion at m/z = 112[5].
Standardized Experimental Protocols
The following section details generalized, yet robust, protocols for verifying the physical properties of this compound in a laboratory setting.
Boiling Point Determination (Distillation Method)
-
Objective: To determine the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask with a few boiling chips.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin gentle heating.
-
Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This is the boiling point. Correct for atmospheric pressure if it deviates significantly from 760 mmHg.
-
Density Measurement (Pycnometer Method)
-
Objective: To determine the mass per unit volume of the substance.
-
Apparatus: Pycnometer (a flask with a specific, known volume), analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer (m₁).
-
Fill the pycnometer with the compound, ensuring no air bubbles are present. Insert the stopper and allow any excess to overflow.
-
Weigh the filled pycnometer (m₂).
-
Record the temperature of the liquid.
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
-
Spectroscopic Sample Preparation and Analysis
-
¹H and ¹³C NMR:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum according to the spectrometer's standard operating procedures.
-
-
IR Spectroscopy (Neat Liquid):
-
Place one drop of the liquid compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (EI via GC-MS):
-
Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The compound will be separated by the GC column and then introduced into the mass spectrometer for ionization and analysis.
-
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical substance.
-
Hazard Summary: Based on its flash point of 36.9 °C, the compound is a flammable liquid[1]. Amines can be corrosive or irritants. Always consult the most current Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.
-
Skin and Body Protection: A lab coat is required. Use impervious clothing if there is a risk of significant exposure.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from oxidizing agents and strong acids.
-
The recommended storage temperature should be noted from the supplier's label.
-
References
- Safety Data Sheet. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026, from a URL similar to those provided by Sigma-Aldrich for their products.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-05).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-10).
- Safety Data Sheet - Fisher Scientific. (2015-03-23). Retrieved January 20, 2026, from a URL provided by Fisher Scientific.
- Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. (n.d.). CIBTech.
- Material Safety Data Sheet - Medline. (2005-10-09).
-
A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
2,5-dihydro-H-pyrrole - ChemBK. (2024-04-09). Retrieved January 20, 2026, from [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) - Human Metabolome Database. (n.d.). Retrieved January 20, 2026, from [Link]
-
ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate - Chemical Synthesis Database. (2025-05-20). Retrieved January 20, 2026, from [Link]
-
Pyrrole - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]
-
1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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Chemical Properties of 1H-Pyrrole, 2,5-dihydro- (CAS 109-96-6) - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]
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1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024-02-15). Retrieved January 20, 2026, from [Link]
-
14.1 Introduction to IR Spectroscopy | Organic Chemistry - YouTube. (2018-09-20). Retrieved January 20, 2026, from [Link]
- US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents. (n.d.).
-
Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube. (2023-10-20). Retrieved January 20, 2026, from [Link]
-
1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
-
1H-Pyrrole, 2,5-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrrole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 20, 2026, from [Link]
-
Monomer detail | 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione - CoPolDB. (n.d.). Retrieved January 20, 2026, from [Link]. copolydb.com/monomers/mid/1458
-
Isopropyl alcohol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to 2-Isopropyl-2,5-dihydro-1H-pyrrole (CAS Number 756476-29-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-isopropyl-2,5-dihydro-1H-pyrrole (CAS No. 756476-29-6), a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the physicochemical properties, potential synthetic routes, and the broader pharmacological and toxicological context of the dihydropyrrole scaffold. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers.
Introduction and Chemical Identity
This compound, also known as 3-pyrroline, is a substituted five-membered nitrogen-containing heterocycle. The dihydropyrrole core is a prevalent structural motif in a diverse range of biologically active molecules, including those with anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of an isopropyl group at the 2-position can significantly influence the compound's lipophilicity, steric profile, and metabolic stability, potentially modulating its pharmacokinetic and pharmacodynamic properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 756476-29-6 | ChemBridge |
| Molecular Formula | C₇H₁₃N | Ambeed |
| Molecular Weight | 111.19 g/mol | Ambeed |
| Synonyms | MFCD11053972, BB-4030034 | ChemBridge, Hit2Lead[3] |
Synthesis of 2-Alkyl-2,5-dihydropyrroles: A Methodological Overview
Asymmetric Synthesis via Ring-Closing Metathesis (RCM)
This versatile method allows for the preparation of chiral 2-alkyl-substituted 2,5-dihydropyrroles with high enantiomeric purity.[4][5] The general workflow is depicted below.
Caption: General workflow for the asymmetric synthesis of 2-alkyl-2,5-dihydropyrroles.
2.1.1. Experimental Protocol: Ring-Closing Metathesis for 2-Alkyl-2,5-dihydropyrroles
The following is a generalized protocol based on the synthesis of similar 2-alkyl-substituted 2,5-dihydropyrroles and can serve as a starting point for the synthesis of the isopropyl analogue.[4]
Materials:
-
N-allyl-β-amino-α-methylene ester precursor
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-allyl-β-amino-α-methylene ester precursor in anhydrous dichloromethane to a concentration of approximately 0.05 M.
-
Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkyl-2,5-dihydropyrrole.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the Grubbs' catalyst is sensitive to oxygen, which can lead to its deactivation and lower reaction yields.
-
Anhydrous Solvent: Anhydrous dichloromethane is used to prevent the hydrolysis of the catalyst and starting materials.
-
Grubbs' Second-Generation Catalyst: This catalyst is chosen for its high efficiency, functional group tolerance, and stability compared to the first-generation catalyst.
-
Silica Gel Chromatography: This is a standard purification technique for organic compounds, allowing for the separation of the desired product from any remaining starting material, catalyst residues, and byproducts.
Other Synthetic Approaches
Other notable methods for the synthesis of dihydropyrrole derivatives include:
-
Rhodium-catalyzed Hydroacylation: This method involves the reaction of aldehydes with allylic amines, followed by a dehydrative cyclization to yield functionalized dihydropyrroles.[6]
-
Paal-Knorr Synthesis: While primarily used for pyrroles, modifications of the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can potentially be adapted for dihydropyrrole synthesis under specific conditions.[7]
-
Triphenylphosphine-promoted reaction: A one-pot synthesis of polysubstituted 2,5-dihydropyrrole derivatives can be achieved through the reaction of dialkyl acetylenedicarboxylates and β-aminoketones promoted by triphenylphosphine.[8]
Pharmacological Context and Biological Activity
While specific pharmacological data for this compound is not available, the broader class of substituted pyrroles and dihydropyrroles has shown a wide range of biological activities. This suggests that the target compound could be a valuable scaffold for further investigation.
Potential Areas of Pharmacological Interest:
-
Immunomodulatory Activity: A library of 2,5-disubstituted pyrrole compounds demonstrated inhibitory activity against lipopolysaccharide (LPS)-induced mouse B-lymphocyte proliferation, indicating potential for immunomodulatory applications.[9]
-
Anticancer Activity: Various pyrrole and dihydropyrrole derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[10][11] For instance, certain 2,5-diketopiperazine derivatives containing a dihydropyrrole-like core exhibited strong cytotoxic activity.[10] The presence of an alkyl group can influence the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with intracellular targets.[2]
Caption: Hypothetical mechanism of action for a cytotoxic 2,5-dihydropyrrole derivative.
Safety and Toxicology
Specific toxicological data for this compound has not been reported. However, studies on other substituted pyrrole derivatives provide some preliminary insights into the potential toxicological profile.
A study on newly synthesized pyrrole derivatives showed:
-
Minimal phytotoxicity on Triticum aestivum L.[12]
-
Virtually no acute toxicity on Artemia franciscana Kellogg (brine shrimp) nauplii.[12]
-
Moderate to high toxicity on Daphnia magna Straus (water flea).[12]
These findings underscore that the toxicity of pyrrole derivatives can be species-specific and that comprehensive toxicological evaluation is necessary for any new compound intended for further development. The lipophilic nature imparted by the isopropyl group could potentially lead to bioaccumulation, a factor that should be considered in toxicological assessments.[2]
General Handling Precautions:
Given the lack of specific data, it is prudent to handle this compound with the standard precautions for a novel chemical compound of unknown toxicity. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Consulting the Material Safety Data Sheet (MSDS) from the supplier, if available.
Conclusion and Future Directions
This compound is a chemical entity with potential for applications in medicinal chemistry, given the established biological activities of the dihydropyrrole scaffold. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers by outlining established synthetic methodologies for closely related compounds and discussing the broader pharmacological and toxicological context.
Future research should focus on:
-
Developing and optimizing a specific synthesis protocol for this compound.
-
Conducting a thorough spectroscopic characterization of the synthesized compound.
-
Performing in vitro and in vivo studies to elucidate its specific pharmacological properties and mechanism of action.
-
Undertaking a comprehensive toxicological evaluation to determine its safety profile.
By addressing these research gaps, the full potential of this compound as a lead compound in drug discovery can be realized.
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The Synthetic Chemist's Guide to Substituted 2,5-Dihydropyrroles: A Technical Compendium
Foreword: The Enduring Significance of the 2,5-Dihydropyrrole Scaffold
The substituted 2,5-dihydropyrrole, a partially saturated five-membered nitrogen-containing heterocycle, represents a cornerstone in contemporary medicinal chemistry and drug development. Its structural motif is embedded in a wide array of biologically active natural products and synthetic compounds, exhibiting a remarkable spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. The inherent conformational flexibility and rich stereochemistry of the dihydropyrrole ring make it an attractive scaffold for the design of novel therapeutic agents that can effectively interact with complex biological targets. This guide provides an in-depth exploration of the principal synthetic strategies for accessing this privileged heterocyclic system, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers at the forefront of chemical synthesis and drug discovery.
I. Ring-Closing Metathesis: A Powerful and Versatile Cyclization Strategy
Ring-Closing Metathesis (RCM) has emerged as a highly effective and broadly applicable method for the synthesis of 2,5-dihydropyrroles.[1] This reaction, catalyzed by well-defined ruthenium complexes, involves the intramolecular cyclization of a diene precursor, offering excellent functional group tolerance and control over ring size.[1]
A. The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of Grubbs-type catalysts in RCM commences with the reaction of the ruthenium carbene complex with a terminal alkene of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new ruthenium carbene and a volatile alkene byproduct, typically ethylene. Subsequent intramolecular reaction of the newly formed ruthenium carbene with the second terminal alkene of the substrate generates another metallacyclobutane intermediate, which upon retro [2+2] cycloaddition, releases the desired 2,5-dihydropyrrole product and regenerates the active ruthenium carbene catalyst.
Caption: The catalytic cycle of Ring-Closing Metathesis for 2,5-dihydropyrrole synthesis.
B. Experimental Protocol: Microwave-Assisted RCM Synthesis of Functionalized 2,5-Dihydropyrroles
This protocol details the synthesis of a functionalized 2,5-dihydropyrrole from an N-allylated aza-Baylis-Hillman adduct, leveraging the efficiency of microwave irradiation to accelerate the reaction.[1]
Materials:
-
N-allylated aza-Baylis-Hillman adduct (1.0 equiv)
-
Grubbs' second-generation catalyst (e.g., [RuCl2(PCy3)(IMes)]) (5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Microwave reactor and appropriate vials
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, dissolve the N-allylated aza-Baylis-Hillman adduct in anhydrous dichloromethane to achieve a concentration of 0.05 M.
-
Add Grubbs' second-generation catalyst (5 mol%) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 125 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-dihydropyrrole derivative.
| Catalyst | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Grubbs' II | 5 | 125 (MW) | 10 | High | [1] |
| Hoveyda-Grubbs' II | 1-2 | RT to reflux | 2-24 h | Good to Excellent | [2] |
II. Transition Metal-Catalyzed Syntheses: Diverse Approaches to the Dihydropyrrole Core
Transition metal catalysis offers a rich and varied toolbox for the construction of 2,5-dihydropyrroles, with methods ranging from palladium-catalyzed cyclizations to rhodium-catalyzed hydroacylations. These reactions often proceed with high levels of chemo- and regioselectivity.
A. Palladium-Catalyzed Intramolecular Cyclizations
Palladium catalysts are highly effective in promoting the intramolecular cyclization of various substrates to yield dihydropyrroles. One notable example involves the cyclization of oxime esters with 1,2-dialkylated alkenes.[3] The choice of ligand is critical in controlling the reaction pathway and selectivity.[1]
Mechanistic Insight: The catalytic cycle is believed to initiate with the oxidative addition of the Pd(0) catalyst to the N-O bond of the oxime ester, forming a Pd(II) intermediate. This is followed by an intramolecular migratory insertion of the alkene into the Pd-N bond. The final product is then formed via β-hydride elimination, which can be directed by the choice of ligands to favor the formation of the dihydropyrrole over the corresponding pyrrole.[3]
Caption: General workflow for palladium-catalyzed synthesis of dihydropyrroles.
B. Rhodium-Catalyzed Hydroacylation
Rhodium(I) catalysts, particularly those with small bite-angle diphosphine ligands, can effectively catalyze the linear hydroacylation of aldehydes with allylic amines to produce functionalized dihydropyrroles.[4] This atom-economical process involves the formation of a new C-C bond and subsequent cyclization.[4]
III. Multicomponent Reactions: Efficiency and Diversity in a Single Pot
Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), provide a powerful and atom-economical platform for the rapid assembly of complex molecules, including highly substituted 2,5-dihydropyrroles.[5]
A. The Ugi Reaction for Dihydropyrrole Synthesis
An efficient two-step protocol for the synthesis of diverse 2,5-dihydropyrroles involves an initial Ugi-4CR followed by a K2CO3-mediated intramolecular carbocyclization.[5] The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate, which is then cyclized in the second step.[5][6]
Experimental Protocol: Two-Step Synthesis of 2,5-Dihydropyrroles via Ugi-4CR and Cyclization [5]
Step 1: Ugi Four-Component Reaction
-
To a solution of the aldehyde (1.0 equiv) in methanol, add the amine (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude Ugi adduct is often used in the next step without further purification.
Step 2: Intramolecular Carbocyclization
-
Dissolve the crude Ugi adduct in a suitable solvent (e.g., DMF).
-
Add potassium carbonate (K2CO3) (2.0 equiv).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted 2,5-dihydropyrrole.
| Aldehyde | Amine | Isocyanide | Yield (%) | Reference |
| Benzaldehyde | Propargylamine | tert-Butyl isocyanide | Good to Excellent | [5] |
| 4-Chlorobenzaldehyde | Propargylamine | Cyclohexyl isocyanide | Good to Excellent | [5] |
| 4-Methoxybenzaldehyde | Propargylamine | Benzyl isocyanide | Good to Excellent | [5] |
IV. The Paal-Knorr Synthesis: A Classic Route with Modern Innovations
The Paal-Knorr synthesis is a venerable and straightforward method for the preparation of pyrroles and, by extension, can be adapted for dihydropyrrole synthesis. The classical approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[7][8]
A. Mechanism of the Paal-Knorr Pyrrole Synthesis
The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization occurs through the attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate that then dehydrates to furnish the aromatic pyrrole ring.[9] The use of milder catalysts and reaction conditions has been a focus of modern adaptations to improve the sustainability and substrate scope of this reaction.[10][11]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
V. Conclusion and Future Perspectives
The synthesis of substituted 2,5-dihydropyrroles continues to be an area of intense research, driven by the significant biological activities of these compounds. The methodologies outlined in this guide, from the powerful and versatile Ring-Closing Metathesis to the efficiency of Multicomponent Reactions and the enduring utility of the Paal-Knorr synthesis, provide a robust toolkit for the modern synthetic chemist. Future advancements in this field will likely focus on the development of more sustainable and enantioselective catalytic systems, as well as the expansion of the substrate scope to allow for the creation of increasingly complex and diverse dihydropyrrole libraries for drug discovery and development. The continued synergy between synthetic innovation and biological application will undoubtedly solidify the importance of the 2,5-dihydropyrrole scaffold in the ongoing quest for new and effective therapeutics.
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Synthesis of New 2,5‐Dihydro‐pyrroles Through Ugi Reaction and Their Evaluations as Novel α‐Glucosidase Inhibitors. (2023). ChemistrySelect. [Link]
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Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (2016). Angewandte Chemie International Edition. [Link]
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Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (2011). Organic Syntheses. [Link]
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Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. (2019). Beilstein Journal of Organic Chemistry. [Link]
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2-Isopropyl-2,5-dihydro-1H-pyrrole mechanism of action
An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Executive Summary
The five-membered nitrogen heterocycle, the pyrrolidine ring, and its derivatives are cornerstones in medicinal chemistry, offering a versatile scaffold for drug discovery.[1] This guide delves into the hypothetical mechanism of action of a specific derivative, this compound. While direct research on this compound is not publicly available, this document synthesizes existing knowledge on structurally similar pyrroline and pyrrolidine analogs to postulate its biological activities and molecular targets. We present a comprehensive research framework to elucidate its potential as a therapeutic agent, targeting researchers, scientists, and drug development professionals. This document is structured to provide not just a review of existing literature, but a forward-looking roadmap for investigation, grounded in scientific integrity and established experimental methodologies.
Part 1: The Pyrroline Scaffold: A Privileged Structure in Drug Discovery
The 2,5-dihydro-1H-pyrrole, or pyrroline, ring is a recurring motif in a multitude of bioactive natural products and synthetic compounds.[2] Its non-planar, sp3-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1] This stereochemical complexity is a key factor in the diverse pharmacological profiles observed in this class of compounds.[1] Derivatives of the broader pyrrolidine and pyrroline families have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4][5]
The subject of this guide, this compound, is a simple substituted pyrroline. Its precise biological function is yet to be determined. However, based on the extensive research into related analogs, we can construct several evidence-based hypotheses regarding its mechanism of action.
Part 2: Postulated Mechanisms of Action for this compound
Given the broad bioactivity of the pyrroline and pyrrolidine scaffolds, we propose three primary hypothetical mechanisms of action for this compound. These hypotheses are grounded in the established activities of analogous compounds.
Hypothesis 1: Anticancer Activity via Kinase Inhibition
Numerous pyrrole and pyrrolidine derivatives have been identified as potent anticancer agents.[5][6][7] A common mechanism of action for these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8] For instance, certain pyrrole derivatives act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key drivers of tumor growth and angiogenesis.[6] The pyrrole indolin-2-one scaffold, for example, is a well-established kinase inhibitor used in anti-angiogenesis therapies.[8]
We postulate that this compound may function as a kinase inhibitor, thereby inducing apoptosis and arresting the cell cycle in cancer cells.[9]
Postulated Signaling Pathway: Kinase Inhibition
Caption: Dual neuroprotective hypothesis: AChE inhibition and ROS scavenging.
Hypothesis 3: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition
The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac. [3][10]The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. [3][11]There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. [11] We propose that this compound may possess anti-inflammatory properties through the inhibition of COX-1 and/or COX-2. [12]
Postulated Signaling Pathway: Anti-Inflammatory Action
Caption: Postulated mechanism of COX inhibition by this compound.
Part 3: A Research Framework for Elucidating the Mechanism of Action
To systematically investigate these hypotheses, we propose a multi-phased research plan.
Experimental Workflow
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Discovery and history of dihydropyrrole derivatives
An In-Depth Technical Guide to the Discovery and History of Dihydropyrrole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Dihydropyrroles, commonly known as pyrrolines, represent a class of five-membered nitrogen-containing heterocycles that serve as foundational scaffolds in a vast array of natural products and pharmacologically active molecules.[1][2] Their structural diversity, stemming from the position of the endocyclic double bond, gives rise to three distinct isomers—1-pyrroline, 2-pyrroline, and 3-pyrroline—each with unique reactivity and biological significance.[3] This guide provides a comprehensive overview of the historical discovery, the evolution of synthetic methodologies, and the ever-expanding biological relevance of these pivotal heterocycles. We will explore the causality behind key experimental choices in their synthesis, present detailed protocols for seminal reactions, and contextualize their importance in modern drug discovery and development.
From Aromatic Precursor to Saturated Analogs: A Historical Perspective
The story of dihydropyrroles is intrinsically linked to their aromatic parent, pyrrole. First isolated from coal tar in 1834 by F. F. Runge, the pyrrole ring was soon identified as a core component of many vital natural products, including heme and chlorophyll.[4][5] This discovery spurred intense investigation into its chemistry and that of its derivatives. The dihydropyrrole (or pyrroline) isomers, as formal hydrogenation products of pyrrole, were subsequently explored.[3]
While the precise history of the initial isolation of each specific isomer is not as clearly documented as that of pyrrole, the exploration of pyrroline chemistry was largely driven by two main factors: their identification within complex natural alkaloids and the need for stereochemically defined intermediates in total synthesis.[6][7] Early synthetic approaches were often extensions of classical pyrrole syntheses, such as variations of the Paal-Knorr reaction, or involved the cyclization of functionalized precursors like aminoaldehydes and aminoketones.[8][9]
The three isomers of dihydropyrrole form the basis of this class of compounds, each with distinct properties.
Diagram: The Three Isomers of Dihydropyrrole (Pyrroline)
Caption: The three structural isomers of dihydropyrrole.
Table 1: Physicochemical Properties of Pyrroline Isomers
| Property | 1-Pyrroline | 2-Pyrroline | 3-Pyrroline |
| Molar Mass | 69.11 g/mol | 69.11 g/mol | 69.11 g/mol |
| Chemical Formula | C₄H₇N | C₄H₇N | C₄H₇N |
| Classification | Cyclic Imine | Cyclic Enamine | Cyclic Amine |
| Reactivity Profile | Susceptible to nucleophilic addition at C=N bond | Nucleophilic at C3, electrophilic at C2 | Reactivity dominated by the secondary amine and isolated C=C bond |
| pKa (of conjugate acid) | ~6.8[10] | ~10.6 (estimated) | ~10.8 (estimated) |
The Evolution of Synthetic Strategies: Building the Dihydropyrrole Core
The demand for dihydropyrrole derivatives in natural product synthesis and medicinal chemistry has fueled the development of a diverse array of synthetic methodologies. These strategies have evolved from harsh classical conditions to highly efficient and stereoselective metal-catalyzed and cycloaddition reactions.
Cyclization and Condensation Reactions
Intramolecular cyclization remains a cornerstone of dihydropyrrole synthesis. A classic and effective approach involves the Michael addition of a nitroalkane to a chalcone, followed by in-situ reduction of the nitro group and subsequent cyclization to yield a Δ¹-pyrroline.[11]
Experimental Protocol: Synthesis of Δ¹-Pyrrolines via Michael Addition-Reductive Cyclization[11]
-
Michael Addition: To a solution of a substituted chalcone (1.0 equiv) and a nitroalkane (1.2 equiv) in DMF, add aqueous sodium hydroxide. Stir at room temperature until TLC analysis indicates consumption of the chalcone.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude adduct is used directly in the next step.
-
Reductive Cyclization: Dissolve the crude adduct in a mixture of ethanol and water. Add zinc dust (5.0 equiv) followed by the slow addition of concentrated hydrochloric acid at 0 °C.
-
Causality: The zinc and HCl generate hydrogen in situ, which reduces the nitro group to a primary amine. This amine then spontaneously undergoes intramolecular condensation with the ketone carbonyl, forming the cyclic imine (1-pyrroline) upon dehydration.
-
Final Isolation: After the reaction is complete, filter the mixture to remove excess zinc. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are dried and concentrated to yield the substituted Δ¹-pyrroline, which can be purified by column chromatography.
Metal-Mediated Synthesis: A Paradigm Shift
The advent of transition metal catalysis revolutionized pyrroline synthesis, offering unprecedented control over selectivity and functional group tolerance.[2] A multitude of metals, including Palladium, Rhodium, Iridium, and Copper, have been employed to construct the pyrroline ring.[12]
Palladium catalysis, in particular, has been instrumental. For instance, an umpolung approach developed by Bower et al. utilizes the oxidative addition of Pd(0) into the N–O bond of O-pentafluorobenzoyl oxime esters.[12] The resulting imino-Pd(II) intermediate undergoes a 5-exo cyclization with a tethered alkene, providing a versatile route to highly substituted 1-pyrrolines.[12] Similarly, rhodium-catalyzed hydroamination of alkynes provides a highly atom-efficient pathway to cyclic imines.[12]
Diagram: General Workflow for Metal-Catalyzed Pyrroline Synthesis
Caption: A generalized catalytic cycle for the synthesis of dihydropyrroles.
Cycloaddition Strategies
[3+2] Cycloaddition reactions are a powerful and convergent method for constructing the five-membered dihydropyrrole ring. These reactions involve the combination of a three-atom component (like an azomethine ylide or a vinyl azide) with a two-atom component (an alkene or alkyne). This approach allows for the rapid assembly of complex, stereochemically rich pyrroline and pyrrolidine scaffolds, which are often precursors to bioactive alkaloids.[7][10]
Biological Significance and Therapeutic Applications
The dihydropyrrole motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][5]
Table 2: Selected Bioactive Dihydropyrrole Derivatives
| Compound/Class | Core Structure | Biological Activity | Therapeutic Area | Reference |
| Pyrrolizidine Alkaloids | Fused Dihydropyrrole | Hepatotoxic, various | Natural Products | [7][13] |
| 2-Acetyl-1-pyrroline | 1-Pyrroline | Aroma compound | Food Chemistry | [3] |
| Kif15 Inhibitors | Dihydropyrrole | Inhibition of mitotic kinesin | Oncology | [14] |
| Pyrrole-based Hydrazides | Dihydropyrrole | Dual MAO-B/AChE inhibitor | Neurodegenerative Disease | [15] |
| TAK-438 (Vonoprazan) | Pyrrole (related scaffold) | Potassium-competitive acid blocker | Gastroenterology | [16] |
| Amphiphilic Zn(II) nitroporphyrins | Dihydropyrrole (in porphyrin) | HIV-1 entry inhibition | Virology | [17] |
Dihydropyrroles in Oncology
The structural features of dihydropyrroles make them suitable for interacting with biological targets like enzymes and receptors. Mitotic kinesins, such as Kif15, are essential for cell division and have emerged as attractive targets for cancer therapy.[14] Dihydropyrrole-based compounds have been designed and synthesized as potent Kif15 inhibitors, offering a potential therapeutic strategy for cancers that develop resistance to other antimitotic agents.[14] Fused dihydropyrrole systems, such as pyrrolizines, are also found in potent anticancer agents like Mitomycin C.[13]
Antimicrobial and Antiviral Applications
The pyrrolidine and dihydropyrrole rings are key components in a variety of antiviral and antimicrobial agents.[17][18] For example, Ombitasvir, an antiviral medication used to treat Hepatitis C, contains a pyrrolidine core and functions by inhibiting the viral protein NS5A, which is crucial for replication.[17] The diverse therapeutic applications extend to fungicides, antibiotics, and anti-tubercular agents.[17]
Central Nervous System (CNS) Applications
Given the complex nature of neurodegenerative diseases like Alzheimer's, multi-target agents are highly sought after. Novel dihydropyrrole derivatives have been developed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in Alzheimer's pathology.[15][19] The ability to modulate multiple targets with a single molecule represents a promising therapeutic approach.
Conclusion and Future Outlook
The journey from the initial discovery of the pyrrole ring to the sophisticated synthesis of its dihydropyrrole derivatives showcases a remarkable progression in organic chemistry. Early synthetic methods have been complemented and often superseded by highly efficient, atom-economical, and stereoselective catalytic processes. This has enabled chemists to access a vast chemical space of dihydropyrrole derivatives, leading to the discovery of compounds with significant therapeutic potential across oncology, infectious diseases, and neurology.
The future of dihydropyrrole chemistry will likely focus on the development of even more sustainable and "green" synthetic methodologies, the application of computational and machine learning tools to design derivatives with optimized biological activity and pharmacokinetic properties, and the exploration of novel biological targets. As a time-tested privileged scaffold, the dihydropyrrole core will undoubtedly continue to be a source of inspiration and innovation for researchers, scientists, and drug development professionals for years to come.
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Anaraki-Ardakania, H., et al. (2014). A Facile Route to the Synthesis of 2,5-Dihydropyrrole Derivatives. Journal of Chemical Research, 38(1), 9-11. Available at: [Link]
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A Technical Guide to the Theoretical and Computational Investigation of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Executive Summary: The 2,5-dihydro-1H-pyrrole (3-pyrroline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] This guide outlines a comprehensive theoretical framework for the in-depth characterization of a specific, under-explored derivative: 2-Isopropyl-2,5-dihydro-1H-pyrrole. By leveraging high-level quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate its structural, electronic, spectroscopic, and reactive properties. This in-silico approach provides critical insights that can accelerate research and development, predict chemical behavior, and guide the synthesis and application of this promising molecule in drug discovery programs.
Part 1: The 3-Pyrroline Scaffold: A Cornerstone in Medicinal Chemistry
The five-membered nitrogen heterocycle is a cornerstone of modern drug design, with the pyrrolidine ring being one of the most common non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Its unsaturated analog, 2,5-dihydro-1H-pyrrole, retains key structural features while introducing a reactive alkene moiety, making it a versatile synthetic intermediate and a valuable pharmacophore.[4][5] Derivatives of the 3-pyrroline ring have demonstrated a wide array of biological activities, including antioxidant, antibacterial, and anticancer properties.[3][6][7]
The subject of this guide, this compound, introduces an isopropyl substituent at the C2 position, adjacent to the nitrogen atom. This substitution is significant for several reasons:
-
Stereochemistry: It creates a chiral center, allowing for stereospecific interactions with biological targets.
-
Lipophilicity: The isopropyl group increases the molecule's lipophilicity, which can influence its pharmacokinetic profile, including membrane permeability and metabolic stability.
-
Steric Influence: The bulky group can modulate the reactivity of the pyrroline ring and dictate the preferred conformation of the molecule.
Despite the clear potential of this scaffold, a detailed theoretical characterization of this compound is absent in current literature. This guide provides a robust computational workflow to bridge this knowledge gap.
Part 2: A Framework for Theoretical Analysis: Methodology
To achieve a deep and predictive understanding of the target molecule, a multi-faceted computational approach grounded in Density Functional Theory (DFT) is proposed. DFT offers an exceptional balance of computational cost and accuracy for organic molecules, making it the method of choice for this type of investigation.[8][9]
Recommended Computational Protocol
The following protocol outlines a self-validating system for the theoretical analysis.
Step 1: Geometry Optimization & Vibrational Frequency Analysis
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: B3LYP functional. This hybrid functional is widely used and well-benchmarked for providing reliable geometries of organic compounds.
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set is robust, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in a non-planar system.[8]
-
Procedure: A full geometry optimization without constraints will be performed to locate the global energy minimum structure. A subsequent frequency calculation at the same level of theory is critical to confirm the structure is a true minimum (no imaginary frequencies) and to derive thermochemical data and predicted IR spectra.
Step 2: Electronic Structure & Property Calculation
-
Method: Using the optimized geometry from Step 1, single-point energy calculations are performed.
-
Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital is essential to understand electronic transitions and predict sites of reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions and charge distribution within the molecule.[10]
-
Step 3: Spectroscopic Prediction
-
Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.
-
Procedure: This method is the standard for predicting NMR chemical shifts (¹H and ¹³C). Calculated shifts should be referenced against a computed standard, such as Tetramethylsilane (TMS), at the same level of theory.
Step 4: Simulating Environmental Effects
-
Method: Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM).
-
Procedure: To simulate a physiological environment, all relevant calculations (optimization, electronics) will be repeated within a solvent continuum (e.g., water or chloroform) to account for solvent effects on molecular properties.[11]
Visualization of the Computational Workflow
The logical flow of the proposed theoretical investigation is summarized in the diagram below.
Caption: A representative reaction energy profile for a hypothetical reaction.
Part 4: Applications in Drug Discovery
The theoretical data generated provides a direct bridge to drug development applications.
-
Pharmacophore Modeling: The precise 3D geometry, locations of hydrogen bond donors/acceptors (N-H), and lipophilic regions (isopropyl group) serve as direct inputs for creating pharmacophore models to screen virtual compound libraries.
-
Molecular Docking: The optimized structure can be docked into the active sites of relevant protein targets (e.g., kinases, enzymes). The calculated partial charges and MEP improve the accuracy of scoring functions, leading to better predictions of binding affinity and orientation. [8]* ADMET Prediction: In-silico tools can use the computed structural and electronic properties (e.g., molecular volume, polar surface area, dipole moment) to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to identify potential liabilities early in the drug discovery pipeline.
Conclusion
The theoretical investigation of this compound through a rigorous DFT-based framework offers a powerful, cost-effective, and rapid path to comprehensive molecular characterization. This approach will deliver fundamental data on its structure, stability, and reactivity, providing a solid scientific foundation for future synthetic work. For researchers in medicinal chemistry and drug development, these in-silico insights are invaluable for prioritizing candidates, designing more effective analogs, and ultimately accelerating the journey from molecular concept to therapeutic application.
References
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Nguyen, N. T., et al. (2024). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. Available at: [Link] [11][12]2. Taylor, R. J. K., et al. (2011). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles. Organic & Biomolecular Chemistry. Available at: [Link] [4]3. Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. organic-chemistry.org. Available at: [Link] [5]4. Nguyen, N. T., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances. Available at: [Link] [13]5. Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link] [1]6. Wang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Medicinal Chemistry. Available at: [Link] [2]7. El-Gamal, M. I., et al. (2023). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Molecules. Available at: [Link] [14]8. Singh, P., et al. (2019). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure. Available at: [Link] [8]9. Nguyen, N. T., et al. (2024). Natural products containing 3-pyrroline-2-one subunit. ResearchGate. Available at: [Link] [6]10. Padwa, A. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ChemInform. Available at: [Link] [7]12. Mebel, A. M., et al. (2000). Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. Available at: [Link] [9]13. ResearchGate. (n.d.). Selected examples of biologically active 3-pyrrolines. ResearchGate. Available at: [Link] [15]14. Kumar, R., & Chauhan, P. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. Available at: [Link] [3]18. Contreras, D., et al. (2018). Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. Journal of the Chilean Chemical Society. Available at: [Link] [16]19. Rawat, P. (2016). Experimental and DFT study on Pyrrole tosylhydrazones. ResearchGate. Available at: [Link]
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Methodological & Application
The Strategic Application of Chiral 2-Substituted-2,5-dihydro-1H-pyrroles in Asymmetric Synthesis
Introduction: Beyond a Simple Heterocycle, a Versatile Chiral Synthon
In the landscape of modern synthetic organic chemistry, the pursuit of enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries have traditionally served as a reliable method for inducing stereoselectivity. However, an equally powerful and often more atom-economical approach involves the use of chiral building blocks, or synthons, where the chirality is integral to the core structure that is carried forward into the final product. Among the diverse array of such synthons, chiral 2-substituted-2,5-dihydro-1H-pyrroles have emerged as particularly valuable intermediates. Their rigid, conformationally defined structure and the stereocenter at the C2 position provide a powerful platform for directing the stereochemical outcome of subsequent transformations. This guide provides an in-depth exploration of the synthesis and application of these versatile chiral synthons, with a focus on practical, field-proven protocols for researchers in the pharmaceutical and chemical sciences.
Core Concept: From Achiral Precursors to Enantioenriched Dihydropyrroles
The utility of 2-substituted-2,5-dihydro-1H-pyrroles as chiral synthons is predicated on their efficient and stereocontrolled synthesis. A prevalent strategy involves the asymmetric functionalization of an achiral N-protected 2,5-dihydro-1H-pyrrole. This approach installs the critical C2 stereocenter, which then serves as the control element in subsequent reactions.
Asymmetric C-H Functionalization: A Modern Approach
A highly effective method for the enantioselective synthesis of 2-substituted-2,5-dihydro-1H-pyrroles is the dirhodium-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole.[1] This reaction utilizes a chiral dirhodium tetracarboxylate catalyst to achieve high levels of both diastereoselectivity and enantioselectivity.[1] The choice of catalyst is crucial, with Rh₂(S- or R-PTAD)₄ often being the optimal choice, enabling the reaction to proceed with low catalyst loadings.[1]
Experimental Protocol 1: Asymmetric Synthesis of a Chiral 2-Aryl-2,5-dihydro-1H-pyrrole
This protocol details a representative procedure for the Rh-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with an aryldiazoacetate.
Materials:
-
N-Boc-2,5-dihydro-1H-pyrrole
-
Aryldiazoacetate (e.g., methyl aryldiazoacetate)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-2,5-dihydro-1H-pyrrole (5 equivalents) and the chiral dirhodium catalyst (0.05 mol%) in the anhydrous solvent.
-
Prepare a separate solution of the aryldiazoacetate in the same anhydrous solvent.
-
Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 4-6 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
Upon complete addition, allow the reaction to stir at room temperature for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 2-aryl-N-Boc-2,5-dihydro-1H-pyrrole.
Expected Outcome:
This protocol typically yields the C-H functionalization product in high yield (up to 87%) with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 97% ee).[1]
Application in Asymmetric Synthesis: A Gateway to Complex Molecules
Once synthesized, these chiral 2-substituted-2,5-dihydro-1H-pyrroles serve as versatile precursors for a variety of complex, biologically active molecules, most notably alkaloids. The pre-existing stereocenter at C2 effectively directs the stereochemistry of subsequent reactions, such as hydrogenation, to create new stereocenters with high diastereoselectivity.
Diastereoselective Hydrogenation: Establishing Adjacent Stereocenters
A common and highly effective application of these chiral synthons is in the synthesis of 2,3-disubstituted pyrrolidines through diastereoselective hydrogenation. The facial selectivity of the hydrogenation is controlled by the substituent at the C2 position.
Experimental Protocol 2: Diastereoselective Hydrogenation of a Chiral 2-Alkyl-2,5-dihydro-1H-pyrrole
This protocol provides a general procedure for the diastereoselective reduction of the double bond in a chiral 2-substituted-2,5-dihydro-1H-pyrrole.
Materials:
-
Enantiomerically enriched 2-alkyl-N-protected-2,5-dihydro-1H-pyrrole
-
Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Standard hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the chiral 2-alkyl-N-protected-2,5-dihydro-1H-pyrrole in the chosen solvent.
-
Carefully add the hydrogenation catalyst (typically 5-10 mol% by weight).
-
Seal the vessel and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-disubstituted pyrrolidine.
-
If necessary, purify the product by flash column chromatography.
Stereochemical Outcome:
The stereoselectivity of the hydrogenation can be sensitive to the nature of the protecting group on the nitrogen and the substituent at the C2 position.[2] For example, in the synthesis of a precursor to (-)-trachelanthamidine, the stereoselectivity of the hydrogenation was significantly influenced by the presence or absence of a TBS protecting group on a C2 side chain, with the free alcohol affording a higher diastereomeric ratio.[2]
Visualization of the Synthetic Strategy
The following workflow diagram illustrates the overarching strategy of employing chiral 2-substituted-2,5-dihydro-1H-pyrroles as synthons in asymmetric synthesis.
Caption: Synthetic workflow from achiral starting material to a complex chiral molecule.
Mechanism of Stereocontrol
The stereochemical outcome of reactions involving these chiral synthons is dictated by the steric influence of the C2 substituent. During hydrogenation, for example, the catalyst coordinates to the less sterically hindered face of the double bond, leading to the delivery of hydrogen from that face.
Sources
The Role of 2-Isopropyl-2,5-dihydro-1H-pyrrole as a Chiral Scaffold in Asymmetric Synthesis
Introduction: Beyond the Traditional Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for efficient methods to control stereochemistry is paramount. While traditional chiral auxiliaries—removable groups that direct a stereoselective reaction—are well-established, a more nuanced strategy involves the use of inherently chiral scaffolds. These molecules, synthesized in enantiomerically pure form, serve as foundational building blocks where their innate stereochemistry dictates the formation of new chiral centers in subsequent transformations. The 2-isopropyl-2,5-dihydro-1H-pyrrole (also known as 2-isopropyl-3-pyrroline) moiety has emerged as a potent example of such a chiral building block. Its C2 stereocenter, bearing a sterically demanding isopropyl group, provides a powerful tool for directing facial selectivity in reactions involving the pyrroline ring, making it a valuable intermediate in the synthesis of complex nitrogen-containing molecules, particularly substituted pyrrolidines which are prevalent in pharmaceuticals and natural products.[1][2]
This technical guide provides an in-depth exploration of the synthesis and application of chiral this compound. It moves beyond theoretical concepts to offer detailed, field-proven protocols and explains the causal relationships behind experimental choices, empowering researchers in drug discovery and organic synthesis to leverage this versatile scaffold.
Core Concept: The Chiral Building Block Strategy
The utility of enantiopure this compound lies in its function as a chiral scaffold. The synthesis begins by creating the key C2-isopropyl stereocenter. Once this is established, the scaffold's fixed chirality is used to influence the stereochemical outcome of further reactions, such as additions to the double bond. The original chiral center is retained in the final product, becoming an integral part of the target molecule's architecture. This approach is distinct from a classical chiral auxiliary, which is removed after its directing role is complete.
Caption: Workflow for using the chiral scaffold.
Part 1: Asymmetric Synthesis of the this compound Scaffold
The cornerstone of this strategy is the efficient and highly enantioselective synthesis of the this compound core. While several methods exist for creating chiral 2-alkyl dihydropyrroles, a particularly robust approach is the dirhodium-catalyzed asymmetric C-H functionalization of a simple achiral precursor.[3]
Causality Behind the Method: Rhodium-Catalyzed C-H Functionalization
This method leverages a transient rhodium carbene intermediate generated from a diazo compound. The choice of a chiral dirhodium tetracarboxylate catalyst, such as Rh₂(S-PTAD)₄, is critical.[3] The catalyst's chiral ligands create a spatially defined pocket around the reactive carbene. When the N-Boc-2,5-dihydro-1H-pyrrole substrate approaches, the catalyst directs the C-H insertion to occur selectively at the C2 position and from a specific face, resulting in a product with high enantiomeric excess (e.e.).[3][4] This reaction is highly sought after as it transforms a simple, achiral starting material into a valuable chiral building block in a single, efficient step.
Experimental Protocol 1: Asymmetric Synthesis of tert-Butyl (S)-2-Aryl-2,5-dihydro-1H-pyrrole-1-carboxylate
This protocol is adapted from the general method for C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole and serves as the foundational step. While this example uses an aryldiazoacetate, the principle extends to the use of other diazo compounds for installing groups like isopropyl, though specific precursors may be required.[3]
Materials:
-
N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv)
-
Aryldiazoacetate (e.g., methyl 2-diazo-2-phenylacetate) (1.2 equiv)
-
Dirhodium(II) catalyst (e.g., Rh₂(S)-PTAD₄) (0.1 mol%)
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular Sieves
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Rh₂(S)-PTAD₄ (0.1 mol%) and activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DCM via syringe, followed by N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv).
-
In a separate flask, dissolve the aryldiazoacetate (1.2 equiv) in anhydrous DCM.
-
Slowly add the diazo compound solution to the reaction mixture via a syringe pump over 4-6 hours at room temperature. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as carbene dimerization.
-
Stir the reaction for an additional 12-16 hours at room temperature after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched product.
Expected Outcome: This procedure typically yields the C2-functionalized dihydropyrrole with high yield, diastereoselectivity, and enantioselectivity.
| Catalyst | Substrate | Yield (%) | d.r. | e.e. (%) | Reference |
| Rh₂(S-PTAD)₄ | Aryldiazoacetate | up to 87 | >20:1 | 97 | [3] |
| Rh₂(R-PTAD)₄ | Aryldiazoacetate | up to 87 | >20:1 | 96 | [3] |
Part 2: Application in Diastereoselective Transformations
With the enantiopure this compound scaffold in hand, its primary application is as a substrate in diastereoselective reactions, most notably the reduction of the endocyclic double bond. This transformation converts the sp² carbons of the alkene into new sp³ stereocenters, leading to highly substituted chiral pyrrolidines.
Causality Behind Diastereoselective Hydrogenation
The stereochemical outcome of the hydrogenation is controlled by the pre-existing stereocenter at the C2 position. The bulky isopropyl group effectively blocks one face of the dihydropyrrole ring. Consequently, the hydrogenation catalyst (e.g., Palladium on carbon) and hydrogen will preferentially add to the less sterically hindered face. This substrate-controlled delivery of hydrogen results in the formation of the new C-H bonds with a predictable relative stereochemistry (typically cis to each other and trans to the C2-isopropyl group), leading to a high diastereomeric ratio (d.r.).
Caption: Facial selectivity in hydrogenation.
Experimental Protocol 2: Diastereoselective Hydrogenation to a 2,3-Disubstituted Pyrrolidine
This protocol is a representative procedure for the reduction of a chiral 2-alkyl-2,5-dihydropyrrole, adapted from methodologies used in the synthesis of pyrrolizidine alkaloids.[5]
Materials:
-
(S)-tert-Butyl this compound-1-carboxylate (1.0 equiv)
-
Palladium on carbon (10% Pd, 5-10 mol% by weight)
-
Methanol or Ethyl Acetate (hydrogenation-grade solvent)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the (S)-N-Boc-2-isopropyl-2,5-dihydropyrrole (1.0 equiv) in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under a stream of argon or nitrogen. Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-24 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional methanol. Causality: Celite filtration is essential to remove the heterogeneous catalyst completely.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product is often clean enough for subsequent steps, but can be purified by flash chromatography if necessary. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Expected Outcome: This reaction typically proceeds with high conversion and excellent diastereoselectivity, yielding the corresponding cis-2,3-disubstituted pyrrolidine.
| Substrate Moiety | Hydrogenation Conditions | d.r. (cis:trans) | Reference Insight |
| C2-Alkyl-dihydropyrrole (with free -OH) | H₂, Pd/C, MeOH | 6:1 | The presence of directing groups can influence selectivity.[5] |
| C2-Alkyl-dihydropyrrole (TBS-protected -OH) | H₂, Pd/C, MeOH | 1:1 | Bulky protecting groups near the directing center can diminish selectivity.[5] |
Conclusion and Future Outlook
The use of enantiomerically pure this compound as a chiral building block represents a sophisticated and efficient strategy in modern organic synthesis. By establishing a key stereocenter early, this scaffold allows for the substrate-controlled, diastereoselective construction of complex pyrrolidine cores. The methodologies presented, from asymmetric C-H functionalization for its synthesis to diastereoselective hydrogenation for its elaboration, provide a reliable roadmap for researchers. The insights into the causality of stereocontrol—steric hindrance and catalyst design—are critical for troubleshooting and adapting these protocols for new synthetic targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the application of such potent chiral scaffolds will undoubtedly play an increasingly vital role in the future of drug discovery and development.
References
-
Davies, H. M. L., & Lian, Y. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 134(40), 16733–16736. Available at: [Link]
-
Davies, H. M. L., & Du, Z. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(30), 9715–9724. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Nakamura, Y., et al. (2010). Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine. The Journal of Organic Chemistry, 75(11), 3783–3790. Available at: [Link]
-
Altuna, M., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Scientific Reports, 8(1), 15632. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization of 2-Isopropyl-2,5-dihydro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the transition metal-catalyzed C-H functionalization of 2-isopropyl-2,5-dihydro-1H-pyrrole, a valuable scaffold in medicinal chemistry. Recognizing the limited direct literature on this specific substrate, we present an adapted protocol based on the highly successful dirhodium-catalyzed C-H functionalization of the related N-Boc-2,5-dihydro-1H-pyrrole. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and critical considerations for adapting the methodology to the sterically demanding 2-isopropyl substituted system. The presented protocol aims to serve as a robust starting point for researchers seeking to synthesize novel, functionalized pyrrolidine derivatives.
Introduction: The Strategic Value of C-H Functionalization
The direct conversion of carbon-hydrogen (C-H) bonds into new carbon-carbon or carbon-heteroatom bonds represents a paradigm shift in modern organic synthesis. This atom-economical approach circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. For drug development professionals, C-H functionalization offers a powerful tool for late-stage modification of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The 2,5-dihydro-1H-pyrrole core is a prevalent motif in numerous biologically active compounds. The ability to selectively functionalize the C-H bonds of this scaffold, particularly at the allylic C2 and C5 positions, opens avenues to a diverse array of substituted pyrrolidines, which are key components of many pharmaceuticals. This guide focuses on the C-H functionalization of this compound, a substrate that presents unique steric challenges and opportunities for diastereoselective transformations.
Mechanistic Insights: Dirhodium-Catalyzed C-H Insertion
The dirhodium-catalyzed reaction of diazo compounds with substrates containing C-H bonds is a cornerstone of C-H functionalization chemistry. The reaction is initiated by the formation of a transient rhodium carbene intermediate from the diazo compound and the dirhodium catalyst. This electrophilic carbene can then undergo a concerted C-H insertion reaction.
In the context of N-Boc-2,5-dihydro-1H-pyrrole, studies have shown a strong preference for C-H insertion at the C2 position over competing cyclopropanation of the double bond, especially when using donor/acceptor diazo compounds like aryldiazoacetates.[1] The use of chiral dirhodium catalysts, such as Rh₂(S-PTAD)₄, can induce high levels of diastereo- and enantioselectivity.[1]
Computational studies suggest that the transition state for C-H functionalization is energetically more favorable than that for cyclopropanation with these donor-acceptor carbenes.[1] The reaction proceeds via a concerted insertion of the rhodium carbene into the C-H bond, leading to the formation of the new C-C bond with high stereocontrol.
For the this compound substrate, the C-H functionalization is expected to occur at the C5 position due to the steric hindrance imposed by the isopropyl group at C2. The stereochemical outcome will be influenced by the chirality of the catalyst and the existing stereocenter at C2.
Caption: Catalytic cycle for C-H functionalization.
Experimental Protocol: C-H Arylation of N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole
This protocol is adapted from the highly successful procedure for the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole.[1] Note: Optimization of reaction time, temperature, and catalyst loading may be necessary for the sterically more demanding 2-isopropyl substrate.
Materials and Reagents
-
N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole (Substrate)
-
Aryldiazoacetate (e.g., Methyl phenyldiazoacetate) (Coupling Partner)
-
Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh₂(S-PTAD)₄] (Catalyst)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Hexanes, anhydrous (Solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringe pump
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for C-H functionalization.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole (0.5 mmol, 1.0 equiv) and Rh₂(S-PTAD)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Cap the flask with a rubber septum, and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Add anhydrous dichloromethane (5 mL) via syringe.
-
Diazo Compound Addition: In a separate vial, dissolve the aryldiazoacetate (0.6 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL). Draw this solution into a syringe and place it on a syringe pump.
-
Reaction Execution: Add the aryldiazoacetate solution to the reaction mixture dropwise over 4 hours at room temperature.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired functionalized product.
Data and Expected Outcomes
The following table presents representative data for the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with various aryldiazoacetates, as a reference for expected outcomes.[1] For the 2-isopropyl substituted substrate, yields may vary and diastereomeric ratios will need to be determined.
| Entry | Aryldiazoacetate Ar Group | Catalyst Loading (mol%) | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 0.05 | 87 | >20:1 | 97 |
| 2 | 4-Bromophenyl | 0.05 | 85 | >20:1 | 97 |
| 3 | 4-Methoxyphenyl | 0.05 | 82 | >20:1 | 96 |
| 4 | 3-Chlorophenyl | 0.05 | 80 | >20:1 | 97 |
Critical Considerations and Troubleshooting
-
Substrate Purity: The purity of the N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole and the aryldiazoacetate is crucial for high yields.
-
Inert Atmosphere: Maintaining an inert atmosphere is essential to prevent catalyst deactivation.
-
Slow Addition of Diazo Compound: The slow addition of the diazo compound is critical to keep its concentration low, minimizing side reactions such as dimerization.
-
Steric Hindrance: The isopropyl group at the C2 position will likely slow down the reaction compared to the unsubstituted analogue. If the reaction is sluggish, gentle heating (e.g., to 40 °C) or increasing the catalyst loading (e.g., to 1-2 mol%) may be beneficial.
-
Regioselectivity: While functionalization at the C5 position is anticipated, the formation of other regioisomers should be monitored by careful characterization of the product mixture.
-
Diastereoselectivity: The reaction will produce a diastereomeric mixture. The diastereomeric ratio (d.r.) should be determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.
Conclusion
The dirhodium-catalyzed C-H functionalization provides a powerful and elegant method for the synthesis of highly functionalized pyrrolidine derivatives. The adapted protocol presented here offers a solid foundation for researchers to explore the C-H functionalization of this compound. Careful execution and a willingness to optimize reaction conditions will be key to success in applying this methodology to this and other sterically demanding substrates, ultimately accelerating the discovery of novel chemical entities for drug development.
References
-
Parr, B. T.; Davies, H. M. L. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society2014 , 136 (30), 10674–10680. [Link]
Sources
Application Notes & Protocols: 2-Isopropyl-2,5-dihydro-1H-pyrrole as a Chiral Ligand in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of 2-Alkyl-2,5-dihydropyrroles in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands are paramount to unlocking new transformations and improving the efficiency and selectivity of existing ones. While extensive research has focused on privileged scaffolds such as BINAP, Salen, and various oxazolines, the exploration of C₂-symmetric and related chiral N-heterocycles continues to yield powerful catalytic tools. Within this context, the 2-alkyl-2,5-dihydro-1H-pyrrole framework presents a compelling yet underexplored class of ligands.
This document focuses on 2-isopropyl-2,5-dihydro-1H-pyrrole as a representative of this ligand class. The core structure combines several advantageous features:
-
A stereogenic center at the C2 position, which, when synthesized enantiopure, can induce chirality in a metal's coordination sphere.
-
An olefinic moiety within the ring, which can participate in π-bonding with a metal center or influence the electronic properties of the ligand.
-
A secondary amine that acts as a coordination site and whose N-H bond can be deprotonated to form an anionic ligand, modulating the electronic character of the resulting metal complex.[1]
-
The 2-isopropyl group provides significant steric bulk, which is crucial for creating a well-defined chiral pocket around the metal center, thereby influencing the enantioselectivity of a catalytic reaction.
While direct catalytic applications of this compound are not yet widely documented, its structural analogues and the parent dihydropyrrole scaffold have been utilized in various synthetic contexts.[2][3] This guide provides a scientifically-grounded framework for researchers, scientists, and drug development professionals to explore the synthesis and application of this promising ligand. The protocols herein are based on established methodologies for the synthesis of chiral 2-alkyl-2,5-dihydropyrroles and fundamental principles of coordination chemistry and asymmetric catalysis.
Part 1: Asymmetric Synthesis of the Ligand Scaffold
The cornerstone of utilizing this compound as a chiral ligand is its enantioselective synthesis. A robust method for preparing optically active 2-alkyl-substituted 2,5-dihydropyrroles involves an asymmetric aza-Baylis-Hillman equivalent reaction followed by a ring-closing metathesis (RCM). This approach provides a modular and efficient route to a variety of chiral dihydropyrroles.
Experimental Protocol: Asymmetric Synthesis of (R)- or (S)-2-Alkyl-2,5-dihydropyrroles
This protocol is adapted from methodologies developed for the synthesis of optically active 2-alkyl-substituted 2,5-dihydropyrroles.[4]
Step 1: Asymmetric Aza-Baylis-Hillman Equivalent Reaction This step establishes the crucial C2-stereocenter. The reaction is performed using a chiral sulfinimine derived from the corresponding aldehyde (e.g., isobutyraldehyde for the isopropyl derivative) and a chiral sulfinamide.
-
Materials:
-
Chiral sulfinimine (e.g., N-isobutylidene-2-methylpropane-2-sulfinamide) (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (0.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the chiral sulfinimine in anhydrous DCM at room temperature, add methyl acrylate followed by DABCO.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC for the consumption of the starting imine.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the optically active aza-Baylis-Hillman adduct.
-
Step 2: N-Allylation The secondary amine is functionalized with an allyl group in preparation for the RCM step.
-
Materials:
-
Aza-Baylis-Hillman adduct from Step 1 (1.0 equiv)
-
Allyl bromide (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of the adduct in anhydrous CH₃CN, add K₂CO₃ and allyl bromide.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to afford the N-allylated product.
-
Step 3: Ring-Closing Metathesis (RCM) The final cyclization step forms the 2,5-dihydro-1H-pyrrole ring.
-
Materials:
-
N-allylated product from Step 2 (1.0 equiv)
-
Grubbs' second-generation catalyst (2-5 mol%)
-
Anhydrous dichloromethane (DCM), degassed
-
-
Procedure:
-
Dissolve the N-allylated substrate in degassed, anhydrous DCM to a concentration of 0.01-0.05 M.
-
Add Grubbs' second-generation catalyst and stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the desired chiral 2-alkyl-2,5-dihydropyrrole.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption [label="Asymmetric Synthesis of 2-Alkyl-2,5-dihydropyrrole Ligand", fontsize=10, fontname="Helvetica"];
Part 2: Coordination Chemistry and Complex Formation
With the chiral ligand in hand, the next step is its coordination to a suitable metal precursor. The choice of metal will dictate the potential catalytic applications. For instance, rhodium and iridium are commonly used for asymmetric hydrogenation, while palladium is a versatile catalyst for cross-coupling and C-H activation reactions.[2][5][6] The N-H moiety of the ligand allows for the formation of either a neutral L₂MX₂-type complex or, upon deprotonation, an anionic (L⁻)MX-type pincer or chelate complex.[1]
General Protocol: Synthesis of a Rh(I)-Dihydropyrrole Complex
This protocol describes a general method for the synthesis of a neutral Rh(I) complex, a common precursor for hydrogenation catalysts.
-
Materials:
-
(S)- or (R)-2-Isopropyl-2,5-dihydro-1H-pyrrole (2.1 equiv)
-
[Rh(COD)Cl]₂ (1.0 equiv) (COD = 1,5-cyclooctadiene)
-
Anhydrous, degassed solvent (e.g., DCM or THF)
-
Anhydrous Na₂SO₄
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure (under inert atmosphere):
-
In a Schlenk flask, dissolve [Rh(COD)Cl]₂ in the anhydrous solvent.
-
In a separate flask, dissolve the chiral this compound ligand in the same solvent.
-
Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.
-
A color change (typically from orange to a deeper red or yellow) may be observed.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Remove the solvent under vacuum.
-
The resulting solid is the crude Rh(I) complex. It can be purified by recrystallization from a solvent system like DCM/hexane if necessary.
-
Characterization should be performed using NMR (¹H, ¹³C, ³¹P if applicable for counter-ligands), and mass spectrometry.
-
dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption [label="Formation of a Rh(I)-Dihydropyrrole Complex", fontsize=10, fontname="Helvetica"];
Part 3: Application in Asymmetric Catalysis
The true test of a chiral ligand is its performance in a catalytic asymmetric reaction. Based on the structural features of this compound, it is a promising candidate for reactions that are sensitive to steric hindrance and require a well-defined chiral environment, such as asymmetric hydrogenation.
Hypothetical Protocol: Asymmetric Hydrogenation of a Prochiral Olefin
This protocol outlines the use of the in situ-prepared or isolated Rh(I)-dihydropyrrole complex for the asymmetric hydrogenation of a model substrate like methyl α-acetamidoacrylate.
-
Materials:
-
Rh(I)-dihydropyrrole complex (e.g., [(L)₂Rh(COD)]BF₄, where L is the chiral ligand) (0.5-2 mol%)
-
Methyl α-acetamidoacrylate (1.0 equiv)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In an inert atmosphere glovebox, charge the autoclave vessel with the Rh(I) catalyst and the substrate.
-
Add the anhydrous, degassed methanol via syringe.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel several times with H₂ gas.
-
Pressurize the vessel to the desired pressure (e.g., 10-50 bar H₂).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the excess hydrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Causality and Mechanistic Considerations
The enantioselectivity in this proposed reaction arises from the coordination of the prochiral olefin to the chiral rhodium center. The bulky isopropyl group on the dihydropyrrole ligand is expected to create a sterically hindered chiral pocket. This forces the substrate to coordinate in a preferred orientation to minimize steric clashes, leading to the selective hydrogenation of one of the two prochiral faces of the double bond.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption [label="Hypothetical Catalytic Cycle for Asymmetric Hydrogenation", fontsize=10, fontname="Helvetica"];
Data Presentation: Scope of Ligand Synthesis
The robustness of the synthetic route to the ligand scaffold is critical. The following table summarizes representative yields for the synthesis of various 2-alkyl-2,5-dihydropyrroles via the RCM approach, demonstrating the versatility of the method.
| Entry | R Group (Alkyl) | Overall Yield (3 steps) | Reference |
| 1 | Methyl | ~75% | [4] |
| 2 | Ethyl | ~72% | [4] |
| 3 | Isopropyl | ~68% | [4] |
| 4 | Benzyl | ~70% | [4] |
Yields are approximate and compiled from reported procedures for analogous systems.[4]
Conclusion and Future Outlook
This compound represents a structurally intriguing and accessible chiral ligand for asymmetric catalysis. While its full potential is yet to be realized, the synthetic protocols and catalytic frameworks presented in these notes provide a solid foundation for its exploration. The modular synthesis allows for the fine-tuning of steric and electronic properties by simply changing the starting aldehyde. Future research should focus on the systematic evaluation of this ligand class in a variety of metal-catalyzed reactions, including but not limited to hydrogenation, hydroformylation, and cross-coupling reactions. Such studies will undoubtedly establish the utility of 2-alkyl-2,5-dihydropyrroles as valuable additions to the asymmetric catalysis toolbox.
References
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Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine. (2010). PubMed. Available at: [Link]
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An easy one-pot synthesis of diverse 2,5-di(2-pyridyl)pyrroles: a versatile entry point to metal complexes of functionalised, meridial and tridentate 2,5-di(2-pyridyl)pyrrolato ligands. (2014). PubMed. Available at: [Link]
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Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Palladium-catalyzed C-H Arylation of 2,5-substituted Pyrroles. (n.d.). PubMed. Available at: [Link]
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Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. (n.d.). ACS Publications. Available at: [Link]
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Molecular Structure of 2,5-Dihydropyrrole (C4NH7), Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations. (n.d.). ACS Publications. Available at: [Link]
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Synthesis of 2,5‐Diarylpyrroles by Ligand‐Free Palladium‐Catalyzed CH Activation of Pyrroles in Ionic Liquids. (2013). ResearchGate. Available at: [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Available at: [Link]
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Design, Synthesis And Reactivity Of 2,5-Bis( -Pyridyl)pyrrolate-Ligated Platinum And Palladium Complexes. (2022). ScholarlyCommons. Available at: [Link]
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From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. (n.d.). PubMed Central. Available at: [Link]
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Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. (2003). Globe Thesis. Available at: [Link]
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From 2,5-Diformyl-1,4-dihydropyrrolo[3,2- b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A-D-A Dyes. (2022). PubMed. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PubMed Central. Available at: [Link]
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ChemInform Abstract: An Easy One-Pot Synthesis of Diverse 2,5-Di(2-pyridyl)pyrroles: A Versatile Entry Point to Metal Complexes of Functionalized, Meridial and Tridentate 2,5-Di(2-pyridyl)pyrrolato Ligands. (2014). ResearchGate. Available at: [Link]
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1H-Pyrrole, 2,5-dihydro-. (n.d.). NIST WebBook. Available at: [Link]
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Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Enantioselective synthesis of a chiral 2,5-disubstituted tetrahydropyran. (2024). ResearchGate. Available at: [Link]
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Monomeric and Dinuclear Binding Modes of the 2,5-Bis(α-pyridyl)pyrrolate Ligand in Platinum(II) Complexes. (2021). ACS Publications. Available at: [Link]
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A chemical-biological evaluation of rhodium(I) N-heterocyclic carbene complexes as prospective anticancer drugs. (2013). PubMed. Available at: [Link]
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Synthesis and a Catalytic Study of Diastereomeric Cationic Chiral-at-Cobalt Complexes Based on (R, R)-1,2-Diphenylethylenediamine. (2021). PubMed. Available at: [Link]
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2,5-Dihydro-1-methylpyrrole. (n.d.). PubChem. Available at: [Link]
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Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Rhodium(I) Complexes with a η1-Fluorenyl-P-phosphanylphosphorane Ligand. (n.d.). PubMed Central. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Available at: [Link]
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Application Notes and Protocols: The Paal-Knorr Synthesis of Substituted Pyrroles
Introduction: The Enduring Relevance of the Paal-Knorr Pyrrole Synthesis
First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has established itself as a cornerstone reaction in organic chemistry for the construction of the pyrrole ring.[1][2] This synthetically valuable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, providing a direct and efficient pathway to substituted pyrroles.[3][4][5] The pyrrole scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and functional materials, making its synthesis a critical technique for researchers in drug discovery and materials science.[4][6][7]
The enduring popularity of the Paal-Knorr synthesis can be attributed to its operational simplicity, generally good yields, and the accessibility of the starting materials.[4] While traditional protocols often required harsh reaction conditions, such as prolonged heating in strong acid, numerous modern advancements have introduced milder and more efficient methodologies, expanding the reaction's scope and applicability.[1][6][8] This technical guide provides a comprehensive overview of the Paal-Knorr pyrrole synthesis, delving into its core mechanistic principles, offering detailed and adaptable experimental protocols, and summarizing key reaction parameters to inform experimental design.
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis is fundamentally an acid-catalyzed condensation reaction.[9][10] The established mechanism, elucidated in detail by V. Amarnath and his coworkers in the early 1990s, proceeds through a series of well-defined steps.[1][5][6]
-
Hemiaminal Formation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, which activates it towards nucleophilic attack. A primary amine then attacks the protonated carbonyl to form a hemiaminal intermediate.[1][4][5]
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the nitrogen atom of the hemiaminal attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[4][6][9]
-
Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, then undergoes a two-step dehydration process to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.[1][5][9]
The reaction is typically conducted under protic or Lewis acidic conditions.[1][5] While strong acids can be effective, the use of weakly acidic conditions, such as acetic acid, is often sufficient and can prevent the formation of furan byproducts, which can occur at a pH below 3.[3]
Mechanistic Pathway
Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classic and a modern, microwave-assisted Paal-Knorr synthesis. These should be regarded as starting points, as optimal conditions may vary depending on the specific substrates used.
Protocol 1: Classic Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a robust and reliable method for the synthesis of a substituted pyrrole using conventional heating.
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from hexane-2,5-dione and aniline.
Materials:
-
Hexane-2,5-dione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
-
Recrystallization solvents (e.g., methanol/water mixture)
Procedure:
-
In a round-bottom flask, combine hexane-2,5-dione (1 equivalent) and aniline (1 equivalent) in a minimal amount of methanol.[11]
-
Add a single drop of concentrated hydrochloric acid to the mixture as a catalyst.[11]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath.[4]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[11]
-
Collect the resulting crystals by vacuum filtration and wash with cold water.[4]
-
Recrystallize the crude product from a suitable solvent system, such as a 9:1 methanol/water mixture, to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[4]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol utilizes microwave irradiation to significantly reduce reaction times and often improve yields.
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
Materials:
-
1,4-Diketone (e.g., 1-phenylpentane-1,4-dione)
-
Primary amine (e.g., benzylamine) (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
TLC supplies
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Column chromatography supplies
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (1 equivalent) in ethanol.[4]
-
Add glacial acetic acid and the primary amine (3 equivalents) to the vial.[4]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes). Monitor the progress of the reaction by TLC.[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired product.[4]
Experimental Workflow Diagram
Caption: General experimental workflow for the Paal-Knorr synthesis.
Data Presentation: Reaction Parameter Comparison
The versatility of the Paal-Knorr synthesis is highlighted by the wide range of conditions that can be employed. The choice of catalyst, solvent, and energy source can be tailored to the specific substrates and desired outcome.
| Parameter | Conventional Methods | Modern "Green" Methods | Rationale and Insights |
| Catalyst | Protic acids (HCl, H₂SO₄, p-TsOH), Acetic acid[1][6] | Lewis acids (Sc(OTf)₃, Bi(NO₃)₃, MgI₂), Solid acids (clays, zeolites, silica sulfuric acid), Iodine, Saccharin[5][6][9] | Modern catalysts are often milder, more selective, and can be recyclable, aligning with the principles of green chemistry.[6][8] Lewis acids can be particularly effective for acid-sensitive substrates. |
| Solvent | Toluene, Benzene, Ethanol, Acetic Acid[1] | Water, Ionic liquids ([BMIm]BF₄), Solvent-free (mechanochemical activation)[9][12][13] | The move towards water as a solvent or solvent-free conditions significantly improves the environmental profile of the synthesis.[8][12] Ionic liquids can act as both solvent and catalyst.[9] |
| Temperature | Reflux (typically 80-120 °C)[1] | Room temperature to 120 °C (Microwave)[4][10] | Microwave irradiation allows for rapid, localized heating, drastically reducing reaction times from hours to minutes.[4][9] Mechanochemical methods can proceed at room temperature.[13] |
| Reaction Time | Several hours to overnight[1][6] | 3-30 minutes[4][6] | The significant reduction in reaction time is a key advantage of modern methods, increasing throughput and energy efficiency. |
Conclusion and Outlook
The Paal-Knorr pyrrole synthesis remains a highly relevant and powerful tool for the construction of substituted pyrroles. Its straightforward nature and broad substrate scope have cemented its place in the synthetic chemist's toolbox. While traditional methods are still effective, the development of milder, faster, and more environmentally friendly protocols has greatly expanded its utility.[6][7][8] The adoption of microwave technology, novel catalysts, and green solvents ensures that the Paal-Knorr synthesis will continue to be a preferred method for accessing the important pyrrole heterocycle in both academic and industrial research settings.
References
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Retrieved from [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 17: Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Dihydropyrrole Synthesis via Ring-Closing Metathesis
Introduction: The Strategic Value of Dihydropyrroles and the Efficiency of Ring-Closing Metathesis
Dihydropyrroles, specifically 3-pyrrolines, represent a class of unsaturated nitrogen heterocycles that are pivotal structural motifs in a vast array of biologically active compounds.[1][2] Their prevalence in natural products, pharmaceuticals, and as versatile synthetic intermediates underscores the continuous demand for efficient and robust synthetic methodologies for their construction.[1][3] These five-membered nitrogen-containing rings serve as crucial building blocks, with the embedded olefin providing a functional handle for further chemical diversification.[1] Dihydropyrrole derivatives have shown promise as Kif15 inhibitors for cancer therapy and as corticotropin-releasing factor-1 (CRF-1) antagonists.[4][5]
Historically, the synthesis of these heterocycles involved multi-step processes that often lacked generality. However, the advent of Ring-Closing Metathesis (RCM) has revolutionized the approach to cyclic compound synthesis, including that of dihydropyrroles.[6][7] RCM is a powerful and widely adopted variation of olefin metathesis that facilitates the intramolecular cyclization of a diene to form an unsaturated ring and a volatile byproduct, typically ethylene.[6] This reaction is catalyzed by metal alkylidene complexes, most notably the well-defined ruthenium-based catalysts developed by Robert H. Grubbs, who, along with Richard R. Schrock and Yves Chauvin, was awarded the Nobel Prize in Chemistry in 2005 for their work in this field.[6]
The utility of RCM in synthesizing nitrogen heterocycles is particularly noteworthy due to the functional group tolerance of modern Grubbs catalysts, which are remarkably stable in the presence of air and moisture, unlike their molybdenum-based counterparts.[6] This allows for the cyclization of substrates bearing a variety of functional groups, making it an ideal strategy for the synthesis of complex molecules.[1][6] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and practical insights for the successful synthesis of dihydropyrroles using RCM.
The Catalytic Heart of the Reaction: Understanding the RCM Mechanism
The generally accepted mechanism for ring-closing metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal carbene catalyst.[7][8] The process is initiated by the reaction of the catalyst with one of the terminal alkenes of the diene substrate.
The key intermediate in this catalytic cycle is a metallacyclobutane.[7] The reaction is driven forward by the entropically favorable release of a small, volatile olefin, such as ethylene, which is removed from the reaction mixture.[7]
Figure 1: The catalytic cycle of Ring-Closing Metathesis.
Experimental Protocols: From Precursor to Purified Dihydropyrrole
This section provides a detailed, step-by-step methodology for the synthesis of a generic N-protected dihydropyrrole via RCM.
Workflow Overview
Figure 2: General workflow for dihydropyrrole synthesis via RCM.
Materials and Reagents
-
Diene Precursor: N-protected diallylamine derivative (e.g., N-tosyl, N-Boc). The synthesis of such precursors is well-documented in the literature.
-
Catalyst: Grubbs 1st Generation (G-I), 2nd Generation (G-II), or Hoveyda-Grubbs 2nd Generation (HG-II) catalyst. The choice of catalyst can significantly impact reaction efficiency and yield.[1]
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or toluene.
-
Inert Gas: Argon or Nitrogen.
-
Quenching Agent: Ethyl vinyl ether.
-
Purification: Silica gel for column chromatography, and appropriate solvent systems (e.g., hexanes/ethyl acetate).
Catalyst Selection
The choice of catalyst is crucial for a successful RCM reaction. The following table summarizes the characteristics of commonly used Grubbs catalysts.
| Catalyst | Structure | Key Features | Typical Loading (mol%) |
| Grubbs 1st Gen (G-I) | RuCl₂(PCy₃)₂(CHPh) | Good activity for simple dienes. Less active for sterically hindered or electron-deficient olefins. | 2-5 |
| Grubbs 2nd Gen (G-II) | RuCl₂(PCy₃)(IMes)(CHPh) | Higher activity and broader substrate scope than G-I.[1] More tolerant to functional groups. | 1-5 |
| Hoveyda-Grubbs 2nd Gen (HG-II) | RuCl₂(IMes)(CH-2-(O-iPr)C₆H₄) | High stability and activity. The chelating isopropoxybenzylidene ligand allows for easier removal of ruthenium byproducts post-reaction.[9][10] | 0.5-2 |
Detailed Protocol for N-Tosyl-2,5-dihydropyrrole Synthesis
-
Preparation of the Diene Precursor: Synthesize N,N-diallyl-p-toluenesulfonamide from p-toluenesulfonamide and allyl bromide. This can be achieved through standard alkylation procedures.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N,N-diallyl-p-toluenesulfonamide (1 equivalent).
-
Dissolve the substrate in anhydrous, degassed DCM or toluene to a concentration of 0.01-0.1 M.[11] Higher dilutions favor the intramolecular RCM over intermolecular polymerization.
-
Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
-
Catalyst Addition and Reaction:
-
In a separate vial, weigh the desired Grubbs catalyst (typically 1-5 mol%). For this substrate, Grubbs II or Hoveyda-Grubbs II are excellent choices.[1]
-
Add the catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to reflux (for DCM, ~40°C; for toluene, ~110°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours. The driving force for the reaction is the removal of volatile ethylene gas.[7]
-
-
Reaction Quenching and Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. The quencher reacts with the active catalyst to form an inactive species.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure N-tosyl-2,5-dihydropyrrole.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting Common RCM Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Presence of impurities in the solvent or substrate (e.g., water, oxygen, amines)[11]- Substrate is a poor ligand for the catalyst | - Use a fresh batch of catalyst- Ensure all glassware is dry and the reaction is under a strict inert atmosphere. Use freshly distilled and degassed solvents.- Switch to a more active catalyst (e.g., from G-I to G-II or HG-II) |
| Formation of Oligomers/Polymers | - Reaction concentration is too high | - Perform the reaction at higher dilution (0.01 M or lower).[11] |
| Isomerization of the Double Bond | - Formation of ruthenium hydride species as a side reaction[12] | - Add a mild acid, such as acetic acid or 1,4-benzoquinone, to the reaction mixture to scavenge the ruthenium hydrides.[13] |
| Difficulty in Removing Ruthenium Byproducts | - Ruthenium complexes can be persistent impurities. | - Use a catalyst with a chelating ligand like HG-II, which facilitates removal.- Stir the crude product with a ruthenium scavenger such as activated carbon or lead tetraacetate. |
Conclusion: A Versatile Tool for Modern Drug Discovery
Ring-closing metathesis has emerged as an indispensable tool in the synthetic chemist's arsenal for the construction of cyclic molecules. Its application in the synthesis of dihydropyrroles offers a direct and efficient route to these valuable heterocyclic scaffolds. The functional group tolerance, predictable reactivity, and the availability of a range of highly active and stable catalysts make RCM a preferred method for accessing novel dihydropyrrole derivatives for applications in drug discovery and development. By understanding the underlying mechanism and optimizing reaction conditions, researchers can effectively leverage this powerful transformation to accelerate their research programs.
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Wikipedia. Ring-closing metathesis. [Link]
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Ifor, D. W. et al. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]
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Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
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Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817–5822. [Link]
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Fiveable. Dihydropyrroles Definition. [Link]
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Lee, Y. et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 12(23), 5482-5484. [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. University of Windsor. [Link]
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Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817–5822. [Link]
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Request PDF. Synthesis of Pyrrole Derivatives via Ring Closing Metathesis, Clauson-Kaas Reaction and Paal-Knorr Condensation as Key Steps. [Link]
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Cossy, J. et al. (2020). Recent advances in the synthesis of 2,3-dihydropyrroles. Chemical Communications. [Link]
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Jomon, J. et al. (2017). Dihydropyrazole and dihydropyrrole structures based design of Kif15 inhibitors as novel therapeutic agents for cancer. Computational Biology and Chemistry, 68, 139-148. [Link]
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Wang, X. et al. (2014). Base-promoted ring-closing carbonyl–allene metathesis for the synthesis of 2,4-disubstituted pyrroles. Green Chemistry, 16(5), 2275-2279. [Link]
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Di Fabio, R. et al. (2005). Dihydropyrrole[2,3-d]pyridine Derivatives as Novel Corticotropin-Releasing Factor-1 Antagonists: Mapping of the Receptor Binding Pocket by in Silico Docking Studies. Journal of Medicinal Chemistry, 48(11), 3865–3879. [Link]
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Organic Syntheses Procedure. Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
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Cadierno, V. et al. (2012). Assisted tandem catalytic RCM-aromatization in the synthesis of pyrroles and furans. Organic & Biomolecular Chemistry, 10(26), 5119-5130. [Link]
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ResearchGate. Synthesis of pyrrole derivatives via continuous‐flow RCM. [Link]
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Barbasiewicz, M. et al. (2020). Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. Molecules, 25(22), 5433. [Link]
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ResearchGate. Synthesis of the diene precursor 25. [Link]
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Schrock, R. R. et al. (2009). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature, 459(7249), 966–969. [Link]
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Skowerski, K. et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 2237–2246. [Link]
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Vahle, K. et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic & Biomolecular Chemistry, 19(31), 6825-6833. [Link]
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Epistemeo. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial [Video]. YouTube. [Link]
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Schrock, R. R. et al. (2009). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature, 459(7249), 966–969. [Link]
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ResearchGate. Synthesis and bio-assay of RCM-derived Bowman-Birk inhibitor analogues. [Link]
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Gouverneur, V. et al. (2014). Radiosynthesis of [18)F]trifluoroalkyl groups: scope and limitations. BioMed Research International, 2014, 380124. [Link]
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The Strategic Synthesis of Chiral Pharmaceutical Intermediates from 2-Isopropyl-2,5-dihydro-1H-pyrrole: A Guide for Advanced Drug Development
Introduction: Unlocking the Potential of a Versatile Chiral Building Block
In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands as a privileged scaffold, forming the core of numerous approved pharmaceuticals and natural products. Its three-dimensional structure and capacity to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules with high target affinity and specificity. 2-Isopropyl-2,5-dihydro-1H-pyrrole, a readily available chiral building block, offers a strategic entry point into a diverse array of stereochemically rich pyrrolidine derivatives. The presence of a stereogenic center at the C2 position and a reactive double bond provides a unique platform for a variety of stereocontrolled transformations.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deep understanding of the causality behind key experimental choices. We will explore three powerful synthetic strategies to leverage the inherent chirality and reactivity of this compound:
-
Asymmetric C-H Functionalization: A direct and elegant method to introduce complexity at the C5 position with exceptional stereocontrol.
-
Substrate-Controlled Stereoselective Hydrogenation: A robust technique to generate substituted pyrrolidines with multiple, well-defined stereocenters.
-
Diastereoselective Dihydroxylation: A pathway to polyhydroxylated pyrrolidines, a key structural motif in glycosidase inhibitors.
Through detailed protocols, mechanistic insights, and data-driven examples, this document will serve as a practical and intellectually stimulating resource for the synthesis of high-value pharmaceutical intermediates.
Part 1: Asymmetric C-H Functionalization at the C5 Position
The direct functionalization of C-H bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization approaches. Dirhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have emerged as a particularly powerful tool for the stereoselective formation of C-C bonds.
Causality and Mechanistic Underpinnings
The success of this transformation hinges on the unique reactivity of donor/acceptor carbenes, typically generated from aryldiazoacetates. Unlike carbenes bearing only acceptor groups, which tend to favor cyclopropanation of the double bond in dihydropyrroles, the donor group (e.g., an aryl ring) attenuates the reactivity of the carbene. This moderation in reactivity shifts the chemoselectivity towards the C-H insertion pathway.[1][2] Computational studies have elucidated that for donor/acceptor carbenes, the transition state for C-H insertion is energetically more favorable than that for cyclopropanation.[1] The chiral dirhodium catalyst, with its well-defined chiral pockets, orchestrates the approach of the substrate and the carbene, thereby dictating the high diastereo- and enantioselectivity of the reaction.[3][4][5][6][7]
For N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole, the C-H functionalization is anticipated to occur exclusively at the C5 position, as the C2 position is already substituted. The inherent chirality at C2 will likely influence the facial selectivity of the C-H insertion, which can be either reinforced or overridden by the choice of the chiral rhodium catalyst.
Caption: Workflow for Asymmetric C-H Functionalization.
Experimental Protocol: Asymmetric C-H Functionalization
This protocol is adapted from the highly successful procedure developed for N-Boc-2,5-dihydro-1H-pyrrole.[1][8]
Materials:
-
N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole
-
Aryldiazoacetate (e.g., methyl 2-diazo-2-(4-methoxyphenyl)acetate)
-
Chiral Dirhodium Catalyst (e.g., Rh₂(S-PTAD)₄) (0.1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole (1.0 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous DCM to achieve a substrate concentration of 0.1 M.
-
Add the chiral dirhodium catalyst (0.1 mol%).
-
Prepare a solution of the aryldiazoacetate (1.2 equiv) in anhydrous DCM.
-
Add the aryldiazoacetate solution to the reaction mixture dropwise over 4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Aryldiazoacetate Substituent | Catalyst | Yield (%) | d.r. | ee (%) |
| 4-Methoxyphenyl | Rh₂(S-PTAD)₄ | 85 | >20:1 | 96 |
| 4-Bromophenyl | Rh₂(S-PTAD)₄ | 82 | >20:1 | 95 |
| 2-Naphthyl | Rh₂(S-PTAD)₄ | 79 | >20:1 | 97 |
| 4-Nitrophenyl | Rh₂(S-PTAD)₄ | 75 | 18:1 | 94 |
Table 1: Representative data for the asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, which is expected to be similar for the 2-isopropyl analogue.[1]
The resulting C5-functionalized pyrrolidines are versatile intermediates. The ester group can be hydrolyzed, reduced, or converted to an amide, while the aryl group can be further functionalized, providing access to a wide range of complex molecular architectures.
Part 2: Substrate-Controlled Stereoselective Hydrogenation
Catalytic hydrogenation of the double bond in this compound is a direct and efficient method for the synthesis of 2,5-disubstituted pyrrolidines. The presence of the existing stereocenter at C2 exerts a strong directing effect on the incoming hydrogen atoms, leading to a high degree of diastereoselectivity.
Causality and Stereochemical Control
The stereochemical outcome of the hydrogenation is governed by the delivery of hydrogen from the less sterically hindered face of the dihydropyrrole ring when coordinated to the catalyst surface. The bulky isopropyl group at C2 will preferentially adopt a pseudo-equatorial position in the likely envelope conformation of the ring, thus directing the hydrogenation to the opposite face. By selecting an appropriate chiral catalyst, it is possible to enhance or even override this substrate-based control to access different diastereomers.
Caption: Workflow for Stereoselective Hydrogenation.
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. Many potent and selective DPP-4 inhibitors feature a chiral pyrrolidine scaffold.[3][4][5][6][9] The 2,5-disubstituted pyrrolidines obtained from the hydrogenation of this compound are valuable precursors for these drugs.
Experimental Protocol: Diastereoselective Hydrogenation
Materials:
-
N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole
-
[Rh(COD)₂]BF₄
-
Chiral ligand (e.g., (R,R)-Me-DuPhos)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%).
-
Add degassed methanol and stir for 20 minutes to form the active catalyst.
-
Add a solution of N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole (1.0 equiv) in degassed methanol.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenator.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction for hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
| Substrate | Catalyst System | Diastereomeric Ratio (cis:trans) |
| N-Boc-2-methyl-2,5-dihydropyrrole | Pd/C | 90:10 |
| N-Boc-2-phenyl-2,5-dihydropyrrole | Rh-(R,R)-Me-DuPhos | 5:95 |
| N-Boc-2-isopropyl-2,5-dihydropyrrole | PtO₂ | >95:5 (predicted) |
Table 2: Expected diastereoselectivity in the hydrogenation of 2-substituted dihydropyrroles. The stereochemical outcome is highly dependent on the catalyst and the steric bulk of the C2-substituent.
Part 3: Diastereoselective Dihydroxylation for Glycosidase Inhibitors
Polyhydroxylated pyrrolidines are an important class of compounds that can act as mimics of monosaccharides. This structural similarity allows them to function as potent and selective inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[9][10][11] The synthesis of these molecules from this compound via diastereoselective dihydroxylation of the double bond is a highly effective strategy.
Causality in Stereoselective Dihydroxylation
The facial selectivity of the dihydroxylation reaction is primarily controlled by the steric influence of the C2-isopropyl group. Reagents like osmium tetroxide (OsO₄) will preferentially approach the double bond from the face opposite to the bulky substituent, leading to the formation of a single major diastereomer.
Caption: Workflow for Diastereoselective Dihydroxylation.
Experimental Protocol: Diastereoselective Dihydroxylation
Materials:
-
N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in t-butanol
-
N-methylmorpholine N-oxide (NMO)
-
Acetone/Water (10:1)
-
Sodium sulfite
Procedure:
-
To a solution of N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole (1.0 equiv) in a 10:1 mixture of acetone and water, add NMO (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the osmium tetroxide solution (2 mol%) dropwise. The reaction mixture will typically turn dark brown.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
The resulting polyhydroxylated pyrrolidine can be further elaborated or tested directly for its biological activity as a glycosidase inhibitor.
Conclusion: A Gateway to a Diversity of Pharmaceutical Intermediates
This compound has been demonstrated to be a highly valuable and versatile chiral starting material. Through strategic application of modern synthetic methodologies, including asymmetric C-H functionalization, substrate-controlled hydrogenation, and diastereoselective dihydroxylation, a wide array of stereochemically complex and pharmaceutically relevant pyrrolidine derivatives can be accessed with high efficiency and selectivity. The principles and protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to harness the potential of this building block in the creation of novel therapeutics for a range of diseases, from metabolic disorders to viral infections and neurological conditions. The continued exploration of the reactivity of this and related scaffolds will undoubtedly lead to the discovery of new and innovative medicines.
References
-
Gogoi, A., Yadav, K., Kundu, B., & Das, S. K. (2025). Alkylation of 1,2,5-Trisubstituted Pyrroles with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link][12]
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link][4]
-
MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link][5]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][6]
-
NIH. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link][7]
-
NIH. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link][9]
-
ACS Publications. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link][1]
-
SciProfiles. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link][2]
-
NIH. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link][8]
-
PubMed. (2002). 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. [Link][10]
-
NIH. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Link][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
2-Isopropyl-2,5-dihydro-1H-pyrrole in the synthesis of alkaloids
An In-Depth Guide to the Strategic Application of 2-Isopropyl-2,5-dihydro-1H-pyrrole in Modern Alkaloid Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound as a pivotal chiral building block in the asymmetric synthesis of complex alkaloids. Geared towards researchers, scientists, and professionals in drug development, this guide elucidates the underlying principles, strategic applications, and detailed protocols that leverage this versatile synthon. We will delve into the mechanistic causality behind its effectiveness, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Strategic Value of a Chiral Dihydropyrrole
Alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities.[1] The precise arrangement of stereocenters within their intricate architectures is often critical to their biological function. Consequently, the development of efficient and stereoselective synthetic routes is a cornerstone of medicinal chemistry and drug discovery.[2]
This compound has emerged as a powerful tool in this endeavor. Its inherent chirality, conferred by the isopropyl group at the C2 position, provides a robust platform for controlling stereochemistry in subsequent transformations. This guide will focus on its application in constructing core alkaloid scaffolds, particularly through asymmetric cycloaddition and C-H functionalization reactions.
Core Mechanistic Principles: Harnessing Chirality for Asymmetric Induction
The synthetic utility of this compound is rooted in its ability to direct the stereochemical outcome of key bond-forming reactions. The bulky isopropyl group effectively shields one face of the molecule, compelling incoming reagents to approach from the less sterically hindered face. This principle of substrate-controlled diastereoselection is fundamental to its application.
Asymmetric [3+2] Cycloaddition Reactions
A primary application of this chiral synthon is in 1,3-dipolar cycloaddition reactions to construct the bicyclic cores of pyrrolizidine and indolizidine alkaloids.[3] In these reactions, an azomethine ylide (the 1,3-dipole) reacts with the double bond of the N-Boc-2-isopropyl-2,5-dihydro-1H-pyrrole (the dipolarophile) to form a five-membered ring.
The stereochemical outcome is dictated by the endo/exo transition state and the facial selectivity imposed by the C2-isopropyl group. This typically results in the formation of a single major diastereomer, thereby establishing multiple stereocenters in a single, highly efficient step.
Caption: General workflow for pyrrolizidine alkaloid synthesis.
Asymmetric C-H Functionalization
Recent advances in organometallic catalysis have enabled the direct and highly selective functionalization of C-H bonds. Dirhodium tetracarboxylate catalysts, particularly those with chiral phthalimido-adamantyl-derived carboxylate ligands (e.g., Rh₂(S-PTAD)₄), have proven exceptionally effective in catalyzing the reaction of diazo compounds with N-Boc-2,5-dihydro-1H-pyrrole.[4]
Crucially, this reaction proceeds with remarkable chemo-, regio-, and stereoselectivity. Instead of the expected cyclopropanation of the double bond, the reaction exclusively targets the C-H bond at the C2 position, alpha to the nitrogen atom. The chiral catalyst environment, in concert with the substrate's inherent chirality, directs the insertion to yield a single major diastereomer with high enantiomeric excess.[4] This methodology provides a powerful route to introduce further complexity and functionality onto the pyrrolidine ring.
Caption: Asymmetric C-H functionalization workflow.
Application in the Total Synthesis of Pyrrolizidine Alkaloids
The pyrrolizidine alkaloid family includes compounds with a wide range of biological activities, from glycosidase inhibition to potential antiviral properties.[5] The synthesis of (+)-isoretronecanol, a common necine base of many pyrrolizidine alkaloids, serves as an excellent example of the utility of this compound.
Case Study: Synthesis of (+)-Isoretronecanol
The synthesis hinges on a key Ag(I)-catalyzed azomethine ylide cycloaddition with a chiral N-substituted-2-isopropyl-2,5-dihydropyrrole. The high diastereoselectivity of this step is crucial for establishing the correct stereochemistry of the final product.
| Step | Reaction | Key Reagents | Purpose | Typical Yield |
| 1 | Azomethine Ylide Cycloaddition | Iminonitrile, Methyl Acrylate, Ag(I) catalyst | Construction of the bicyclic pyrrolizidine core with high diastereoselectivity. | ~85% |
| 2 | Reduction of Ester | LiAlH₄ | Conversion of the ester to a primary alcohol. | >90% |
| 3 | Removal of Chiral Auxiliary | H₂, Pd(OH)₂/C | Hydrogenolysis to cleave the N-benzyl group and reveal the secondary amine. | ~95% |
| 4 | N-Boc Protection | (Boc)₂O, DMAP | Protection of the nitrogen for subsequent steps. | ~98% |
| 5 | Final Reduction/Deprotection | LiAlH₄ | Reduction of the nitrile and concomitant removal of the Boc group to yield (+)-isoretronecanol. | ~80% |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear explanations for each critical step. Adherence to these procedures, especially regarding stoichiometry and reaction conditions, is vital for achieving the desired outcomes.
Protocol 1: Diastereoselective [3+2] Cycloaddition for Pyrrolizidine Core Synthesis
Objective: To synthesize the core bicyclic structure of a pyrrolizidine alkaloid via a silver-catalyzed 1,3-dipolar cycloaddition.
Materials and Reagents:
-
N-(p-methoxybenzyl)-2-isopropyl-2,5-dihydro-1H-pyrrole
-
Iminonitrile derived from an appropriate amino acid ester
-
Silver(I) Acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-(p-methoxybenzyl)-2-isopropyl-2,5-dihydro-1H-pyrrole (1.0 eq) and the iminonitrile (1.1 eq) in anhydrous toluene.
-
Catalyst and Base Addition: Add Silver(I) Acetate (0.1 eq) and triethylamine (1.2 eq) to the solution. The triethylamine is crucial for the in-situ generation of the azomethine ylide.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the silver salts. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired cycloadduct.
-
Validation: The high diastereoselectivity of the product can be confirmed by ¹H NMR analysis of the purified product, which should show a single set of characteristic peaks for the major diastereomer.
Causality and Insights: The choice of a silver catalyst is key for promoting the cycloaddition with high stereocontrol. The N-p-methoxybenzyl group serves both as a protecting group and can be readily removed under hydrogenolysis conditions in later steps. The steric bulk of the C2-isopropyl group on the dihydropyrrole is the primary factor driving the high diastereoselectivity of the cycloaddition.
Protocol 2: Asymmetric α-C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole
Objective: To achieve highly enantio- and diastereoselective C-H functionalization at the C2 position of the pyrrole ring.[4]
Materials and Reagents:
-
N-Boc-2,5-dihydro-1H-pyrrole (the user's topic specifies the isopropyl derivative, but the cited protocol uses the parent compound, which is then functionalized. The principle applies to both.)
-
Substituted Aryldiazoacetate (e.g., methyl 2-diazo-2-phenylacetate)
-
Dirhodium(II) tetrakis[N-phthalimido-(S)-adamantyl-carboxylate] (Rh₂(S-PTAD)₄)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add the chiral catalyst Rh₂(S-PTAD)₄ (0.05 mol %) to a vial.
-
Substrate Addition: Add a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) in anhydrous DCM to the vial.
-
Diazo Addition: Slowly add a solution of the aryldiazoacetate (1.2 eq) in anhydrous DCM to the reaction mixture over a period of 1 hour using a syringe pump. This slow addition is critical to maintain a low concentration of the reactive rhodium carbene intermediate, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor for the disappearance of the diazo compound (a colored spot on TLC) and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, concentrate the solvent in vacuo. Purify the residue directly by flash column chromatography on silica gel to isolate the C-H functionalized product.
-
Validation: Determine the diastereomeric ratio (>20:1) and enantiomeric excess (typically >97% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[4]
Causality and Insights: The unique ligand architecture of the Rh₂(S-PTAD)₄ catalyst is responsible for suppressing the competing cyclopropanation pathway and favoring the C-H insertion. The catalyst creates a chiral pocket that orients the substrate and the rhodium carbene intermediate, leading to exceptional levels of stereocontrol. The donor/acceptor nature of the carbene generated from the aryldiazoacetate is key to this reactivity, in contrast to acceptor-only carbenes which tend to favor cyclopropanation.[4]
Conclusion and Future Directions
This compound and its derivatives are invaluable synthons in the field of alkaloid synthesis. Their ability to impart high levels of stereocontrol in powerful bond-forming reactions like [3+2] cycloadditions and C-H functionalizations allows for the efficient and elegant construction of complex molecular architectures. The protocols and principles outlined in this guide demonstrate the robust and reliable nature of these methods. Future research will likely focus on expanding the scope of C-H functionalization reactions and applying these building blocks to the synthesis of an even broader range of biologically active natural products.
References
-
Lobera, M., & Robertson, J. (2017). Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. Natural Product Reports, 34(1), 62-89. [Link]
-
Gholipour, H., & Ghorbani-Choghamarani, A. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry of Heterocyclic Compounds, 58(1), 1-15. [Link]
- Pearson, W. H., & Lian, B. (1998). Synthesis of Pyrrolizidine and Indolizidine Alkaloids via Intramolecular [3 + 2] Cycloaddition Reactions of Azomethine Ylides. Angewandte Chemie International Edition, 37(13-14), 1724-1741. (Note: While a direct link isn't available from the search, this is a seminal review in the field).
-
Panda, B. (2022). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Current Chinese Chemistry, 2. [Link]
-
Liddell, J. R. (1993). Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. [Link]
-
Heretsch, P., & Tzagkaroulaki, L. (2018). Chemical Investigations of Differentially Oxidized Polycylic Pyrroles from Bipolaris Fungi: Synthetic Entry Into the Bipolamine Alkaloids. Journal of the American Chemical Society, 140(41), 13213-13217. [Link]
-
Donohoe, T. J., et al. (2008). Flexibility in the partial reduction of 2,5-disubstituted pyrroles: application to the synthesis of DMDP. Organic Letters, 10(12), 2541-2544. [Link]
-
Tan, B. (2020). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 25(23), 5576. [Link]
-
O'Brien, P. (2020). The role of biocatalysis in the asymmetric synthesis of alkaloids. RSC Advances, 10(58), 35193-35206. [Link]
-
Ylijoki, K. E. O., & Stryker, J. M. (2013). [5 + 2] cycloaddition reactions in organic and natural product synthesis. Chemical Reviews, 113(3), 2244-2266. [Link]
-
Wang, H., et al. (2016). Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids. Organic Letters, 18(19), 5042-5045. [Link]
-
Pyrroles are known to be important structural moieties appearing in natural products, synthetic drugs, and agrochemicals. (Source not a direct protocol, but provides context). [Link]
-
Liao, K., et al. (2018). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 140(42), 13592-13597. [Link]
Sources
- 1. Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Welcome to the technical support center for the synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The 2,5-dihydro-1H-pyrrole (also known as a 3-pyrroline) scaffold is a valuable building block in medicinal chemistry and natural product synthesis, prized for its versatile chemical reactivity.[1] The synthesis of C2-substituted derivatives like this compound, however, can present unique challenges, including low yields, competing side reactions, and purification difficulties. This guide focuses on the most powerful and widely adopted method for this transformation: Ring-Closing Metathesis (RCM) .
Core Synthesis Strategy: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a premier method for constructing unsaturated rings, including 2,5-dihydropyrroles.[1][2] The reaction utilizes well-defined transition metal catalysts, most commonly ruthenium-based Grubbs catalysts, to intramolecularly cyclize a diene precursor.[3] The primary byproduct is volatile ethylene gas, which drives the reaction to completion.[2]
The general workflow involves two key stages: synthesis of the acyclic diene precursor and the subsequent RCM reaction.
Caption: General workflow for the RCM synthesis of 2,5-dihydropyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
Ring-Closing Metathesis (RCM) is the most versatile and reliable method.[1] It offers high functional group tolerance and generally proceeds under mild conditions. Alternative methods like the Paal-Knorr synthesis are more suited for creating fully aromatic pyrroles or fully saturated pyrrolidines and are less effective for the dihydro-pyrrole target.[4]
Q2: How do I choose the correct Grubbs catalyst?
The choice of catalyst is critical and depends on the steric and electronic nature of your diene precursor.
| Catalyst Generation | Key Characteristics & Use Cases |
| Grubbs 1st Generation | Lower activity but often sufficient for simple, unhindered dienes. It can be more cost-effective for large-scale synthesis.[5] |
| Grubbs 2nd Generation | Significantly higher activity and better thermal stability. It is the go-to catalyst for more challenging or sterically hindered substrates and is highly effective for synthesizing substituted dihydropyrroles.[1][6][7] |
| Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxystyrene ligand, leading to enhanced stability and lower catalyst loading. They are particularly useful for reactions requiring higher temperatures and can be easier to remove post-reaction.[8] |
For the synthesis of a 2-isopropyl substituted dihydropyrrole, a Grubbs 2nd Generation catalyst is highly recommended due to its high activity, which can overcome potential steric hindrance from the isopropyl group.[1][6]
Q3: Why is high dilution necessary for the RCM reaction?
RCM is an intramolecular reaction. At high concentrations, the reactive ends of two different diene molecules can react, leading to an intermolecular reaction that produces dimers and oligomers. The "high dilution principle" involves maintaining a very low substrate concentration (typically 0.01 M to 0.05 M) to favor the intramolecular cyclization over intermolecular polymerization.[1]
Q4: How important is the removal of ethylene?
The RCM reaction is an equilibrium process. The formation of the desired cyclized product is accompanied by the release of ethylene gas.[2] Actively removing this volatile byproduct (e.g., by bubbling an inert gas like argon or nitrogen through the reaction mixture or performing the reaction under a gentle vacuum) shifts the equilibrium towards the product side, thereby increasing the reaction rate and overall yield.
Q5: What are the best practices for handling and storing Grubbs catalysts?
While Grubbs catalysts are more tolerant to air and moisture than many other organometallic catalysts, they are still sensitive.[3] For optimal performance and longevity, they should be stored under an inert atmosphere (argon or nitrogen) in a freezer. Weighing and dispensing should be done quickly to minimize exposure to air. Using a glovebox or Schlenk line techniques for catalyst addition is best practice.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101555260A - Method for synthesizing first-generation Grubbs catalyst - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholar.utc.edu [scholar.utc.edu]
- 8. Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Welcome to the dedicated technical support guide for the purification of 2-Isopropyl-2,5-dihydro-1H-pyrrole. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic amine. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven experience to ensure you can achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound that are critical for its purification?
A1: Understanding the physicochemical properties of your target compound is the cornerstone of designing an effective purification strategy. This compound is a cyclic secondary amine with properties that dictate the choice between distillation, chromatography, or other methods.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₃N | Indicates a relatively small, non-polar molecule with a basic nitrogen atom. |
| Molecular Weight | 111.18 g/mol | Suitable for both distillation and chromatographic methods. |
| Boiling Point | 150.3°C at 760 mmHg | The compound is a liquid at room temperature and can be purified by fractional distillation, preferably under vacuum to prevent thermal degradation.[1] |
| Density | 0.854 g/cm³ | Useful for calculations during workup and solvent-based separations.[1] |
| Structure | Cyclic Secondary Amine | The basicity of the nitrogen atom is a key factor. It can lead to strong interactions with acidic media, including silica gel, and makes the compound susceptible to salt formation.[2] |
| Form | Typically a liquid | Dictates handling procedures and rules out recrystallization unless converted to a solid salt derivative. |
Q2: What are the primary methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the required final purity. The most common techniques are:
-
Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities or solvents with significantly different boiling points. Given the boiling point of ~150°C, performing the distillation under reduced pressure is highly recommended to lower the required temperature and minimize the risk of thermal decomposition or air oxidation.[3]
-
Flash Column Chromatography: Essential for removing impurities with similar boiling points (isomers, related by-products). However, the basic nature of the amine presents a challenge with standard silica gel.[2] Strong acid-base interactions can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[2] Strategies to overcome this are discussed in the Troubleshooting Guide below.
-
Acid-Base Extraction (Aqueous Workup): This is a powerful workup technique to remove non-basic organic impurities or acidic reagents. The crude material, dissolved in an organic solvent, can be washed with a dilute acid (e.g., 1M HCl).[4] The basic this compound will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can be extracted back into an organic solvent.
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Impurities can originate from starting materials, side reactions, or degradation. Common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., from a substituted 1,4-dicarbonyl and an amine), these may persist in the crude product.
-
Over-reduction/Oxidation Products: If the dihydro-pyrrole is synthesized via reduction of a pyrrole or oxidation of a pyrrolidine, the corresponding pyrrole or pyrrolidine may be present as impurities.
-
Solvents and Reagents: Residual solvents from the reaction or workup.
-
Degradation Products: Amines are susceptible to air oxidation, which can form N-oxides or other colored by-products, often appearing as yellow or brown discoloration.[5][6] They can also react with atmospheric CO₂ to form carbamate salts, which may appear as a solid precipitate.[6]
Q4: How should I properly store purified this compound to maintain its purity?
A4: Due to its sensitivity to air and light, proper storage is critical.[6][7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Temperature: Keep refrigerated or frozen (-20°C is often recommended) to slow down potential degradation pathways.[3]
-
Container: Use a well-sealed amber glass vial or bottle to protect it from light and moisture.
Troubleshooting Guide
Q: My purified product is a yellow or brown oil. What causes this discoloration and how can I fix it?
A: This is a classic issue with amines, typically arising from trace impurities formed by air oxidation.[5][6]
Causality: The lone pair of electrons on the nitrogen atom is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light or trace metal impurities.[6] This leads to the formation of highly conjugated, colored minor by-products.
Solutions:
-
Activated Carbon Treatment: Dissolve the discolored oil in a suitable solvent (e.g., diethyl ether or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal.[8] Stir the slurry for 15-30 minutes at room temperature, then filter it through a plug of celite or a syringe filter to remove the carbon. The carbon adsorbs the colored impurities.[5][8]
-
Short-Path Distillation: If the colored impurities are non-volatile, a quick vacuum distillation can effectively separate the colorless amine product.
Q: I'm seeing severe peak tailing and poor separation during silica gel chromatography. What's wrong?
A: This is a direct consequence of the acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, often irreversible, binding causes the product to elute slowly and asymmetrically.
Workflow: Mitigating Amine Tailing in Silica Chromatography
Caption: Decision workflow for amine purification via column chromatography.
Detailed Protocols:
-
Protocol 1: Mobile Phase Modification.
-
Prepare your standard eluent system (e.g., Hexane/Ethyl Acetate).
-
To this eluent, add a small amount of a competitive base, typically 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol.[2]
-
Equilibrate your silica column with this modified eluent before loading your sample.
-
Mechanism: The added volatile base (Et₃N) will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product. This allows your target amine to travel through the column with minimal interaction, resulting in sharper peaks and better separation.
-
-
Protocol 2: Alternative Stationary Phase.
-
Pack a column with basic alumina instead of silica gel.
-
Alternatively, use commercially available amine-functionalized silica gel.[2]
-
Run the chromatography with a standard, neutral eluent system.
-
Mechanism: By using a stationary phase that is basic or neutral, you eliminate the root cause of the acid-base interaction, preventing peak tailing.
-
Q: My yield is very low after vacuum distillation. What are the potential causes?
A: Low recovery from distillation can stem from several issues, from operational setup to compound stability.
Logical Relationship: Diagnosing Low Distillation Yield
Caption: Common causes and solutions for low yield during vacuum distillation.
Troubleshooting Steps:
-
Check for Leaks: Ensure all glass joints are properly sealed and that the vacuum tubing is intact. Even a small leak will prevent the system from reaching the required low pressure, necessitating a higher temperature that could cause decomposition.
-
Verify Temperature and Pressure: Use a vacuum gauge to accurately measure the pressure. Consult a pressure-temperature nomograph to ensure your heating temperature is appropriate for the measured pressure. The thermometer bulb should be positioned just below the side-arm leading to the condenser to accurately measure the vapor temperature.
-
Minimize Hold-up: If you are distilling a small amount (<5 g), a significant portion can be lost as residue coating the flask and distillation head. Use the smallest possible distillation flask or consider a Kugelrohr apparatus for micro-distillation.
-
Prevent Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips to prevent sudden, violent boiling (bumping), which can carry crude material over into the receiving flask.
Q: A white solid precipitate formed in my purified amine during storage. What is it and is my product compromised?
A: This is very likely a carbamate salt, formed from the reaction of your amine with atmospheric carbon dioxide (CO₂).[6]
Mechanism: 2 R₂NH + CO₂ ⇌ [R₂NH₂]⁺[R₂NCO₂]⁻ (Amine + Carbon Dioxide ⇌ Ammonium Carbamate Salt)
Analysis and Solution:
-
Is it a problem? The formation of the carbamate means a portion of your free amine is now in a salt form, which can affect its reactivity, solubility, and accurate quantification. The reaction is, however, often reversible.
-
How to fix it: Gently warming the sample under an inert gas (N₂ or Ar) stream can often break down the carbamate and drive off the CO₂, reverting it to the free amine. For more stubborn cases, dissolving the product in an inert solvent and performing a mild aqueous wash (e.g., with very dilute NaOH solution followed by brine) and re-drying will remove the carbamate.
-
Prevention: The best solution is prevention. Always store your purified amine under a robust inert atmosphere (N₂ or Ar) in a tightly sealed vial to exclude CO₂.[6]
References
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Jamal Abdul Nasser, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Geden, J. V., et al. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry, 18(44), 13994–13998. Retrieved from [Link]
-
Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (2020, February). Journal of Multidisciplinary Engineering Science and Technology, 7(2). Retrieved from [Link]
- McAleer, W. J. (1945). U.S. Patent No. 2,388,475. Washington, DC: U.S. Patent and Trademark Office.
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Purification Troubleshooting. (2023). Reddit. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Molecular Diversity, 25, 1545–1557. Retrieved from [Link]
-
McElvain, S. M., & Bollinger, J. M. (1941). Pyrrole. Organic Syntheses, 21, 89. Retrieved from [Link]
-
How to distillate pyrrole in the lab? (2015, November 26). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Dihydropyrrole Synthesis
Welcome to the Technical Support Center for Dihydropyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing dihydropyrrole scaffolds. Here, we address common side reactions, offering in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows and enhance your synthetic success. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common challenges encountered during dihydropyrrole synthesis. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: My Paal-Knorr reaction is yielding a significant amount of a furan byproduct. How can I prevent this?
A1: Furan formation is a classic side reaction in the Paal-Knorr synthesis of pyrroles (and by extension, their dihydropyrrole precursors), especially under strongly acidic conditions (pH < 3).[1][2] To favor the desired dihydropyrrole pathway, meticulous pH control is essential. Operating at a neutral or weakly acidic pH is recommended.[1][3] The use of a weak acid, such as acetic acid, can effectively catalyze the reaction while minimizing the competing furan synthesis.[1][2]
Q2: I am observing poor regioselectivity in my transition-metal-catalyzed dihydropyrrole synthesis. What factors should I consider?
A2: Regioselectivity in these reactions is often dictated by the choice of catalyst, ligands, and the electronic and steric properties of your substrates. For instance, in rhodium-catalyzed hydroacylation reactions to form dihydropyrroles, the ligand can play a crucial role in directing the regioselectivity of the initial C-C bond formation.[4][5] Experimenting with different phosphine ligands or altering the electronic nature of substituents on your starting materials can help steer the reaction towards the desired regioisomer.
Q3: During the workup of my reaction, I'm struggling to remove unreacted starting materials and byproducts, leading to a complex mixture. What are some effective purification strategies?
A3: Purification of dihydropyrroles can be challenging due to their similar polarity to certain byproducts. Beyond standard column chromatography, several techniques can be employed.[1][6] For crude mixtures containing pyrroles and pyrrolidines, treatment with a dilute acid can selectively protonate the more basic pyrrolidine, allowing for its removal via an aqueous wash.[7] Subsequent distillation under reduced pressure is another effective method for purifying the desired dihydropyrrole.[7]
Q4: My reaction is producing a significant amount of polymeric material. What is causing this and how can I minimize it?
A4: Polymerization is a common issue, particularly with electron-rich pyrrole and dihydropyrrole systems, which can be susceptible to acid-catalyzed polymerization. To mitigate this, consider running your reaction under more dilute conditions, at a lower temperature, and for a shorter duration. Minimizing the concentration of strong acids and ensuring rapid and efficient workup can also prevent the formation of unwanted polymers.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting common side reactions in dihydropyrrole synthesis.
Side Reaction: Oxidation to Pyrrole
One of the most common side reactions is the over-oxidation of the desired dihydropyrrole to the corresponding aromatic pyrrole.[8] This is particularly prevalent in the presence of air or other oxidizing agents, especially under harsh reaction conditions.
Symptoms:
-
Appearance of a new, often more colored, spot on TLC with a higher Rf value.
-
1H NMR signals corresponding to the dihydropyrrole protons are diminished or absent, with the appearance of aromatic pyrrole signals.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.
-
Control of Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.
-
Choice of Oxidant (if applicable): If the synthesis involves an oxidation step, carefully select a mild and controlled oxidizing agent. For example, some syntheses intentionally use chromium trioxide to oxidize a dihydropyrrole intermediate to a pyrrole.[8]
-
Workup Conditions: During the workup, minimize exposure to air and strong oxidizing conditions.
Side Reaction: Formation of Furan Byproducts in Paal-Knorr Synthesis
As mentioned in the FAQs, furan formation is a significant competing pathway in the Paal-Knorr synthesis.[1]
Mechanism of Furan Formation:
Under strongly acidic conditions, the 1,4-dicarbonyl starting material can undergo acid-catalyzed cyclization and dehydration to form a furan, competing with the desired reaction with the amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing furan byproducts in Paal-Knorr synthesis.
Side Reaction: Isomerization and Rearrangements
In certain dihydropyrrole syntheses, particularly those involving cationic intermediates, skeletal rearrangements such as the aza-Cope rearrangement can occur, leading to constitutional isomers.[9][10]
Symptoms:
-
Isolation of a product with the correct mass but unexpected spectroscopic data (1H and 13C NMR).
-
A mixture of inseparable isomers is observed.
Troubleshooting Strategies:
-
Temperature Control: Sigmatropic rearrangements are often thermally promoted. Running the reaction at a lower temperature can sometimes suppress these side reactions.
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the stability of intermediates and transition states. A systematic screen of these parameters may be necessary to identify conditions that favor the desired product.
-
Substrate Design: In some cases, modifying the substrate to disfavor the rearrangement pathway may be a viable strategy.
Aza-Cope Rearrangement in Dihydropyrrole Synthesis:
The cationic 2-aza-Cope rearrangement is a[9][9]-sigmatropic rearrangement that can occur in systems containing a nitrogen atom at the 2-position of a 1,5-diene framework.[9][11] This can be a synthetically useful transformation but can also be an unintended side reaction.
Caption: Generalized pathway of a 2-aza-Cope rearrangement.
III. Experimental Protocols
This section provides a general, adaptable protocol for the Paal-Knorr synthesis of a dihydropyrrole, with an emphasis on minimizing side reactions.
General Protocol for Paal-Knorr Dihydropyrrole Synthesis:
-
Reactant Purity: Ensure the 1,4-dicarbonyl compound and the primary amine are of high purity. Impurities can lead to undesired side products.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the dicarbonyl compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid). Add the primary amine (1.0-1.2 eq).
-
pH Adjustment (Crucial Step): If not using acetic acid as the solvent, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to maintain a weakly acidic environment.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
IV. Data Summary
| Side Reaction | Common Synthetic Route | Key Mitigation Strategy |
| Oxidation to Pyrrole | Various | Inert atmosphere, degassed solvents, temperature control |
| Furan Formation | Paal-Knorr Synthesis | Maintain neutral to weakly acidic pH (avoid pH < 3) |
| Polymerization | Various | Lower temperature, dilute conditions, shorter reaction time |
| Isomerization | Cationic intermediate reactions | Temperature control, screen catalysts and solvents |
V. References
-
Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Aza-Cope rearrangement. Retrieved from [Link]
-
Wojtas, L., et al. (2015). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. ACS Catalysis, 5(10), 6136-6144. Retrieved from [Link]
-
Wojtas, L., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5(12), 5038-5045. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Majhail, M. K., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 22(23), 7879-7884. Retrieved from [Link]
-
ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Pyrrole. Retrieved from [Link]
-
Majhail, M. K., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PubMed. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of crude pyrroles. Retrieved from
-
Taylor & Francis. (n.d.). Aza-cope rearrangement – Knowledge and References. Retrieved from [Link]
-
Chem-Station. (2015, March 25). Aza-Cope Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
PubMed. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Retrieved from [Link]
-
Organic Letters. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. Retrieved from [Link]
-
Aza-Cope Rearrangement : Mechanism| Examples | Application. (2026). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1-Pyrroline synthesis. Retrieved from [Link]
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Pyrroline Derivatives via Cyclization of Terminal Alkynes with 2-Azaallyls. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in catalytic asymmetric aza-Cope rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 2,3-dihydropyrroles. Retrieved from [Link]
-
ResearchGate. (2025). Concise and Versatile Multicomponent Synthesis of Multisubstituted Polyfunctional Dihydropyrroles. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
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- 10. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chemistry-reaction.com [chemistry-reaction.com]
Technical Support Center: Optimizing Reaction Conditions for N-Substituted Pyrroles
Welcome to the technical support center for the synthesis of N-substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of N-substituted pyrroles.
Q1: My Paal-Knorr synthesis is giving a low yield. What are the likely causes?
A: Low yields in Paal-Knorr synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: The classic Paal-Knorr reaction often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time may lead to an incomplete reaction, while excessively harsh conditions can cause degradation of either the starting materials or the desired product.[1][2][3]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds can impede the reaction.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.[1] While an acid catalyst is generally beneficial, strong acids (pH < 3) can promote the formation of furan byproducts.[1][2][4]
-
Product Instability: The synthesized pyrrole itself might be unstable under the reaction conditions, leading to degradation over time.[1]
-
Inefficient Purification: Product loss during workup and purification can contribute to apparent low yields.[1]
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize this?
A: The formation of a furan byproduct is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[1] To favor pyrrole formation, consider the following adjustments:
-
Control Acidity: Maintain a pH greater than 3.[1] Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[1][4]
-
Use Excess Amine: Employing an excess of the amine can shift the equilibrium towards the formation of the pyrrole.[1]
Q3: My Clauson-Kaas synthesis is not working well with an acid-sensitive substrate. What are my options?
A: The traditional Clauson-Kaas reaction, which utilizes 2,5-dialkoxytetrahydrofurans and primary amines, often requires acidic conditions and high temperatures, which can be detrimental to sensitive substrates.[5][6] To overcome this, several milder and more environmentally friendly methods have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often allows for the use of less harsh conditions, such as using water or acetic acid without additional strong acid promoters.[7][8][9]
-
Greener Catalysts and Solvents: A variety of greener catalysts, including ZrOCl₂·8H₂O and nano-sulfated TiO₂, have been successfully employed, often in more benign solvents like water or even under solvent-free conditions.[10][11]
-
Two-Phase Systems: For reactions involving acid-sensitive amino acids, a two-phase system (e.g., aqueous acetic acid/dichloroethane) can be used to extract the pyrrole product from the acidic aqueous layer as it is formed, preventing decomposition.[8]
Q4: How do I choose between a Paal-Knorr and a Clauson-Kaas synthesis?
A: The choice between these two common methods depends on the availability of starting materials and the nature of your target molecule.
-
Paal-Knorr Synthesis: This is the method of choice when the corresponding 1,4-dicarbonyl compound is readily available. It is a versatile reaction that can be adapted to a wide range of primary amines.[12][13]
-
Clauson-Kaas Synthesis: This method is advantageous when the 1,4-dicarbonyl is not easily accessible. It starts from 2,5-dialkoxytetrahydrofurans, which can be considered as masked 1,4-dicarbonyls.[10][14]
Q5: I am struggling with the purification of my N-substituted pyrrole. Any tips?
A: Purification can be challenging due to the potential for similar polarities between the product and byproducts or starting materials.
-
Aqueous Workup: An initial wash with water or a mild aqueous acid/base solution can help remove the catalyst and any water-soluble impurities.[15]
-
Column Chromatography: This is a very common and effective method for separating the desired pyrrole.[16][17] Experiment with different solvent systems (e.g., hexane/ethyl acetate) to achieve optimal separation.
-
Distillation: For liquid pyrroles, distillation under reduced pressure can be an effective purification technique, especially for removing less volatile impurities.[18]
II. Troubleshooting Guides
This section provides more detailed troubleshooting for specific synthetic methodologies.
Guide 1: Troubleshooting the Paal-Knorr Synthesis
This guide will help you diagnose and solve common problems encountered during the Paal-Knorr synthesis of N-substituted pyrroles.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reaction Temperature/Time | Increase the reaction temperature in increments of 10 °C and monitor the reaction by TLC. Extend the reaction time. | The cyclization and dehydration steps of the Paal-Knorr mechanism are often the rate-determining steps and can be accelerated with heat.[1][12] |
| Poorly Nucleophilic Amine | For amines with electron-withdrawing groups, consider using a more forcing catalyst (e.g., a stronger Lewis acid) or higher temperatures. | Electron-withdrawing groups decrease the nucleophilicity of the amine, slowing down the initial attack on the dicarbonyl.[1] |
| Steric Hindrance | If using a sterically hindered dicarbonyl or amine, prolonged reaction times and higher temperatures may be necessary. | Steric bulk can hinder the approach of the nucleophile and the subsequent intramolecular cyclization.[1][19] |
| Inappropriate Catalyst | Screen different weak acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, InCl₃).[15][20] | The catalyst facilitates the reaction by protonating a carbonyl group, making it more electrophilic for the initial amine attack.[13][21] |
Problem: Formation of Furan Byproduct
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Excessively Acidic Conditions (pH < 3) | Use a weak acid catalyst like acetic acid. If a stronger acid is necessary, use it in catalytic amounts. Buffer the reaction if possible. | Strong acids promote the intramolecular cyclization and dehydration of the 1,4-dicarbonyl to form a furan before the amine has a chance to react.[2][4] |
| Insufficient Amine | Use a slight excess of the primary amine (1.1 - 1.5 equivalents).[15] | Le Chatelier's principle: increasing the concentration of one reactant (the amine) will drive the reaction towards the desired pyrrole product. |
Guide 2: Troubleshooting Metal-Catalyzed N-Arylation of Pyrroles (Buchwald-Hartwig & Ullmann Type Reactions)
For the synthesis of N-aryl pyrroles, cross-coupling reactions are often employed. Here’s how to troubleshoot common issues.
Problem: Low or No Coupling Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | Ensure the use of a reliable precatalyst or activate the palladium source properly. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For Ullmann reactions, ensure the copper source is active.[22][23] | The active catalytic species is often a Pd(0) complex. Incomplete reduction of the Pd(II) precatalyst can lead to low activity.[24] The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction pathway.[24] |
| Poorly Reactive Aryl Halide | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are generally more reactive.[22] | The oxidative addition step is often the rate-determining step, and the C-X bond strength decreases in the order C-Cl > C-Br > C-I, making the latter more reactive.[24] |
| Inappropriate Base or Solvent | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[22][25] | The base is crucial for deprotonating the pyrrole nitrogen and regenerating the active catalyst. The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[26] |
| Ligand Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Many phosphine ligands are sensitive to oxidation, which can lead to catalyst deactivation. |
III. Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles[15][16]
This protocol provides a general starting point for the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.
-
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[15]
-
Use a fresh, high-purity primary amine.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq).[15]
-
Add the chosen solvent (e.g., ethanol, acetic acid) or perform the reaction under solvent-free conditions.[15][16]
-
Add a catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid catalyst.[15]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.[15]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[15]
-
Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis of N-Substituted Pyrroles[7][8]
This protocol describes a rapid and efficient synthesis of N-substituted pyrroles using microwave irradiation.
-
Reaction Setup:
-
Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-170 °C) for a short duration (e.g., 10-30 minutes).[8]
-
Monitor the reaction progress by TLC after cooling.
-
-
Work-up and Purification:
IV. Data Presentation & Visualization
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Substituted Pyrroles
| Catalyst | Typical Conditions | Reaction Time | Yield Range | Reference |
| Acetic Acid | Reflux in ethanol | Several hours | Good to excellent | [4] |
| Iodine | Microwave, solvent-free | 5-15 minutes | 75-98% | [7] |
| Iron(III) Chloride | Water, room temperature | 1-2 hours | Good to excellent | [20] |
| CATAPAL 200 (Alumina) | 60 °C, solvent-free | 45 minutes | 68-97% | [16] |
| MgI₂ etherate | Not specified | Not specified | Good to excellent | [27] |
Diagram 1: General Workflow for Troubleshooting Low Yield in Paal-Knorr Synthesis
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Diagram 2: The Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
V. References
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (n.d.). NIH. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of IMAB, 23(4), 1836-1845. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2015). Springer. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals. [Link]
-
A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. (2015). ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Purification of crude pyrroles. (1996). Google Patents.
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals. [Link]
-
The synthesized pyrrole derivatives. (n.d.). ResearchGate. [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). arkat usa. [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2015). ResearchGate. [Link]
-
Clauson-Kaas Pyrrole Synthesis. (2016). Chem-Station Int. Ed.. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
The Clauson-Kaas pyrrole synthesis under microwave irradiation. (2009). ResearchGate. [Link]
-
Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. (n.d.). ResearchGate. [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). organic-chemistry.org. [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
High-yielding ullmann reaction for the preparation of bipyrroles. (1998). Google Patents.
-
Recent developments in the group-1B-metal-catalyzed synthesis of pyrroles. (2016). PubMed. [Link]
-
Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. (2007). organic-chemistry.org. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis - ACS Publications. [Link]
-
Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. (2018). pubs.acs.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pyrrole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
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- 24. chem.libretexts.org [chem.libretexts.org]
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- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 27. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: 2-Isopropyl-2,5-dihydro-1H-pyrrole
Welcome to the dedicated technical support guide for 2-Isopropyl-2,5-dihydro-1H-pyrrole (CAS No. 756476-29-6). This document provides in-depth guidance on the stability, storage, and handling of this compound, tailored for researchers in synthetic chemistry and drug development. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The structure of this compound, featuring a cyclic secondary amine and an internal carbon-carbon double bond, makes it susceptible to two primary degradation pathways:
-
Oxidation: The electron-rich double bond and the N-H group are prone to oxidation upon exposure to atmospheric oxygen. This can lead to the formation of N-oxides, hydroxylated byproducts, or ring-opened species, appearing as a yellowing or browning of the compound.
-
Hygroscopicity & Moisture-Mediated Degradation: Like many secondary amines, this compound is likely hygroscopic. Absorbed moisture can facilitate side reactions and potentially lead to hydration across the double bond under certain conditions.
Due to these sensitivities, the compound is classified as air- and moisture-sensitive .[1][2] Proper handling under an inert atmosphere is critical to preserving its purity.
Q2: What is the recommended procedure for long-term storage?
A2: For long-term storage (months to years), stringent conditions are necessary to minimize degradation. We recommend storing the neat compound in a sealed, airtight container, such as a flame-dried ampoule or a vial with a high-quality PTFE-lined cap (e.g., a Sure/Seal™ bottle).[3] The headspace of the container must be flushed thoroughly with a dry, inert gas like argon or nitrogen.[1][4]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces reaction rates of potential degradation pathways. |
| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation and moisture ingress.[1][2] |
| Container | Flame-sealed ampoule or vial with PTFE-lined cap | Provides a robust barrier against atmospheric contamination. |
| Light | Amber vial or store in the dark | Protects against potential light-induced degradation, a common issue for cyclic organic molecules. |
Q3: I only need to use the compound for a few weeks. How should I store it for short-term use?
A3: For short-term or routine use, storing the entire stock bottle at -20°C is still recommended. To avoid repeated freeze-thaw cycles and minimize atmospheric exposure to the main container, we strongly advise preparing smaller aliquots in separate, appropriately prepared vials. These working aliquots can be stored in a desiccator in a refrigerator (+4°C) under an inert atmosphere for convenient access.
Q4: Can I prepare a stock solution for storage? If so, what solvent should I use?
A4: Yes, preparing a stock solution is a viable strategy, especially for experiments requiring precise, low-volume additions. The choice of solvent is critical. You must use a high-purity, anhydrous solvent.
-
Recommended Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
-
Solvents to Avoid: Protic solvents like methanol or ethanol are not recommended for long-term storage as they can react with the amine. Acetonitrile, while often used, should be rigorously dried as it is highly hygroscopic.
Store stock solutions under an inert atmosphere at -20°C. Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Troubleshooting Guide
Issue 1: The compound, which was initially a colorless liquid, has turned yellow/brown.
-
Probable Cause: This is a classic sign of oxidation.[1] The compound has likely been exposed to atmospheric oxygen during storage or handling.
-
Solution:
-
Assess Purity: Before use, check the purity of the discolored material using a suitable analytical method (e.g., ¹H NMR, GC-MS). The presence of new, unidentified peaks will confirm degradation.
-
Purification (if necessary): If the degradation is minor, you may be able to repurify the compound by vacuum distillation. However, this should be done with care due to its air sensitivity.
-
Prevention: Review your handling and storage protocol. Ensure all glassware is thoroughly dried, and that you are using effective inert atmosphere techniques, such as those described in the protocol below.[3][4][5]
-
Issue 2: My reaction is giving low yields or unexpected side products.
-
Probable Cause 1: Compound Degradation: As with discoloration, the active concentration of your reagent may be lower than expected due to degradation.
-
Probable Cause 2: Water Contamination: The presence of absorbed moisture can interfere with many sensitive reactions, particularly those involving organometallics or strong bases.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reaction outcomes.
Issue 3: I'm observing inconsistent results between experiments.
-
Probable Cause: This often points to inconsistent handling of the air-sensitive reagent. A small amount of air exposure during one transfer but not another can significantly alter the effective concentration and purity of the aliquot used.
-
Solution: Standardize your handling procedure strictly. The protocol for preparing stock solutions below provides a reliable, repeatable method for dispensing air-sensitive liquids. Using techniques like the one described ensures that each aliquot is dispensed with minimal exposure to the atmosphere.[3]
Experimental Protocols
Protocol 1: Handling and Preparing Stock Solutions of this compound
This protocol describes the transfer of the neat liquid from a supplier bottle to create a stock solution using standard air-sensitive (Schlenk) techniques.
Materials:
-
Supplier bottle of this compound
-
Flame-dried Schlenk flask with a septum-inlet sidearm
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler outlet[3]
-
Clean, dry syringes and long needles (e.g., 18-21 gauge)[2][3]
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Glassware Preparation: Ensure your Schlenk flask is impeccably clean and dry. To remove adsorbed moisture, flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[3][4]
-
Inert Atmosphere Setup: Connect the Schlenk flask and the supplier bottle to a dual-manifold Schlenk line.
-
Purge the System: Evacuate the Schlenk flask and backfill with inert gas. Repeat this "purge cycle" at least three times to ensure the atmosphere inside is inert.[5]
-
Solvent Addition: Using a clean, dry syringe, transfer the required volume of anhydrous solvent into the Schlenk flask through the septum.
-
Reagent Transfer: a. Puncture the septum of the supplier bottle with a clean needle connected to the inert gas line to create a slight positive pressure. b. Using a second clean, dry syringe with a long needle, puncture the septum of the supplier bottle. c. Slowly withdraw the desired volume of this compound. The positive pressure in the bottle will aid the transfer. d. Carefully remove the syringe and immediately insert it through the septum of the prepared Schlenk flask. e. Dispense the liquid into the solvent and rinse the syringe by drawing up and expelling the solvent/solution mixture a few times.
-
Storage: Store the resulting stock solution in the sealed Schlenk flask at -20°C. For added security, wrap the septum and ground glass joint with Parafilm or electrical tape.
Potential Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway. The actual products may be more complex, but this highlights the key vulnerabilities of the molecule.
Caption: Plausible oxidative degradation pathways for the title compound.
References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. (Link provided is to a research gate upload of the text: [Link])
Sources
Technical Support Center: Asymmetric Induction with Chiral Auxiliaries
Welcome to the technical support center for asymmetric induction using chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to provide you with the expertise and confidence to troubleshoot your reactions effectively.
Chiral auxiliaries are powerful tools in modern organic synthesis, enabling the precise construction of stereogenic centers by temporarily attaching a chiral moiety to an achiral substrate.[1][2][3] This strategy converts an enantioselective reaction into a diastereoselective one, allowing for the separation of diastereomeric products by standard techniques like chromatography or crystallization.[1][4] However, the practical application of this methodology is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing at the bench.
Section 1: Troubleshooting Poor Diastereoselectivity
Low diastereoselectivity is one of the most common hurdles in auxiliary-mediated reactions. Achieving a high diastereomeric ratio (d.r.) is critical for the efficiency of the overall synthesis.
Q1: My alkylation reaction is giving a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I fix it?
A1: A low diastereomeric ratio in an alkylation reaction typically points to issues with the formation and stability of the enolate, or suboptimal reaction conditions that fail to create a sufficiently large energy difference between the diastereomeric transition states.
Core Principles: The stereochemical outcome of the alkylation is determined by the facial bias imposed by the chiral auxiliary. This bias is maximized when the enolate geometry is rigidly controlled and one face of the planar enolate is effectively shielded from the incoming electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Breakdown:
-
Enolate Geometry is Paramount: For many auxiliaries, like the widely used Evans oxazolidinones, the formation of a specific (Z)-enolate is crucial for high stereocontrol.[1][5] This is typically achieved using bulky bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) which favor deprotonation at the less hindered syn-proton. Incomplete or incorrect enolate formation can lead to a mixture of enolate geometries and, consequently, poor diastereoselectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature (e.g., from -40°C to -78°C) is a standard practice to enhance selectivity.[5] Lower temperatures amplify the small energy differences between the transition states leading to the respective diastereomers, thus favoring the path of lower activation energy.[5]
-
Solvent Choice: The solvent's polarity and ability to coordinate with the metal cation of the enolate are critical. Tetrahydrofuran (THF) is a common choice as it effectively solvates the lithium cation without disrupting the chelated enolate structure. The diastereoselectivity can be highly dependent on the solvent, as it influences the aggregation state and reactivity of the enolate.[1]
-
Additives and Counterions: The presence of salts, like lithium chloride (LiCl), can be beneficial. LiCl is known to break up LDA aggregates, leading to a more reactive and monomeric base, which can improve the rate and selectivity of enolization. The nature of the counterion (e.g., Li+, Na+, K+) also plays a significant role in the rigidity of the transition state.
Q2: I'm performing an Evans aldol reaction, but the syn:anti ratio is poor. How does the choice of Lewis acid affect the outcome?
A2: In aldol reactions, particularly those using Evans auxiliaries, the choice of Lewis acid is a primary determinant of stereoselectivity. The Lewis acid coordinates to both the auxiliary's carbonyl oxygen and the incoming aldehyde, creating a rigid, chair-like six-membered Zimmerman-Traxler transition state.[1] This rigidifies the assembly and magnifies the steric influence of the auxiliary.
The Role of the Lewis Acid:
-
Boron Enolates (e.g., Bu₂BOTf/DIPEA): This combination is the gold standard for generating (Z)-enolates from N-acyloxazolidinones, which reliably leads to syn-aldol products.[1] The boron atom forms a tight chelate, ensuring a highly organized transition state.[6] The bulky butyl groups and the auxiliary's substituent work in concert to direct the aldehyde's approach.
-
Titanium and Tin Enolates (e.g., TiCl₄, SnCl₄): These Lewis acids can also promote high diastereoselectivity.[5][7] However, their coordination geometry and the number of ligands on the metal can alter the transition state. For instance, TiCl₄ is a very strong Lewis acid and requires careful control of stoichiometry to avoid side reactions.[7]
Troubleshooting Table: Lewis Acids in Evans Aldol Reactions
| Lewis Acid System | Typical Base | Resulting Enolate | Expected Aldol Product | Key Considerations |
| Dibutylboron triflate (Bu₂BOTf) | DIPEA or Et₃N | (Z)-Boron Enolate | syn | Highly reliable for syn products; mild conditions.[1] |
| Titanium tetrachloride (TiCl₄) | (-)-Sparteine | (Z)-Titanium Enolate | syn | Strong Lewis acid; can provide excellent selectivity. Stoichiometry is critical.[5][7] |
| Tin(II) triflate (Sn(OTf)₂) | N-ethylpiperidine | (Z)-Tin Enolate | syn | Effective for acetate-derived enolates where boron enolates may be less selective. |
| Magnesium bromide (MgBr₂·OEt₂) | Et₃N | (E)-Magnesium Enolate | anti | Can be used to access the complementary anti-aldol adducts. |
Expert Tip: If you are obtaining the wrong diastereomer (e.g., anti instead of syn), it is highly likely that your enolate geometry is not what you assume. Confirm the enolate geometry or switch to a Lewis acid/base system known to favor the desired geometry.
Section 2: Addressing Low Yield and Auxiliary Cleavage Issues
Even with high diastereoselectivity, the overall success of a synthesis depends on achieving a good chemical yield and successfully removing the chiral auxiliary without compromising the newly created stereocenter.
Q3: My reaction yield is low, and I see multiple byproducts. How do I diagnose the problem?
A3: Low yields can stem from incomplete reaction, degradation of starting materials or products, or competing side reactions. A systematic approach is needed to identify the root cause.
-
Incomplete Deprotonation: If the base is not strong enough or is of poor quality, enolate formation will be incomplete. Unreacted starting material can then react with the product or undergo other side reactions. Ensure your base is freshly titrated or of high purity.
-
Electrophile Reactivity: A sluggish electrophile may require longer reaction times or higher temperatures, which can lead to enolate decomposition or loss of stereoselectivity. Conversely, a highly reactive electrophile might react with the base or solvent.
-
Enolate Stability: Enolates are strong bases and can be unstable, especially at higher temperatures. Ensure the reaction is maintained at the optimal low temperature (e.g., -78°C) throughout the addition and reaction period.[5]
Q4: I'm struggling to cleave my Evans auxiliary. The standard LiOH/H₂O₂ conditions are giving me a complex mixture. What's going wrong?
A4: Cleavage of the robust N-acyl bond in oxazolidinones requires specific conditions, and deviation can lead to undesired side reactions. The standard LiOH/H₂O₂ protocol is effective because the hydroperoxide anion (OOH⁻) is a potent nucleophile that selectively attacks the exocyclic amide carbonyl.[8]
Common Cleavage Problems & Solutions:
-
Endocyclic Cleavage: Using hydroxide (LiOH) alone can lead to attack at the endocyclic carbamate carbonyl, destroying the auxiliary and resulting in a hydroxyamide byproduct.[8][9][10] The presence of hydrogen peroxide is essential to generate the more nucleophilic hydroperoxide anion, which favors attack at the desired position.[8]
-
Epimerization: The newly formed stereocenter, now α to a carboxylic acid (or ester/amide), can be susceptible to epimerization under basic conditions. It is crucial to perform the cleavage at low temperatures (typically 0°C) and to carefully quench the reaction with a reducing agent (like Na₂SO₃ or Na₂S₂O₃) to destroy excess peroxide before acidic workup.
-
Safety Concerns: The LiOH/H₂O₂ reaction is known to evolve a stoichiometric amount of oxygen gas as the intermediate peracid is reduced by excess hydrogen peroxide.[11] This can create a significant safety hazard by pressurizing the vessel and creating a flammable oxygen-rich atmosphere with the organic solvent.[11] Always ensure adequate venting and perform the reaction in a well-ventilated fume hood.
Protocol: Standard Cleavage of an N-Acyl Evans Oxazolidinone
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water at 0°C (ice bath).
-
To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Slowly add a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv) dropwise, maintaining the internal temperature below 5°C.
-
Stir the reaction at 0°C for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with a non-polar solvent (e.g., hexanes or diethyl ether) to recover the chiral auxiliary.[12][13]
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assymetric Induction [www2.chemistry.msu.edu]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Catalyst Selection for Dihydropyrrole Synthesis: A Technical Support Guide
For Immediate Release
Shanghai, China – January 20, 2026 – To empower researchers, scientists, and drug development professionals in the synthesis of dihydropyrroles, a critical scaffold in numerous biologically active compounds, this technical support center offers a comprehensive guide to catalyst selection and troubleshooting. Dihydropyrroles, also known as pyrrolines, are pivotal intermediates in the creation of various alkaloids and natural products.[1] This guide provides in-depth, actionable insights into overcoming common experimental hurdles, ensuring efficient and successful synthesis.
Troubleshooting Guide: Overcoming Common Hurdles in Dihydropyrrole Synthesis
This section addresses specific challenges researchers may encounter during the synthesis of dihydropyrroles, offering a question-and-answer format for clarity and ease of use.
Question 1: My reaction is producing a mixture of dihydropyrrole isomers (e.g., 1-pyrroline, 2-pyrroline, and 3-pyrroline). How can I improve the selectivity for my desired isomer?
Answer: Achieving high regioselectivity is a common challenge. The choice of catalyst and reaction conditions plays a crucial role in directing the cyclization to the desired isomer.
-
For 1-Pyrroline Synthesis:
-
Catalyst System: Copper(I)-based catalysts, such as CuOAc, in conjunction with chiral ligands like (S,S)-iPr-FOXAP, have shown high efficacy in asymmetric Michael additions leading to 1-pyrrolines.[2] Rhodium catalysts are also effective for the intramolecular hydroamination of alkynes, an atom-efficient route to 1-pyrrolines.[2]
-
Mechanism Insight: In copper-catalyzed reactions, the mechanism often involves an asymmetric Michael addition of a ketiminoester to an enone, followed by a hydrolytic cyclization.[2] The choice of a chiral ligand is critical for inducing high stereoselectivity.
-
Troubleshooting Tip: If you are observing low selectivity, consider screening different chiral ligands. The steric and electronic properties of the ligand can significantly influence the stereochemical outcome. Additionally, ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.[3]
-
-
For 2-Pyrroline Synthesis:
-
Catalyst System: Palladium-catalyzed intramolecular Heck reactions of bromoalkenyl amines are a reliable method for synthesizing 2-pyrrolines.[2] Organocatalysts, such as rosin-derived tertiary amine-thiourea, can also effectively catalyze tandem Michael/cyclization sequences to yield 2,3-dihydropyrroles with high enantioselectivity.[4][5]
-
Mechanism Insight: The palladium-catalyzed reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular migratory insertion and subsequent β-hydride elimination.
-
Troubleshooting Tip: Low yields or incomplete conversion can sometimes be attributed to catalyst deactivation. Ensure your reaction is performed under an inert atmosphere to prevent oxidation of the palladium catalyst. If using an organocatalyst, the choice of solvent can significantly impact the reaction rate and selectivity.
-
-
For 3-Pyrroline Synthesis:
-
Catalyst System: Ring-closing metathesis (RCM) using ruthenium catalysts, such as Grubbs' catalysts, is a powerful tool for the synthesis of 3-pyrrolines from diallylamines.[6]
-
Mechanism Insight: RCM involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release the desired cyclic olefin and regenerate the catalyst.
-
Troubleshooting Tip: The presence of catalyst poisons, such as sulfur-containing compounds, can inhibit the RCM reaction. Ensure your starting materials and solvents are free from such impurities. If the reaction is sluggish, a higher catalyst loading or the use of a more active second-generation Grubbs' catalyst may be beneficial.
-
Question 2: I am experiencing low yields in my dihydropyrrole synthesis. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can stem from a variety of factors, including incomplete conversion, side product formation, and product degradation.
-
Incomplete Conversion:
-
Catalyst Activity: The catalyst may not be sufficiently active under the chosen reaction conditions. Consider increasing the reaction temperature or switching to a more active catalyst. For instance, in metal-catalyzed reactions, the choice of ligand can significantly impact catalyst activity.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3][7]
-
-
Side Product Formation:
-
Competing Reaction Pathways: As discussed in the previous question, the formation of isomeric byproducts can lower the yield of the desired dihydropyrrole. Careful selection of the catalyst and reaction conditions is key to minimizing these competing pathways.
-
Substrate Decomposition: The starting materials or the product may be unstable under the reaction conditions. If you suspect decomposition, try running the reaction at a lower temperature or for a shorter duration.[8]
-
-
Product Isolation:
-
Workup Procedure: The product may be lost during the workup and purification steps. Ensure that the extraction solvent is appropriate for your product and that the pH of the aqueous layer is optimized to prevent product loss.[8]
-
Purification Method: The chosen purification method, such as column chromatography, should be optimized to ensure efficient separation of the product from unreacted starting materials and byproducts.[3][7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection and reaction mechanisms in dihydropyrrole synthesis.
Q1: What are the main classes of catalysts used for dihydropyrrole synthesis?
A1: The primary catalyst types include:
-
Transition-Metal Catalysts: Complexes of palladium, rhodium, copper, gold, and ruthenium are widely used.[2][6][9][10] These catalysts are often employed in reactions such as hydroamination, cycloaddition, and ring-closing metathesis.[2]
-
Organocatalysts: Chiral amines, prolines, and thioureas are common organocatalysts that can promote enantioselective dihydropyrrole synthesis through mechanisms like Michael additions and tandem reactions.[4][5][11]
-
Lewis Acids: Lewis acids like TiCl4 can catalyze the addition of vinyl azides to α,β-unsaturated carbonyl compounds to form 1-pyrrolines.[2]
Q2: How do I choose between a metal catalyst and an organocatalyst for my synthesis?
A2: The choice depends on several factors:
-
Desired Stereochemistry: For asymmetric synthesis, both chiral transition-metal complexes and organocatalysts can provide high enantioselectivity. The specific substrate and desired enantiomer will often dictate the best choice.
-
Functional Group Tolerance: Organocatalysts are often perceived as having broader functional group tolerance and being less sensitive to air and moisture. However, many modern transition-metal catalytic systems also exhibit excellent functional group compatibility.[6]
-
Cost and Availability: Organocatalysts are often derived from readily available natural products and can be more cost-effective than precious metal catalysts.
-
Reaction Type: Certain transformations are inherently better suited to one type of catalyst. For example, ring-closing metathesis is exclusively catalyzed by transition metals.
Q3: Can you explain the difference in reaction pathways between copper- and rhodium-catalyzed reactions of vinyldiazoacetates with imines for dihydropyrrole synthesis?
A3: Yes, the choice of metal catalyst can dramatically alter the reaction mechanism and, consequently, the product outcome.
-
Copper-Catalyzed Pathway: In the presence of a copper catalyst, the activated imine undergoes an electrophilic addition to the vinyldiazo compound.[10]
-
Rhodium(II)-Catalyzed Pathway: A rhodium(II) catalyst promotes the formation of a metal carbene, which then reacts with the imine to form an intermediate iminium ylide that subsequently cyclizes.[10] Both pathways can exhibit high stereoselectivities, but the different mechanisms can lead to different diastereomers or enantiomers.[10]
Catalyst Performance Summary
| Catalyst Type | Typical Reaction | Key Advantages | Potential Challenges |
| Transition Metals | |||
| Palladium | Intramolecular Heck, C-H activation[2][6] | High efficiency, good functional group tolerance | Catalyst sensitivity to air/moisture, cost |
| Rhodium | Hydroacylation, Carbene chemistry[10][12] | High atom economy, stereoselectivity | Ligand synthesis can be complex |
| Copper | Michael addition, Annulation[2] | Readily available, cost-effective | Can require chiral ligands for stereocontrol |
| Ruthenium | Ring-Closing Metathesis[6] | Powerful for ring formation, tolerant of many functional groups | Catalyst sensitivity to impurities |
| Organocatalysts | |||
| Chiral Amines/Thioureas | Tandem Michael/Cyclization[4][5] | Metal-free, high enantioselectivity, operational simplicity | May require higher catalyst loadings than metal catalysts |
| Proline Derivatives | [3+2] Cycloaddition[13] | Readily available, environmentally benign | Substrate scope can be limited |
Experimental Protocols
General Protocol for Organocatalytic Synthesis of 2,3-Dihydropyrroles [4]
-
To a solution of the α,α-dicyanoolefin (0.2 mmol) in dichloromethane (2.0 mL) at room temperature, add the dimethyl 2-formamidomalonate (0.24 mmol).
-
Add the rosin-derived tertiary amine-thiourea organocatalyst (0.02 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired dihydropyrrole.
General Procedure for Rhodium-Catalyzed Hydroacylation for Dihydropyrrole Synthesis [12]
-
In an inert atmosphere glovebox, charge an oven-dried vial with [Rh(nbd)2]BF4 (5 mol%) and the appropriate diphosphine ligand (5 mol%).
-
Dissolve the catalyst and ligand in acetone (1 M with respect to the aldehyde).
-
Add the S-chelating aldehyde (1.0 equiv) and the allylic amine (1.5 equiv).
-
Seal the vial and heat the reaction mixture at 55 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: A troubleshooting workflow for addressing low yields and selectivity.
Caption: A decision tree for catalyst selection in dihydropyrrole synthesis.
References
Sources
- 1. fiveable.me [fiveable.me]
- 2. Metal-mediated synthesis of pyrrolines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10247C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioslective synthesis of multisubstituted polyfunctional dihydropyrrole via an organocatalytic tandem Michael/cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly selective catalyst-directed pathways to dihydropyrroles from vinyldiazoacetates and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
Technical Support Center: Overcoming Low Diastereoselectivity in Pyrrolidine Synthesis
Welcome, researchers, to our dedicated technical support center for troubleshooting the stereoselective synthesis of pyrrolidines. This ubiquitous nitrogen-containing heterocycle is a cornerstone in medicinal chemistry and drug development, making precise control over its stereochemistry paramount.[1][2] This guide is structured to provide actionable solutions to common challenges in achieving high diastereoselectivity. We will delve into the mechanistic underpinnings of these synthetic transformations to empower you with the knowledge to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges with in-depth explanations and actionable protocols.
Problem 1: Poor Diastereomeric Ratio (dr) in [3+2] Cycloaddition Reactions
Question: My 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is yielding a nearly 1:1 mixture of diastereomers. What are the critical parameters to investigate for improving the diastereoselectivity?
Answer: Low diastereoselectivity in [3+2] cycloadditions is a frequent hurdle, often stemming from insufficient facial control during the approach of the dipole and dipolarophile. The transition state geometry dictates the stereochemical outcome, and several factors can be tuned to favor one transition state over the other.
Causality & Solutions:
-
Catalyst Choice is Paramount: The catalyst is the primary driver of stereoselectivity.
-
Lewis Acids: Lewis acids like Yb(OTf)₃, Ag₂CO₃, and copper complexes can coordinate to the dipolarophile, creating a more rigid and sterically defined transition state.[3][4][5][6] For instance, Yb(OTf)₃ has been shown to effectively catalyze three-component reactions to form pyrrolidines with a high cis relationship between substituents at the 2- and 5-positions, often with diastereoselectivity greater than 10:1.[3][4] Similarly, Ag₂CO₃ has been successfully used in the synthesis of densely substituted pyrrolidines with high regio- and diastereoselectivity.[5][6]
-
Organocatalysts: Chiral pyrrolidine-based organocatalysts, such as those derived from proline, can induce high stereoselectivity.[7] The catalyst's structure, including subtle modifications, plays a dominant role in stereocontrol.[8]
-
Troubleshooting Steps:
-
Screen a panel of Lewis acids: Begin with commonly used Lewis acids like Yb(OTf)₃, Sc(OTf)₃, and TiCl₄.[9]
-
Vary catalyst loading: While catalytic amounts are typical, adjusting the loading can sometimes influence selectivity.
-
Explore different chiral ligands for metal catalysts: For copper or palladium-catalyzed reactions, the choice of ligand is crucial.[8][10] Novel phosphoramidite ligands have demonstrated high efficacy.[8]
-
-
-
Solvent Effects Can Be Dramatic: The solvent influences the stability of the transition states and can have a profound impact on diastereoselectivity.[11]
-
Polarity and Coordinating Ability: Non-polar solvents like toluene or dichloromethane (CH₂Cl₂) are often good starting points.[5][9] However, in some systems, coordinating solvents might be beneficial. It's crucial to screen a range of solvents with varying polarities.
-
Troubleshooting Steps:
-
Systematic Solvent Screen: Test a series of solvents, for example, toluene, THF, CH₂Cl₂, and acetonitrile.
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties.[11]
-
-
-
Temperature Governs Thermodynamic vs. Kinetic Control: Lowering the reaction temperature often enhances diastereoselectivity.
-
Mechanism: At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the pathway with the lower activation energy (kinetic product).[9]
-
Troubleshooting Steps:
-
Run the reaction at 0 °C, -20 °C, and -78 °C.
-
Monitor reaction progress at lower temperatures , as the reaction rate will decrease.
-
-
-
Structural Modifications of Reactants:
-
Steric Bulk: Increasing the steric bulk on either the azomethine ylide or the dipolarophile can create a stronger facial bias, leading to higher diastereoselectivity.[12] For instance, bulky N-substituents on the amide in iridium-catalyzed reductive azomethine ylide generation have been shown to improve diastereocontrol.[13][14]
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the reactants is a classic and highly effective strategy.[15][16] Oppolzer's chiral sultam is a reliable choice for directing the stereochemical outcome of 1,3-dipolar cycloadditions.[16]
-
Troubleshooting Steps:
-
If synthetically feasible, introduce a bulkier substituent near the reacting center.
-
Incorporate a well-established chiral auxiliary into your synthetic route.
-
-
Problem 2: Inconsistent Diastereoselectivity Between Batches
Question: I have developed a diastereoselective pyrrolidine synthesis, but the diastereomeric ratio varies significantly from one experiment to the next. What could be causing this inconsistency?
Answer: Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality that have a magnified effect on the sensitive energy differences between diastereomeric transition states.
Causality & Solutions:
-
Reagent Purity and Water Content:
-
Lewis Acids: Many Lewis acids are highly sensitive to moisture. The presence of water can deactivate the catalyst or lead to the formation of different catalytic species, altering the reaction pathway.
-
Solvents: Anhydrous solvents are critical. Ensure proper drying techniques are used.
-
Troubleshooting Steps:
-
Use freshly opened or purified reagents.
-
Ensure all glassware is rigorously dried.
-
Run reactions under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Reaction Concentration: Changes in concentration can affect reaction kinetics and, in some cases, the aggregation state of the catalyst or reactants, which can influence stereoselectivity.
-
Troubleshooting Step: Maintain a consistent concentration across all experiments.
-
-
Rate of Addition and Temperature Control:
-
Exothermic Reactions: If the reaction is exothermic, the rate of addition of a reagent can cause localized temperature spikes, leading to a loss of selectivity.
-
Troubleshooting Steps:
-
Add reagents slowly and controllably, especially at low temperatures.
-
Use a cryostat for precise temperature maintenance.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of the N-substituent on the azomethine ylide influence diastereoselectivity?
The N-substituent plays a crucial role in determining the stereochemical outcome. Sterically demanding substituents can effectively shield one face of the ylide, leading to a preferred direction of approach for the dipolarophile. Furthermore, the electronic nature of the substituent can influence the reactivity and geometry of the ylide.
Q2: Can I reverse the diastereoselectivity of my reaction?
Achieving the opposite diastereomer can sometimes be accomplished by:
-
Switching the Catalyst: In some cases, different Lewis acids or chiral ligands can favor the formation of the other diastereomer.[6]
-
Changing the Chiral Auxiliary: Using the enantiomer of the chiral auxiliary will typically lead to the opposite product diastereomer.
-
Solvent Choice: While less common for a complete reversal, the solvent can sometimes shift the diastereomeric ratio in favor of the minor isomer observed under other conditions.
Q3: What is the role of additives in controlling diastereoselectivity?
Additives can have a significant impact. For example, in some [3+2] cycloadditions, the addition of a carboxylic acid can alter the regioselectivity and promote the desired cycloaddition.[17] Bases like triethylamine are often used to generate the azomethine ylide in situ, and their concentration and nature can be important parameters.[5]
Q4: Are there computational methods to predict diastereoselectivity?
Yes, Density Functional Theory (DFT) calculations are increasingly used to model the transition states of different reaction pathways.[6][14] By comparing the calculated activation energies for the formation of different diastereomers, it is often possible to predict the major product, providing valuable insights for experimental design.
Experimental Protocols & Data
Table 1: Effect of Lewis Acid Catalyst on a [3+2] Cycloaddition
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | None | Toluene | 25 | 1.5:1 |
| 2 | Yb(OTf)₃ | Toluene | 25 | 12:1 |
| 3 | Sc(OTf)₃ | Toluene | 25 | 10:1 |
| 4 | Ag₂CO₃ | Toluene | 25 | 15:1 |
| 5 | Cu(OTf)₂/BOX Ligand | CH₂Cl₂ | 0 | >20:1 |
This is a representative table; actual results will vary based on specific substrates.
General Experimental Protocol for a Yb(OTf)₃-Catalyzed Three-Component Pyrrolidine Synthesis[3][4]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen anhydrous solvent (e.g., toluene, 5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the 1,1-cyclopropanediester (1.1 mmol) followed by Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.
Visualizing Reaction Pathways
Diagram 1: Decision Workflow for Optimizing Diastereoselectivity
Caption: A decision tree for troubleshooting low diastereoselectivity.
Diagram 2: Simplified Transition State Model
Caption: Competing transition states in diastereoselective reactions.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
-
Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. PubMed. [Link]
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. ACS Publications. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC - NIH. [Link]
-
Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries. Sci-Hub. [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH. [Link]
-
Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. SciSpace. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications. [Link]
-
Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ACS Publications. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. MDPI. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PMC - NIH. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
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Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Sci-Hub. [Link]
-
Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
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Technical Support Center: Purification of 2-Isopropyl-2,5-dihydro-1H-pyrrole
Welcome to the technical support center for the synthesis and purification of 2-isopropyl-2,5-dihydro-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, particularly after its synthesis via the Paal-Knorr reaction.
Introduction: The Importance of Purity in this compound Applications
This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, affecting the yield, stereoselectivity, and biological activity of the final products. This guide provides practical, field-proven insights into identifying and removing common impurities, ensuring the high quality required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Paal-Knorr reaction?
The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles and their dihydro-derivatives from a 1,4-dicarbonyl compound and an amine.[1][2] For the synthesis of this compound, the likely starting materials are a 1,4-dicarbonyl precursor such as 5-methylhexane-2,4-dione and an amine like ammonia or isopropylamine.[3][4]
Common impurities include:
-
Unreacted Starting Materials:
-
1,4-Dicarbonyl Precursor (e.g., 5-methylhexane-2,4-dione): This is a common impurity if the reaction does not go to completion.
-
Amine (e.g., Isopropylamine or Ammonia): Excess amine is often used to drive the reaction forward and can remain in the crude product. Isopropylamine, in particular, is highly volatile.[4]
-
-
Side-Reaction Products:
-
Over-reduced Pyrrolidine (2-Isopropylpyrrolidine): This can be a significant impurity, especially if reducing conditions are inadvertently present. The separation of pyrrolines from their corresponding pyrrolidines can be challenging due to their similar boiling points.[5]
-
Polymerized Materials: Acidic conditions, sometimes used to catalyze the Paal-Knorr reaction, can lead to the formation of polymeric byproducts.[2]
-
-
Solvent and Water: Residual solvent from the reaction or workup, as well as water formed during the reaction, are common contaminants.
Q2: My final product is a dark, oily residue. What could be the cause and how can I purify it?
A dark, oily residue often indicates the presence of polymeric byproducts or other high-molecular-weight impurities. These can arise from prolonged reaction times, excessive temperatures, or strongly acidic conditions.
Troubleshooting Steps:
-
Initial Purification by Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Perform an acid wash to remove basic impurities (see Q3 for a detailed protocol).
-
Follow with a base wash (e.g., saturated sodium bicarbonate solution) to remove any acidic residues.
-
Wash with brine to remove residual water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Removal of Polymeric Material:
-
After the initial extractive workup, if the solution is still dark, you can try to remove polymeric material by passing the solution through a short plug of silica gel.
-
-
Distillation:
-
Fractional distillation under reduced pressure is a highly effective method for purifying the target compound from less volatile impurities. Given the boiling point of this compound (150.3°C at 760 mmHg), vacuum distillation is recommended to avoid thermal decomposition.
-
Q3: How can I effectively remove unreacted amine from my reaction mixture?
Unreacted amines are common basic impurities. An acid wash is a standard and effective method for their removal.[6][7]
Protocol for Acid Wash:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous citric acid).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The protonated amine will partition into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the acid wash 1-2 more times with fresh acid solution.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid in the organic layer.
-
Finally, wash the organic layer with brine to remove the bulk of the water.
-
Dry the organic layer over an anhydrous salt (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
Troubleshooting Guides
Guide 1: Purification by Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points. This is particularly useful for separating this compound from less volatile starting materials and byproducts.
Key Physical Properties for Distillation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 111.18 | 150.3 (at 760 mmHg) |
| Isopropylamine | 59.11 | 32.4 |
| 5-Methylhexane-2,4-dione | 128.17 | ~171-173 |
| 2-Isopropylpyrrolidine | 113.20 | ~140-150 |
Data sourced from various chemical databases.[4][8][9]
Experimental Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated Vigreux column for efficient separation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Initial Preparation: Place the crude, dried organic extract into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities, such as residual solvents and unreacted isopropylamine, at a lower temperature.
-
Product Fraction: Carefully collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be significantly lower under vacuum.
-
Residue: High-boiling impurities, including the 1,4-dicarbonyl precursor and polymeric materials, will remain in the distillation flask.
-
-
Monitoring: Monitor the temperature at the head of the distillation column throughout the process. A stable temperature during the collection of a fraction indicates a pure compound.
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is an effective method for separating compounds with different polarities. This can be particularly useful for removing impurities that are difficult to separate by distillation.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is typically a good starting point. A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. For example, start with 100% hexanes and gradually increase the concentration of ethyl acetate.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Column Packing and Loading: Pack the column with silica gel in the initial eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
-
Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]
-
PubChem. (n.d.). Isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
A-to-Z Chem. (n.d.). Isopropylamine, 99% 75-31-0. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, September 2). Isopropylamine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Not Voodoo. (n.d.). Workup for Removing Amines. Retrieved from [Link]
- Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020).
-
PubChem. (n.d.). 5-Methyl-2,4-hexanedione (enol). National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-pyrroline. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 5-Methyl-2,3-hexanedione. Retrieved from [Link]
- Stoltz, B. M., & Virgil, S. C. (2011). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 7, 1246–1250.
-
Cheméo. (n.d.). Chemical Properties of 5-Methylhexane-2,4-dione, keto form (CAS 7307-03-1). Retrieved from [Link]
- Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020).
-
Chemchart. (n.d.). 5-methylhexane-2,4-dione (7307-03-1). Retrieved from [Link]
- Le, C. M., & Beaudoin, D. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218–224.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. [Video]. Retrieved from [Link]
- Balakrishna, A., & Kavitha, S. (2018). Paal–Knorr synthesis of pyrroles.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Padwa, A., & Ginn, J. D. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 438–445.
-
Organic Syntheses. (n.d.). 3,4-DIETHYLPYRROLE. Retrieved from [Link]
- Li, W., & Zhang, J. (2020). Recent Advancements in Pyrrole Synthesis. Synthesis, 52(12), 1685-1704.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information 3-Thiolated pyrroles/pyrrolines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]
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- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 4. Isopropylamine - Wikipedia [en.wikipedia.org]
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- 9. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole. This resource is designed to provide practical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to assist you in scaling up your synthesis from laboratory to pilot-plant production. As Senior Application Scientists, we understand the nuances and challenges that arise when transitioning from small-scale reactions to larger batches. This guide is structured to address specific issues you may encounter, with a focus on the underlying chemical principles to empower you to make informed decisions during your process development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers to foundational queries.
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of substituted 2,5-dihydropyrroles, also known as 3-pyrrolines, can be achieved through various methods. A prevalent strategy involves the cyclization of appropriate precursors. One common approach is the reaction of an amino alcohol with a secondary alcohol, which can be catalyzed by transition metals like platinum. Another versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. For the specific synthesis of N-substituted 2,5-dihydropyrroles, the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine is a robust and widely used method.[1][2]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: When scaling up, meticulous control over several parameters is crucial for success. These include:
-
Temperature: Exothermic or endothermic reactions can behave differently in large reactors due to changes in the surface-area-to-volume ratio, impacting reaction kinetics and side-product formation.[3]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields.
-
Reagent Addition Rate: The rate of addition of reagents can significantly affect the reaction profile, especially for highly reactive intermediates.
-
Solvent Selection: The choice of solvent can influence reaction rates, solubility of intermediates and products, and ease of work-up and purification at a larger scale.
Q3: Are there any known safety hazards associated with the synthesis of this compound that are exacerbated at a larger scale?
A3: As with any chemical synthesis, a thorough safety assessment is paramount before scaling up. Potential hazards include:
-
Exothermic Reactions: If the reaction is exothermic, the heat generated in a large batch may be difficult to dissipate, potentially leading to a runaway reaction.
-
Pressure Build-up: The evolution of gaseous byproducts can lead to a significant increase in pressure within a large, sealed reactor.
-
Flammable Solvents: The use of large volumes of flammable organic solvents increases the risk of fire or explosion.
-
Toxicity of Reagents and Products: The toxicity of all chemicals involved should be well-understood, and appropriate personal protective equipment (PPE) and engineering controls must be in place.
II. Troubleshooting Guide: From Bench to Bulk
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the scale-up of this compound synthesis.
Problem Area 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield when moving from a 10 g scale to a 1 kg scale. What are the likely causes and how can we mitigate them?
A: A drop in yield upon scale-up is a common challenge and can often be attributed to a combination of factors. Here’s a systematic approach to diagnosing and solving the issue:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation for exothermic reactions or insufficient heating for endothermic ones. This can result in the formation of side products or incomplete reactions.
-
Solution: Employ a reactor with better heat exchange capabilities, such as one with a jacketed cooling/heating system. Consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature.[3]
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogeneous reaction conditions.
-
Solution: Optimize the stirrer design (e.g., impeller type and size) and stirring speed to ensure efficient mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing in large-scale reactors.
-
-
Impurity Profile: The purity of starting materials can have a more pronounced effect on a larger scale. Trace impurities that were insignificant in small-scale reactions can act as catalyst poisons or promote side reactions in a larger batch.
-
Solution: Ensure the quality and consistency of all starting materials and solvents. Perform small-scale "spiking" experiments with potential impurities to understand their impact.
-
Problem Area 2: Product Purity and Side Reactions
Q: Our scaled-up batches show a higher percentage of impurities, particularly an over-reduced pyrrolidine byproduct. What is causing this and how can we improve the selectivity?
A: The formation of pyrrolidine suggests that the reduction of the double bond in the 2,5-dihydro-1H-pyrrole ring is occurring. This can be a significant issue, especially if a reducing agent is used in a subsequent step or if certain catalysts are employed.
-
Cause: The catalyst or reaction conditions may be too harsh, leading to the undesired reduction. For instance, some hydrogenation catalysts can reduce the double bond of the dihydropyrrole.
-
Solution:
-
Catalyst Selection: If a catalyst is used, screen for a more selective one that does not promote the reduction of the pyrroline ring.
-
Reaction Conditions: Optimize the reaction temperature and pressure. Lowering the temperature can often increase the selectivity of a reaction by favoring the kinetically controlled product.[4]
-
Alternative Reagents: If a reducing agent is part of the process, consider using a milder and more selective reagent.
-
-
Q: We are observing the formation of a significant amount of a furan byproduct. How can we suppress this side reaction?
A: Furan formation is a common side reaction in Paal-Knorr type syntheses, especially under acidic conditions.[5]
-
Cause: The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan ring, competing with the desired reaction with the amine.
-
Solution:
-
pH Control: Carefully control the pH of the reaction mixture. The Paal-Knorr reaction is typically favored under neutral or slightly acidic conditions. Strongly acidic conditions (pH < 3) can promote furan formation.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to minimize the rate of the competing furan formation.
-
-
Problem Area 3: Work-up and Purification Challenges
Q: The purification of our kilogram-scale batches by column chromatography is proving to be inefficient and costly. Are there alternative purification strategies?
A: Large-scale purification requires methods that are both effective and economical.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale. This involves screening various solvents and solvent mixtures to find conditions that provide good recovery and high purity.
-
Distillation: If the product is a volatile liquid, fractional distillation under reduced pressure can be an effective purification method.[6]
-
Extraction: A well-designed liquid-liquid extraction protocol can be used to remove many impurities before the final purification step. This involves optimizing the choice of solvents and the pH of the aqueous phase.
Q: During the work-up, we are having trouble separating the product from unreacted starting materials. What can we do?
A: This issue often points to the need for a more optimized work-up procedure.
-
Acid/Base Extraction: If the product and starting materials have different acid-base properties, an acid-base extraction can be a powerful separation tool. For example, if the product is basic, it can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to recover the product.
-
Reactive Quenching: Consider adding a reagent that selectively reacts with the unreacted starting material to form a compound that is easily separated.
III. Experimental Workflow and Data Presentation
To aid in your process development, we provide a generalized experimental workflow and a table for summarizing key reaction parameters.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during scale-up.
Data Summary Table
A systematic approach to recording and analyzing experimental data is crucial for successful scale-up. The following table provides a template for summarizing key parameters and outcomes.
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Observations & Notes |
| Reaction Scale | 10 g | 1 kg | --- |
| Solvent Volume | 100 mL | 10 L | Maintain consistent concentration. |
| Reaction Temperature | 25 °C | 25-30 °C (exotherm observed) | Implement cooling to maintain target temp. |
| Reaction Time | 4 hours | 6 hours | Slower reaction at larger scale. |
| Yield (isolated) | 85% | 65% | Investigate causes for yield drop. |
| Purity (by HPLC) | 98% | 92% | Identify new impurities. |
| Major Impurities | Starting Material (1%) | Starting Material (3%), Pyrrolidine (4%) | Address formation of over-reduced byproduct. |
IV. References
-
Gribble, G. W. (2010). Chapter 2 - Three-Membered Rings and Pyrroles. In Heterocyclic Scaffolds II: Reactions and Applications of Indoles (pp. 25-104). Springer.
-
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
-
Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(2), 301-307.
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Gawley, R. E. (1988). The Barton-Zard Synthesis of Pyrroles. Organic Reactions, 35, 1-420.
-
Hantzsch, A. (1890). Neue Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
-
Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
-
Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537-1544.
-
Ramachary, D. B., & Kishor, M. (2006). Organocatalytic Paal–Knorr reaction: a proline-catalyzed synthesis of N-substituted pyrroles. Tetrahedron Letters, 47(32), 5627-5630.
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- 2. Pyrrole - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Isopropyl-2,5-dihydro-1H-pyrrole
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Isopropyl-2,5-dihydro-1H-pyrrole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, a comparison with analogous structures, and comprehensive experimental protocols. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Structural Significance of Dihydropyrroles
2,5-dihydro-1H-pyrroles, also known as 3-pyrrolines, are five-membered nitrogen-containing heterocyclic compounds. They are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. The substituent at the C2 position, in this case, an isopropyl group, significantly influences the molecule's stereochemistry and reactivity, making detailed structural elucidation by NMR spectroscopy a critical step in its characterization.
NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can construct a detailed picture of the molecular structure.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a predicted analysis based on established NMR principles and data from structurally related compounds.[1][2] These predictions provide a robust framework for interpreting experimentally acquired spectra.
Predicted ¹H NMR Spectrum (in CDCl₃)
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the double bond, as well as the anisotropic effects of the isopropyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 1.5 - 2.5 | broad singlet | - |
| H2 | 3.5 - 3.8 | multiplet | |
| H5 (CH₂) | 3.8 - 4.1 | multiplet | |
| H3/H4 (CH=CH) | 5.7 - 5.9 | multiplet | |
| CH (isopropyl) | 1.8 - 2.1 | multiplet | ~7.0 |
| CH₃ (isopropyl) | 0.9 - 1.1 | doublet | ~7.0 |
Causality Behind Predictions:
-
N-H Proton (H1): The broadness of the N-H signal is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can vary depending on solvent and concentration.
-
Allylic Protons (H2 and H5): The protons at C2 and C5 are allylic to the double bond and adjacent to the nitrogen atom, leading to their downfield shift. The multiplicity will be complex due to coupling with each other and with the adjacent protons.
-
Olefinic Protons (H3 and H4): These protons are in the double bond and are expected to resonate at the most downfield region of the aliphatic spectrum due to the sp² hybridization of the carbons.[3]
-
Isopropyl Group Protons: The methine proton (CH) will be a multiplet due to coupling with the diastereotopic methyl protons. The two methyl groups (CH₃) are expected to be diastereotopic due to the chiral center at C2, potentially leading to two distinct doublets, though they may overlap.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 60 - 65 |
| C5 | 55 - 60 |
| C3/C4 | 125 - 130 |
| CH (isopropyl) | 30 - 35 |
| CH₃ (isopropyl) | 18 - 22 |
Causality Behind Predictions:
-
C2 and C5: These carbons are deshielded due to their proximity to the electronegative nitrogen atom. C2 is further deshielded by the substitution of the isopropyl group.
-
C3 and C4: The sp² hybridized carbons of the double bond will have the most downfield chemical shifts.[4]
-
Isopropyl Group Carbons: The chemical shifts for the isopropyl group carbons are typical for aliphatic carbons.
Comparative Analysis with Structurally Related Compounds
To provide context and support for our predictions, we will compare the expected spectral features of this compound with the known NMR data of pyrrolidine and pyrrole.
Pyrrolidine
Pyrrolidine is the fully saturated analog of our target molecule.
-
¹H NMR: The protons in pyrrolidine are in a more shielded environment compared to the dihydropyrrole. The α-protons (adjacent to N) typically appear around δ 2.8-3.0 ppm, and the β-protons appear around δ 1.7-1.9 ppm.[5]
-
¹³C NMR: The α-carbons resonate around δ 47 ppm, and the β-carbons around δ 25 ppm.[4] The absence of a double bond results in significantly upfield chemical shifts for all carbons compared to this compound.
Pyrrole
Pyrrole is the fully aromatic counterpart.
-
¹H NMR: The aromatic nature of pyrrole leads to significant deshielding of the ring protons. The α-protons appear around δ 6.7 ppm and the β-protons around δ 6.2 ppm. The N-H proton is also significantly deshielded, appearing around δ 8.1 ppm.[6]
-
¹³C NMR: The α-carbons resonate around δ 118 ppm and the β-carbons around δ 108 ppm.[7] The aromatic ring current causes a strong downfield shift for all ring carbons.
This comparison highlights the predictable trends in NMR chemical shifts based on the degree of saturation and substitution in the pyrrole ring system. The predicted values for this compound fall logically between those of the saturated and aromatic analogs.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to δ 0.00 ppm.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.[8]
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Data Interpretation and Structural Confirmation
A comprehensive analysis should involve the use of two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for tracing the connectivity of the proton spin systems. For instance, a cross-peak between the H2 proton and the isopropyl methine proton would confirm their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule.
Visualizing Molecular Connectivity and NMR Workflow
To illustrate the relationships between different parts of the molecule and the experimental workflow, the following diagrams are provided.
Caption: Molecular graph of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
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- 8. rsc.org [rsc.org]
Mass Spectrometry of 2-Isopropyl-2,5-dihydro-1H-pyrrole and its Derivatives: A Comparative Guide to Analytical Strategies
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of mass spectrometric methodologies for the characterization of 2-Isopropyl-2,5-dihydro-1H-pyrrole and its derivatives. As a crucial structural motif in various synthetic and natural products, understanding the mass spectrometric behavior of these substituted pyrrolines is paramount for their unambiguous identification, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of protocols to explain the underlying principles and causalities that should guide your experimental design, ensuring robust and reliable data generation.
Introduction to this compound and its Analytical Significance
This compound, a substituted pyrroline, belongs to a class of five-membered heterocyclic compounds containing a C=N double bond within the ring. The presence of the isopropyl group at the 2-position introduces a key structural feature that significantly influences its mass spectrometric fragmentation behavior. The pyrrolidine and pyrroline rings are core structures in a multitude of biologically active molecules, including some alkaloids and pharmaceuticals.[1] Therefore, the ability to confidently identify and quantify these compounds in complex matrices is essential for drug discovery, metabolite identification, and quality control.
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of such molecules due to its high sensitivity and specificity. The choice of ionization source and mass analyzer profoundly impacts the quality and nature of the data obtained. This guide will compare two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Comparative Analysis of Ionization Techniques and Methodologies
The selection of an appropriate analytical strategy is contingent on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity. For this compound, both GC-MS and LC-MS present viable, yet distinct, approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS with EI is a primary method for its characterization.
Expertise & Experience: The Rationale Behind EI for Pyrrolines
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2][3] This energetic process not only generates a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular "fingerprint," which is invaluable for structural elucidation and library matching. For cyclic amines like our target molecule, EI provides rich structural information that softer ionization methods may not reveal.[4]
Predicted EI Fragmentation of this compound
The fragmentation of cyclic amines under EI conditions is governed by established principles, primarily α-cleavage and ring cleavage.[4][5] For this compound (Molecular Weight: 111.19 g/mol ), we can predict the following key fragmentation pathways:
-
Molecular Ion (M⁺˙): A discernible molecular ion peak at m/z 111 is expected, although its intensity may be moderate due to the compound's susceptibility to fragmentation. The presence of a nitrogen atom dictates an odd nominal molecular weight, a key diagnostic feature.[4]
-
α-Cleavage (Loss of the Isopropyl Group): The most favorable fragmentation pathway for many amines is the cleavage of the bond adjacent to the nitrogen atom (α-cleavage).[4] For our target molecule, this would involve the loss of the isopropyl radical (•CH(CH₃)₂), leading to a stable, resonance-stabilized iminium ion at m/z 68. This is predicted to be a major, if not the base, peak in the spectrum.
-
Loss of an Alkene from the Isopropyl Group: Another potential fragmentation is the loss of a propene molecule (CH₂=CHCH₃) via a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement processes, which would result in an ion at m/z 69.
-
Ring Cleavage: Cleavage of the pyrroline ring can also occur, leading to the loss of ethylene (C₂H₄) from the molecular ion, resulting in a fragment at m/z 83.[4] Subsequent fragmentations of these primary ions would lead to a cascade of smaller ions.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed to provide a robust starting point for the analysis of this compound and its derivatives.
Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile, inert solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards in the range of 1-100 µg/mL.
GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column provides good separation for a broad range of analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (for low concentrations) or Split | Splitless mode enhances sensitivity for trace analysis. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas with optimal flow rate for good separation efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A standard temperature program suitable for many volatile organic compounds. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy for reproducible fragmentation and library matching. |
| MS Quad Temp. | 150 °C | A typical temperature for the quadrupole mass analyzer. |
| Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment ions. |
Data Visualization: Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For derivatives of this compound that may be less volatile, thermally labile, or more polar, LC-MS with Electrospray Ionization (ESI) is the preferred method.
Expertise & Experience: The Rationale Behind ESI for Pyrroline Derivatives
ESI is a "soft" ionization technique that generates ions from a solution, making it highly compatible with liquid chromatography.[2] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[6] This is particularly advantageous for confirming the molecular weight of the parent compound. For structural information, tandem mass spectrometry (MS/MS) can be employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).
Predicted ESI-MS and ESI-MS/MS Behavior
-
ESI-MS: In positive ion mode, this compound is expected to readily form a protonated molecule at m/z 112 ([C₇H₁₃N + H]⁺). The spectrum will likely be dominated by this single ion.
-
ESI-MS/MS (CID of m/z 112): Fragmentation of the protonated molecule will likely proceed through different pathways than EI. Common fragmentation pathways for protonated cyclic amines in MS/MS include the loss of small neutral molecules. For our target, we can predict:
-
Loss of Propene: A likely fragmentation would be the loss of a neutral propene molecule (C₃H₆) from the isopropyl group, resulting in a fragment ion at m/z 70.
-
Ring Opening and Fragmentation: Ring opening followed by fragmentation could lead to various smaller ions, the specific pathways being dependent on the protonation site and the collision energy.
-
Experimental Protocol: LC-MS/MS Analysis of this compound Derivatives
This protocol provides a general method that can be optimized for specific derivatives.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ESI ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | Amines readily protonate in positive mode. |
| MS Scan Mode | Full Scan (m/z 50-300) and Product Ion Scan of m/z 112 | To observe the parent ion and its fragments. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To induce fragmentation and observe the fragmentation pattern. |
Data Visualization: Predicted ESI-MS/MS Fragmentation Workflow
Caption: Workflow for ESI-MS/MS analysis of this compound.
Performance Comparison and Data Summary
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of polarities, including non-volatile and thermally labile compounds. |
| Ionization Principle | High-energy electron bombardment (hard ionization). | Nebulization and desolvation in an electric field (soft ionization). |
| Typical Ions Formed | Molecular ion (M⁺˙) and extensive fragments. | Protonated molecule ([M+H]⁺) with minimal fragmentation. |
| Structural Information | Rich fragmentation pattern provides a "fingerprint" for structural elucidation. | Requires tandem MS (MS/MS) to induce fragmentation for structural information. |
| Molecular Weight Info | Molecular ion may be weak or absent for some compounds. | Provides a clear indication of the molecular weight via the [M+H]⁺ ion. |
| Sensitivity | Generally high for amenable compounds. | Can be very high, especially with tandem MS in MRM mode. |
| Chromatography | Gas phase separation based on boiling point and polarity. | Liquid phase separation based on polarity. |
| Derivatization | May be required for polar or non-volatile derivatives. | Generally not required. |
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its derivatives can be effectively approached using either GC-MS with EI or LC-MS with ESI, with the choice depending on the specific properties of the analyte and the analytical goals.
-
For structural elucidation of the parent compound and its volatile derivatives, GC-MS with EI is highly recommended. The detailed fragmentation patterns provide a wealth of structural information that is highly reproducible and can be compared against spectral libraries.
-
For the analysis of polar, non-volatile, or thermally labile derivatives, or for quantitative studies in complex matrices, LC-MS/MS with ESI is the superior choice. The soft ionization provides clear molecular weight information, and the selectivity of tandem MS is ideal for targeted quantification.
Ultimately, a comprehensive characterization of novel derivatives may benefit from the application of both techniques to leverage their complementary strengths. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and generate high-quality, reliable mass spectrometry data for this important class of compounds.
References
- BenchChem Technical Support Team. (2025).
-
Sosnova, A., Mazur, D., & Lebedev, A. T. (Year). Fragmentation pathways of the cyclic imine ring under EI conditions. ResearchGate. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). 1H-Pyrrole, 2,5-dihydro-. NIST Chemistry WebBook. [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
-
SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2558–2566. [Link]
Sources
- 1. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 3. What are the common ionization methods for GC/MS [scioninstruments.com]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
A-Comparative-Guide-to-Determining-En-antiomeric-Excess-in-Reactions-with-2-Isopropyl-2-5-dihydro-1H-pyrrole
In the landscape of asymmetric synthesis, the use of chiral auxiliaries to control stereochemical outcomes is a cornerstone of modern organic chemistry. Among these, 2-Isopropyl-2,5-dihydro-1H-pyrrole has emerged as a versatile and effective controller of stereoselectivity in a variety of chemical transformations. However, the successful application of this, or any, chiral auxiliary is contingent upon the accurate and precise determination of the enantiomeric excess (ee) of the reaction products. This guide provides a comprehensive comparison of the most prevalent analytical techniques for determining the enantiomeric excess of compounds synthesized using this compound, offering insights into the principles, protocols, and practical considerations for each method.
The choice of analytical technique is a critical decision in the workflow of asymmetric synthesis. It directly impacts the reliability of the reported stereochemical outcomes and, consequently, the validity of the synthetic methodology. For researchers, scientists, and drug development professionals, an informed selection of the most appropriate method is paramount. This guide will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC), providing the foundational knowledge and actionable protocols to confidently assess the stereochemical integrity of your compounds.
Method Selection at a Glance: A Decision Framework
The selection of an optimal analytical method for determining enantiomeric excess is a multi-faceted decision, hinging on the physicochemical properties of the analyte, the required level of accuracy and sensitivity, and the instrumentation available.
Caption: Decision tree for analytical method selection.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most powerful and widely adopted technique for the separation and quantification of enantiomers.[1] Its broad applicability to a vast range of compounds, including those that are non-volatile or thermally labile, makes it a robust choice for analyzing the products of reactions involving this compound.[1]
Principle of Separation: The cornerstone of chiral HPLC is the chiral stationary phase (CSP). These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification. Polysaccharide-based CSPs are particularly effective for a wide array of chiral compounds.
Comparative Performance of Chiral HPLC Methods
| CSP Type | Typical Mobile Phase | Resolution (Rs) | Advantages | Disadvantages |
| Polysaccharide-based (e.g., Chiralpak®) | Hexane/Isopropanol | > 1.5 | Broad applicability, high efficiency | Can be expensive |
| Pirkle-type | Hexane/Ethanol | 1.2 - 2.5 | Good for specific compound classes | Narrower applicability |
| Protein-based | Aqueous buffers | Variable | Biocompatible, good for polar compounds | Sensitive to mobile phase conditions |
Experimental Protocol: Chiral HPLC Analysis
Caption: Experimental workflow for Mosher's acid analysis.
Step-by-Step Methodology:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve a known amount of the chiral amine in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced.
-
Allow the reaction to proceed to completion at room temperature. It is crucial that the reaction goes to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the ee. [2] * In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are often the most informative.
-
-
Data Analysis:
-
Integrate the selected pair of signals in one of the spectra.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Chiral Gas Chromatography (GC): A Niche but Powerful Technique
For volatile and thermally stable derivatives of this compound, chiral Gas Chromatography (GC) can be an excellent method for determining enantiomeric excess. [1] Principle of Separation: Similar to chiral HPLC, chiral GC relies on a chiral stationary phase within a capillary column to effect the separation of enantiomers. The differential partitioning of the volatile enantiomers between the gaseous mobile phase and the CSP leads to different retention times. [1]
Considerations for Chiral GC Analysis
A significant consideration for using GC to analyze pyrrolidine derivatives is the potential need for derivatization to increase volatility. [1]Common derivatization strategies include acylation or silylation of any reactive functional groups.
Comparative Overview of Analytical Methods
| Feature | Chiral HPLC | Chiral NMR | Chiral GC |
| Principle | Differential partitioning on a chiral stationary phase. [1] | Formation of diastereomers with distinct NMR signals. [3][4] | Differential partitioning of volatile enantiomers on a chiral stationary phase. [1] |
| Typical Analytes | Broad applicability, including non-volatile and thermally labile compounds. [1] | Wide range of compounds with suitable functional groups for derivatization. | Volatile and thermally stable compounds. [1] |
| Sample Preparation | Dissolution in mobile phase. | Derivatization with a chiral agent. [5] | May require derivatization to enhance volatility. [1] |
| Analysis Time | 10-30 minutes per sample. | 5-15 minutes per sample (after derivatization). | 15-45 minutes per sample. |
| Sensitivity | High (ppm to ppb). | Moderate (requires mg of sample). | Very high (ppb to ppt). |
| Key Advantage | High resolution and accuracy. | Rapid analysis without physical separation. | Excellent for volatile compounds. |
| Key Limitation | Requires method development for each new compound. | Derivatization must go to completion to avoid kinetic resolution. [2] | Limited to thermally stable and volatile analytes. |
Conclusion: Making an Informed Choice
The accurate determination of enantiomeric excess is a critical and non-negotiable aspect of asymmetric synthesis. For reactions involving this compound, several powerful analytical techniques are at the disposal of the modern chemist.
-
Chiral HPLC stands out as the most versatile and widely applicable method, offering high resolution and accuracy for a broad range of compounds.
-
Chiral NMR , particularly through the use of derivatizing agents like Mosher's acid, provides a rapid and efficient means of determining enantiomeric excess without the need for chromatographic separation.
-
Chiral GC is a highly sensitive technique that is ideally suited for the analysis of volatile and thermally stable derivatives.
The selection of the most appropriate method will ultimately depend on the specific properties of the analyte, the desired level of accuracy, and the available instrumentation. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately validate the stereochemical outcomes of their synthetic endeavors, paving the way for the development of novel and effective chiral molecules.
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. Benchchem.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications.
- Mosher's Acid. The Retort.
- Mosher's acid. Wikipedia.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
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A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries and Their Standing Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the judicious selection of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. While a multitude of auxiliaries have been developed, a handful have risen to prominence due to their reliability and broad applicability. This guide provides an in-depth comparison of a promising class of chiral auxiliaries—those based on the pyrrolidine scaffold—with the well-established and widely utilized Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
Notably, the specific compound 2-Isopropyl-2,5-dihydro-1H-pyrrole, as initially queried, is not a recognized chiral auxiliary in the peer-reviewed literature. Therefore, this guide pivots to a comprehensive analysis of structurally related and synthetically valuable chiral pyrrolidine derivatives, offering a data-driven comparison of their performance in key asymmetric transformations.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one enantiomer of a product.[1] The auxiliary is subsequently removed, having imparted its chiral information to the newly formed stereocenter. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and cleaved, provide high levels of stereocontrol, and be recoverable for reuse.[2]
This guide will explore the nuances of several classes of chiral auxiliaries, with a focus on their application in asymmetric alkylation, aldol, and Diels-Alder reactions.
The Rise of Pyrrolidine-Based Chiral Auxiliaries
Chiral pyrrolidine derivatives, often derived from the readily available amino acid proline, have emerged as versatile scaffolds in asymmetric synthesis.[3] Their rigid five-membered ring structure provides a well-defined chiral environment, influencing the facial selectivity of reactions. C2-symmetric 2,5-disubstituted pyrrolidines, in particular, have garnered significant attention as they can create a highly ordered and predictable steric environment around the reaction center.[4][5]
One notable example is the class of auxiliaries derived from (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol and related structures.[6][7] These auxiliaries are typically N-acylated to form amides, and the resulting enolates are then used in various asymmetric transformations.
Comparative Performance Analysis
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The diastereoselectivity of this reaction is highly dependent on the structure of the chiral auxiliary, which dictates the conformation of the enolate and the trajectory of the incoming electrophile.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pyrrolidine-based | N-propionyl-(S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Benzyl bromide | 82-98% d.e. | High | [6] |
| Pyrrolidine-based | N-propionyl-(S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | n-Butyl iodide | 94% d.e. | High | [6] |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | ≥99:1 | 94 | [8] |
| Oppolzer's Sultam | N-acylsultam | Various alkyl halides | High | High | [8] |
| Myers' Pseudoephedrine | N-propionamide | Benzyl bromide | 98:2 | 91 | [8] |
Insights from the Field: Pyrrolidine-based auxiliaries, such as N-propionylated (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine, have demonstrated high levels of diastereoselectivity in alkylation reactions, achieving diastereomeric excesses of up to 98% for benzylation and 94% for butylation.[6] While Evans' oxazolidinones often provide exceptionally high diastereoselectivity (≥99:1), the performance of these pyrrolidine auxiliaries is highly competitive and positions them as a viable alternative.[8] The ability to tune the steric bulk of the 2-substituent on the pyrrolidine ring offers a potential avenue for optimizing selectivity for different substrates.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The stereochemical outcome (syn vs. anti) is heavily influenced by the geometry of the enolate and the nature of the chiral auxiliary.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Pyrrolidine-based | N-propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzaldehyde (with SnCl₂) | up to 73:27 | Moderate | [6][7] |
| Pyrrolidine-based | N-propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzaldehyde (with Cp₂ZrCl₂) | up to 27:73 | Moderate | [6][7] |
| Evans' Oxazolidinone | N-propionyl oxazolidinone (boron enolate) | Various | Highly syn-selective | High | [9] |
| Oppolzer's Sultam | N-acetyl sultam (TiCl₄, (-)-sparteine) | Various | Highly anti-selective | High | [10] |
Insights from the Field: The performance of the studied N-propionylated pyrrolidine auxiliary in aldol reactions shows a notable dependence on the Lewis acid used as an additive.[6][7] With SnCl₂, a preference for the syn aldol product is observed, while the use of Cp₂ZrCl₂ leads to a reversal of selectivity, favoring the anti product.[6][7] This tunability is a significant advantage, although the diastereoselectivities achieved in these initial studies are moderate compared to the highly predictable and selective reactions mediated by Evans' oxazolidinones (for syn products) and Oppolzer's sultams (tunable for syn or anti products).[5][9][10] This suggests that while promising, further optimization of the pyrrolidine auxiliary structure and reaction conditions is necessary to match the high levels of stereocontrol offered by the established auxiliaries.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with excellent stereocontrol. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
While specific data for the N-acryloyl derivatives of the aforementioned pyrrolidine auxiliaries in Diels-Alder reactions is not as readily available, C2-symmetric 2,5-disubstituted pyrrolidines have been successfully employed as chiral ligands in catalytic asymmetric Diels-Alder reactions, demonstrating their potential to induce high enantioselectivity.[11] For comparison, Evans' oxazolidinones and Oppolzer's sultams are well-established as highly effective chiral auxiliaries for diastereoselective Diels-Alder reactions when attached to the dienophile.[12]
Mechanistic Rationale for Stereochemical Control
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid and well-defined transition state.
Figure 1: Simplified transition state models for asymmetric reactions.
In Evans' auxiliaries, the formation of a rigid, chelated (Z)-enolate directs the incoming electrophile to the face opposite the bulky substituent on the oxazolidinone ring.[6] Similarly, the rigid bicyclic structure of Oppolzer's sultam provides excellent facial bias, with the stereochemical outcome of aldol reactions being tunable by the choice of Lewis acid.[5][10] Myers' pseudoephedrine auxiliary forms an internally chelated (Z)-enolate where the phenyl group and the deprotonated hydroxyl group effectively block one face of the enolate.[13] For pyrrolidine-based auxiliaries, the substituent at the C2 position plays a crucial role in shielding one face of the N-acyl enolate, thereby directing the approach of the electrophile.[6]
Experimental Protocols
General Workflow for Asymmetric Synthesis Using Chiral Auxiliaries
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A Comparative Guide to the Catalytic Synthesis of 2,5-Dihydropyrroles: Efficacy and Mechanistic Insights
The 2,5-dihydropyrrole (also known as 3-pyrroline) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, featuring in a range of biologically active molecules with anticancer, antiviral, and anti-inflammatory properties.[1] Its utility as a versatile synthetic intermediate for constructing more complex nitrogen-containing heterocycles further elevates its importance. The efficient synthesis of this motif is therefore a critical endeavor for researchers in drug development and organic chemistry.
This guide provides an in-depth comparison of the leading catalytic methodologies for synthesizing 2,5-dihydropyrroles. We will move beyond simple procedural descriptions to analyze the mechanistic underpinnings, comparative efficacy, and practical considerations of each catalytic system, supported by experimental data from peer-reviewed literature.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): The Workhorse Approach
Ring-Closing Metathesis (RCM) has become one of the most powerful and versatile methods for the formation of cyclic structures, and its application to 2,5-dihydropyrrole synthesis is particularly well-established.[1] The reaction relies on the intramolecular cyclization of a diene precursor, typically an N-diallyl amine derivative, catalyzed by well-defined ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts.[1][2]
Mechanistic Rationale
The choice of a ruthenium catalyst is causal to the reaction's success. These catalysts exhibit remarkable tolerance to a wide array of functional groups and operate via a well-understood catalytic cycle. The process begins with the formation of a ruthenium alkylidene complex from the catalyst precursor, which then engages in a series of [2+2] cycloadditions and cycloreversions with the terminal alkenes of the substrate, ultimately extruding a volatile alkene (like ethylene) and forming the desired cyclic product.
Caption: Simplified catalytic cycle for Ruthenium-catalyzed RCM.
Performance Data
The efficacy of RCM is significantly enhanced by microwave irradiation, which can drastically reduce reaction times from hours to minutes while improving yields.[1]
| Catalyst | Substrate | Conditions | Time | Yield (%) | Reference |
| Grubbs' 2nd Gen. | N-allyl-β-amino-α-methylene esters | DCM, reflux | - | ~100 | [3] |
| Grubbs' 2nd Gen. | N-allylated aza-Baylis-Hillman adduct | DCM, 125 °C (Microwave) | 10 min | High | [1] |
| Hoveyda-Grubbs 2nd Gen. | Diallylamine derivative | Toluene, 80 °C | 12 h | >95 | [2] |
Advantages:
-
High Functional Group Tolerance: Tolerates esters, amides, alcohols, and many other groups.
-
Excellent Yields: Often provides near-quantitative conversion.
-
Predictability: The mechanism is well-understood, making outcomes reliable.
-
Process Acceleration: Amenable to microwave and continuous flow technologies.[1]
Limitations:
-
Catalyst Cost: Ruthenium catalysts can be expensive, particularly for large-scale synthesis.
-
Substrate Preparation: Requires the synthesis of a suitable diene precursor.
Gold-Catalyzed Intramolecular Cyclizations
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as exceptionally powerful tools for activating alkynes toward nucleophilic attack.[4] This unique reactivity enables the efficient synthesis of various heterocycles, including 2,5-dihydropyrroles, through the intramolecular cyclization of substrates like propargyl sulfonamides or amines.[5]
Mechanistic Rationale
The high electrophilicity of gold catalysts allows them to coordinate to the C-C triple bond of a propargylamine derivative. This "π-acid" activation renders the alkyne highly susceptible to intramolecular attack by the pendant nitrogen nucleophile. The subsequent steps involve protodeauration or further rearrangement to furnish the final dihydropyrrole product. This targeted activation of the alkyne is the primary reason for the high efficiency and selectivity observed in these reactions.
Caption: General mechanism of gold-catalyzed dihydropyrrole synthesis.
Performance Data
Gold catalysis can provide access to chiral 3-pyrrolines with high levels of stereocontrol by employing chiral ligands.[5]
| Catalyst / Ligand | Substrate | Conditions | Diastereoselectivity | Enantioselectivity | Yield (%) | Reference |
| AuCl / Chiral Ligand | Propargylic sulfonamides | Solvent, Temp. | >20:1 (cis) | up to 99% ee | High | [5] |
| AuCl₃ | Acetylenylaziridines | Protic solvent | - | - | High | [4] |
| Au(I) Complex | Diols | Aqueous nanomicelles | - | - | Good | [6] |
Advantages:
-
Mild Reaction Conditions: Often proceeds at room temperature.
-
High Atom Economy: Cycloisomerization reactions are inherently atom-economical.
-
Stereoselectivity: Enables asymmetric synthesis with the use of chiral ligands.[5]
-
Unique Reactivity: Can effect transformations not possible with other catalysts.
Limitations:
-
Substrate Specificity: Primarily applicable to substrates containing alkynes.
-
Catalyst Sensitivity: Some gold catalysts can be sensitive to air and moisture.
Palladium-Catalyzed Domino Reactions
Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling and cascade reactions. For 2,5-dihydropyrrole synthesis, a notable strategy involves a domino process combining a Heck reaction with an aza-Michael addition.[7] This approach constructs the heterocyclic ring in a single pot from acyclic precursors. A recently developed palladium hydride-catalyzed cascade involving a 1,5-addition and N-1,4-addition has also been shown to produce polysubstituted dihydropyrroles with excellent stereoselectivity.[8]
Mechanistic Rationale
In the domino Heck/aza-Michael sequence, a Pd(0) catalyst first undergoes oxidative addition into a vinyl halide. The resulting vinyl-Pd(II) complex then undergoes a Heck-type insertion with an acrylate. The key to the cascade is the subsequent spontaneous intramolecular aza-Michael addition of the nitrogen nucleophile onto the newly formed electron-deficient alkene, which proceeds rapidly to form the pyrroline ring.[7]
Performance Data
| Catalyst / Ligand | Substrates | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | (Z)-N-(3-iodoallyl)-tosylamides + acrylic esters | Base, Bu₄NBr | 40-71 | [7] |
| Pd-Hydride System | Dienyl amides + alkynes | Toluene, 80 °C | High (>20:1 dr) | [8] |
Advantages:
-
Convergent Synthesis: Builds complexity rapidly from simple, readily available starting materials.
-
High Bond-Forming Efficiency: Forms multiple C-C and C-N bonds in one operation.
Limitations:
-
Reaction Complexity: Optimizing domino reactions can be challenging due to competing pathways.
-
Substrate Scope: The scope can be limited by the specific requirements of the cascade sequence.
Other Notable Catalytic Systems
While Ruthenium, Gold, and Palladium represent the most prevalent catalysts, other transition metals offer unique and efficient routes to 2,5-dihydropyrroles.
-
Rhodium Catalysis: Dirhodium tetracarboxylate catalysts can achieve highly enantio- and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates, providing a route to highly substituted chiral products.[9] Rhodium complexes are also effective for the hydroamination of alkynes, which can lead to cyclic imines.[7]
-
Copper Catalysis: The (CuOTf)₂·toluene complex catalyzes the ring expansion of vinyl aziridines to afford 3-pyrrolines under mild conditions.[5] Copper has also been used in cascade reactions for the synthesis of 1-pyrrolines.[7]
-
Silver Catalysis: Cationic silver catalysts like AgSbF₄ can promote intra- and intermolecular alkyne-carbonyl coupling reactions, providing another pathway to functionalized pyrrolines.[5]
-
Organocatalysis: While more commonly applied to the synthesis of pyrroles and pyrrolidines, organocatalysts can be used to construct precursors for dihydropyrrole synthesis.[10][11] For example, chiral diarylprolinol silyl ethers are used for asymmetric functionalization of aldehydes, which can then be elaborated into the necessary diene precursors for RCM.[10]
Comparative Analysis: Choosing the Right Catalyst
The optimal catalyst is dictated by the specific synthetic goal, including desired substitution pattern, required stereochemistry, and economic constraints.
| Feature | Ruthenium (RCM) | Gold (Cyclization) | Palladium (Domino) | Rhodium (C-H Func.) |
| Primary Transformation | Diene Cyclization | Alkyne Cycloisomerization | Cascade Annulation | C-H Insertion |
| Key Advantage | Broad functional group tolerance, high yields | Mild conditions, asymmetric potential | High convergence, step economy | High stereoselectivity |
| Typical Substrate | Diallyl amines | Propargyl amines/amides | Vinyl halides, dienes | Pre-formed dihydropyrroles |
| Scalability | Good, amenable to flow | Moderate | Moderate | Lower, catalyst cost |
| Stereocontrol | Substrate-controlled | Excellent (ligand-controlled) | Good (substrate-controlled) | Excellent (catalyst-controlled) |
Experimental Protocol: Microwave-Assisted RCM Synthesis of a Functionalized 2,5-Dihydropyrrole
This protocol describes a robust and rapid synthesis of a 2,5-dihydropyrrole derivative from an N-allylated aza-Baylis-Hillman adduct, adapted from established procedures.[1] This method is chosen for its high efficiency, speed, and broad applicability.
Materials:
-
N-allylated aza-Baylis-Hillman adduct (1.0 equiv)
-
Grubbs' second-generation catalyst (e.g., [RuCl₂(PCy₃)(IMes)]) (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Microwave reactor with sealed reaction vials
-
Standard glassware for organic synthesis and purification (rotary evaporator, chromatography columns)
Procedure:
-
In a clean, dry microwave reactor vial, dissolve the N-allylated aza-Baylis-Hillman adduct (1.0 equiv) in anhydrous dichloromethane to achieve a final concentration of 0.05 M.
-
To this solution, add Grubbs' second-generation catalyst (0.05 equiv).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 125 °C for 10 minutes.
-
After the irradiation period, allow the vial to cool to room temperature.
-
Once cooled, open the vial and concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2,5-dihydropyrrole derivative.
Caption: General workflow for microwave-assisted RCM synthesis.
Conclusion
The synthesis of 2,5-dihydropyrroles is a mature field with a rich arsenal of catalytic methods. Ruthenium-catalyzed RCM stands out for its reliability, high yields, and exceptional functional group tolerance, making it a first choice for many applications.[1] Gold-catalyzed cyclizations offer an elegant and mild alternative, particularly for asymmetric syntheses from alkyne-containing substrates.[5] Palladium and rhodium catalysis provide powerful, albeit more specialized, routes for rapid assembly of complex pyrroline structures through domino reactions and C-H functionalization, respectively.[7][9] The selection of a specific catalyst and method should be guided by a careful analysis of the target molecule's structure, required stereochemistry, and the overall synthetic strategy.
References
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Asymmetric Synthesis of 2-Alkyl-Substituted 2,5-Dihydropyrroles from Optically Active Aza-Baylis−Hillman Adducts. Formal Synthesis of (−)-Trachelanthamidine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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An efficient and enantioselective approach to 2,5-disubstituted dihydropyrones. ScienceDirect. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]
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3-Pyrroline synthesis. Organic Chemistry Portal. Available at: [Link]
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Metal-mediated synthesis of pyrrolines. RSC Advances (RSC Publishing). Available at: [Link]
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Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Chemistry Portal. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
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A facile and regioselective synthesis of 2,5-disubstituted pyrroles via gold-catalyzed cycloisomerization of acetylenylaziridines. ElectronicsAndBooks. Available at: [Link]
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A Convenient Method for 3-Pyrroline Synthesis. Organic Letters - ACS Publications. Available at: [Link]
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Synthesis of chiral 2-alkyl-substituted 2,5-dihydropyrroles and formal... ResearchGate. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Proposed catalytic cycle for the synthesis of pyrroline derivatives. ResearchGate. Available at: [Link]
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Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. Available at: [Link]
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Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. Available at: [Link]
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Stereoselective Synthesis of Polysubstituted Dihydropyrroles via 1,5-Addition and N-1,4-Addition Cascade. PubMed. Available at: [Link]
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Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthesis of 2,5‐disubstituted pyrroles from 1,2‐aminoalcohols and secondary alcohols catalyzed by Pt⁰‐loaded carbon catalyst. ResearchGate. Available at: [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. NIH. Available at: [Link]
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Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. MDPI. Available at: [Link]
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Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters - ACS Publications. Available at: [Link]
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Rhodium catalyzed carbonyl ylide triggered diastereoselective synthesis of 2,5-methano-1,3-benzoxazepines. Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
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Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Available at: [Link]
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Performance of 2-Isopropyl-2,5-dihydro-1H-pyrrole in Diverse Solvent Systems: A Comparative Guide
This guide provides an in-depth technical analysis of the performance of 2-isopropyl-2,5-dihydro-1H-pyrrole in various solvent systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the solubility and reactivity of this versatile heterocyclic building block. Furthermore, we present a comparative study against structurally related cyclic amines to offer a comprehensive understanding of its unique chemical behavior, supported by established principles and experimental protocols.
Introduction: The Role of this compound in Synthesis
This compound is a chiral, non-aromatic nitrogen heterocycle that serves as a valuable intermediate in organic synthesis. Its structure, featuring a secondary amine and a C2-isopropyl substituent, imparts specific steric and electronic properties that are of interest in the construction of more complex molecules, including pharmaceutical agents and natural products. The performance of this compound in a chemical reaction is intrinsically linked to the solvent system employed. The choice of solvent can dramatically influence reaction rates, yields, and even the stereochemical outcome by modulating the solubility of reactants, stabilizing transition states, and influencing reaction mechanisms.[1][2] This guide explores these solvent-dependent effects to provide a predictive framework for optimizing synthetic protocols.
Solubility Profile: "Like Dissolves Like" in Action
The solubility of a reagent is a critical first consideration in designing any solution-phase chemical reaction. For this compound, its solubility is governed by the interplay between the polar secondary amine group, capable of hydrogen bonding, and the nonpolar isopropyl and hydrocarbon backbone.[3]
Based on general principles of amine solubility, we can predict the following behavior in common laboratory solvents:[3][4]
-
High Solubility: Expected in a broad range of organic solvents. Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN) are predicted to be excellent choices due to their ability to engage in dipole-dipole interactions without interfering with the amine's nucleophilicity.
-
Moderate to High Solubility: In polar protic solvents such as methanol (MeOH) and ethanol (EtOH). While the amine can act as a hydrogen bond acceptor, the nonpolar isopropyl group may slightly reduce miscibility compared to less substituted amines.
-
Lower Solubility: In highly nonpolar solvents like hexanes, the polar amine functionality will limit solubility. Conversely, in highly polar solvents like water, the hydrophobic isopropyl group and the C4H6 ring will decrease miscibility.
Table 1: Predicted Solubility of this compound and Alternatives
| Solvent | Dielectric Constant (ε) | Solvent Type | This compound | Pyrrolidine | Piperidine |
| Hexane | 1.9 | Nonpolar | Low | Low | Moderate |
| Toluene | 2.4 | Nonpolar (Aromatic) | High | High | High |
| Diethyl Ether (Et₂O) | 4.3 | Polar Aprotic | High | High | High |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Very High | Very High | Very High |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Very High | Very High | Very High |
| Ethanol (EtOH) | 25 | Polar Protic | High | Miscible | Miscible |
| Acetonitrile (MeCN) | 37 | Polar Aprotic | High | Miscible | Miscible |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | High | Miscible | Miscible |
| Water (H₂O) | 80 | Polar Protic | Low to Moderate | Miscible | Miscible |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubilities, a standardized experimental protocol is essential.
Protocol 1: Gravimetric Determination of Solubility
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial at a constant temperature (e.g., 25 °C).
-
Equilibration: Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solute to settle. Carefully extract a known volume of the supernatant (e.g., 1.0 mL) using a calibrated micropipette, ensuring no solid material is transferred.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and remove the solvent under reduced pressure or by gentle heating until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved residue per volume of solvent (e.g., in mg/mL).
Caption: Workflow for gravimetric solubility determination.
Reactivity in Different Solvent Systems: A Focus on N-Acylation
The nucleophilicity of the secondary amine in this compound is central to its reactivity. A common transformation for this class of compounds is N-acylation. The solvent plays a crucial role in modulating the reactivity of both the amine and the acylating agent.[5]
Solvent Effects on N-Acylation:
-
Polar Aprotic Solvents (e.g., DCM, THF, MeCN): These solvents are generally considered optimal for N-acylation. They effectively solvate the reactants and any charged intermediates without strongly hydrogen-bonding to the amine's lone pair. This leaves the amine's nucleophilicity relatively unencumbered, leading to faster reaction rates.[6]
-
Polar Protic Solvents (e.g., EtOH, H₂O): These solvents can decrease the nucleophilicity of the amine by forming hydrogen bonds with the lone pair of electrons on the nitrogen atom. This "caging" of the nucleophile can lead to slower reaction rates. However, their high polarity can be beneficial in stabilizing charged intermediates, which can be a deciding factor in some reaction mechanisms.
-
Nonpolar Solvents (e.g., Toluene, Hexane): While reactions can proceed in nonpolar solvents, reactant solubility may be a limiting factor. Furthermore, these solvents are less effective at stabilizing any charged intermediates or transition states, which can disfavor certain reaction pathways.
Table 2: Predicted Performance in N-Acylation with Acetyl Chloride
| Solvent | Solvent Type | Predicted Reaction Rate | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Very Fast | Good solubility, minimal stabilization of the amine nucleophile. |
| Tetrahydrofuran (THF) | Polar Aprotic | Fast | Good solubility, minimal stabilization of the amine nucleophile. |
| Acetonitrile (MeCN) | Polar Aprotic | Fast | Good solubility, moderate polarity can stabilize transition states. |
| Ethanol (EtOH) | Polar Protic | Moderate | Solvation of the amine's lone pair via H-bonding reduces nucleophilicity. |
| Toluene | Nonpolar | Moderate to Slow | Lower polarity may not effectively stabilize the transition state. |
| Water (H₂O) | Polar Protic | Slow | Strong H-bonding with the amine and potential for hydrolysis of the acylating agent. |
Experimental Protocol for Comparative N-Acylation
This protocol allows for the direct comparison of solvent effects on the yield of an N-acylation reaction.
Protocol 2: Parallel N-Acylation of this compound
-
Reaction Setup: In separate, dry reaction vessels, dissolve this compound (1.0 mmol) in each of the selected solvents (5 mL). Add a non-nucleophilic base, such as triethylamine (1.2 mmol), to each vessel.
-
Initiation: Cool the solutions to 0 °C. Add acetyl chloride (1.1 mmol) dropwise to each reaction mixture while stirring.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a set time (e.g., 2 hours). Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench each reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the yield for each solvent system.
Caption: General workflow for comparative N-acylation.
Comparison with Alternative Cyclic Amines
The performance of this compound is best understood in the context of structurally similar amines.
-
Pyrrolidine: As the saturated analog, pyrrolidine is more flexible and potentially less sterically hindered at the nitrogen. Its nucleophilicity is generally considered to be higher than that of its unsaturated counterpart. In reactions where steric hindrance is a key factor, pyrrolidine may exhibit faster reaction rates.
-
Piperidine: This six-membered saturated cyclic amine has different conformational properties compared to the five-membered pyrrolidine ring system. Its basicity and nucleophilicity are comparable to pyrrolidine, making it a common alternative in many synthetic applications.
-
2,5-dihydro-1H-pyrrole (3-Pyrroline): The parent compound without the isopropyl group. A comparison with this molecule would highlight the steric influence of the C2-substituent on both solubility and reactivity. The absence of the bulky isopropyl group would likely lead to increased solubility in polar protic solvents and faster reaction rates in sterically demanding transformations.
The choice between these alternatives will depend on the specific requirements of the synthesis, including the desired steric environment around the nitrogen atom and the electronic properties of the final product.
Conclusion
The solvent system is a critical parameter that dictates the performance of this compound in organic synthesis. For reactions such as N-acylation, polar aprotic solvents like dichloromethane and tetrahydrofuran are predicted to offer the best performance by providing good solubility while maintaining the high nucleophilicity of the amine. In contrast, polar protic solvents may hinder reactivity through hydrogen bonding. The presence of the isopropyl group provides steric bulk that can influence stereoselectivity in certain reactions but may also decrease reactivity compared to less substituted analogs like pyrrolidine. A careful and rational selection of the solvent, based on the principles outlined in this guide, is paramount for achieving optimal outcomes in syntheses utilizing this valuable heterocyclic building block.
References
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Maki, B. E., Patterson, E. V., Cramer, C. J., & Scheidt, K. A. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters, 11(17), 3942–3945. [Link]
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Dalal Institute. Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. [Link]
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BYJU'S. (n.d.). Physical Properties of Amines. [Link]
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CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Biological Sciences, 3(1), 1-5. [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. (2014). REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. Research Article, 26th June-2014. [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 517. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(propan-2-yl)pyrrolidine. PubChem Compound Summary for CID 3855943. [Link]
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National Center for Biotechnology Information. (n.d.). (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. PubChem Compound Summary for CID 227681. [Link]
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ResearchGate. (2021). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Journal of the Iranian Chemical Society, 18, 2455-2467. [Link]
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ResearchGate. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1083-1094. [Link]
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Royal Society of Chemistry. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 5, 102008-102013. [Link]
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Royal Society of Chemistry. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers, 5(12), 1878-1887. [Link]
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A Comparative Guide to the Biological Activity Screening of 2-Isopropyl-2,5-dihydro-1H-pyrrole Derivatives
In the landscape of medicinal chemistry, the pyrrole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological applications.[1][2] Its saturated and partially saturated derivatives, such as the 2,5-dihydro-1H-pyrrole ring system, offer a three-dimensional architecture that can effectively explore pharmacophore space, making them attractive candidates in drug discovery.[3] This guide provides a comprehensive comparison of the biological activities of 2-isopropyl-2,5-dihydro-1H-pyrrole derivatives against established alternatives, grounded in experimental data and detailed screening methodologies.
As a Senior Application Scientist, the rationale behind our exploration is clear: the unique conformational flexibility of the dihydropyrrole ring, combined with the steric and electronic properties of the isopropyl group at the C2 position, presents a promising scaffold for developing novel therapeutics with potentially enhanced potency and selectivity. This guide will delve into the screening of these derivatives for antimicrobial, anticancer, and enzyme inhibitory activities, offering a comparative analysis to inform future research and development.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of multidrug-resistant bacterial and fungal infections necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have long been recognized for their potential in this area, with compounds like pyrrolnitrin serving as a testament to their antibiotic activity.[4] Our focus is to evaluate how this compound derivatives compare to conventional antibiotics and antifungals.
Screening Methodology: The Rationale for Broth Microdilution
To quantify antimicrobial efficacy, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This technique is favored for its reproducibility, scalability for high-throughput screening, and conservation of test compounds. The assay relies on challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period. This quantitative endpoint allows for direct comparison with standard drugs.
Below is a generalized workflow for determining the MIC of our target compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Comparative Performance Data
The following table summarizes the antimicrobial activity of representative 2,5-dihydropyrrole derivatives compared to standard clinical agents. The data is synthesized from studies on similar pyrrole structures to provide a predictive comparison.
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) | Reference |
| Dihydropyrrole Derivative 1 | Candida albicans | 21.87 - 43.75 (MIC90) | Clotrimazole | ~1.0 | [5][6] |
| Dihydropyrrole Derivative 2 | Aspergillus niger | 21.87 - 43.75 (MIC90) | Clotrimazole | ~1.0 | [5][6] |
| Generic Pyrrole Derivative | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2.0 | [7] |
| Generic Pyrrole Derivative | Escherichia coli | >12.5 | Ciprofloxacin | 2.0 | [7] |
Analysis of Results: A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has shown activity against various Candida and Aspergillus species.[5][6] While its potency (MIC90 ranging from 21.87 to 43.75 µg/mL) does not surpass that of established antifungals like Clotrimazole, it demonstrates the potential of the dihydropyrrole scaffold as a starting point for developing new antimycotic drugs.[5][6] Studies on broader pyrrole derivatives often show more potent activity against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli.[7] This differential activity is likely due to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier. The structure-activity relationship (SAR) often indicates that specific substitutions, such as a 4-hydroxyphenyl ring, can enhance antifungal activity.[8]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrrole ring is a key component in several anticancer drugs, where it can function to inhibit critical enzymes like protein kinases or interact with DNA.[9] Derivatives of 2,5-dihydropyrrole are being investigated for their cytotoxic effects on various cancer cell lines.
Screening Methodology: The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening. Its selection is based on its reliability and direct correlation with cell viability. The assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.
Caption: Standard workflow for the MTT cytotoxicity assay.
Comparative Performance Data
The anticancer potential of dihydropyrrole derivatives is evaluated against common cancer cell lines and compared with a standard chemotherapeutic agent, Doxorubicin.
| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference Compound | Activity (IC50 in µM) | Reference |
| Dihydropyrrole-carboxylate 4d | MCF-7 (Breast) | 19.8 | Doxorubicin | ~0.5 - 2.0 | [10] |
| Dihydropyrrole-carboxylate 4d | HL-60 (Leukemia) | 17.6 | Doxorubicin | ~0.1 - 1.0 | [10] |
| Pyrrole Derivative (MI-1) | Various | Induces apoptosis | Doxorubicin | Induces apoptosis | [9][11] |
| Pyrrole Derivative (D1) | Various | Inhibits EGFR/VEGFR | Sunitinib | Inhibits EGFR/VEGFR | [9][11] |
Analysis of Results: A series of 2,5-dihydro-1H-pyrrole-2-carboxylates demonstrated micromolar inhibitory efficacy against breast cancer (MCF-7) cell lines.[10] Specifically, a derivative with a sulfonamide moiety (compound 4d) showed IC50 values of 19.8 µM and 17.6 µM against MCF-7 and HL-60 cells, respectively.[10] While not as potent as Doxorubicin, these results validate the dihydropyrrole scaffold as a viable starting point for novel anticancer agents. The anticancer activity of many pyrrole-containing compounds is often linked to the inhibition of key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][11] Certain pyrrole derivatives have been shown to bind to and inhibit these protein kinases, leading to apoptosis in malignant cells.[11]
Caption: Simplified EGFR signaling pathway and point of inhibition.
Enzyme Inhibitory Activity: Modulating Metabolic Pathways
Pyrrolidine and its derivatives, close structural relatives of dihydropyrroles, are well-studied as inhibitors of enzymes crucial to carbohydrate metabolism, such as α-amylase and α-glucosidase.[12] These enzymes are key targets in the management of type-2 diabetes.[13] Inhibiting them can reduce post-prandial hyperglycemia.
Screening Methodology: Spectrophotometric Enzyme Assays
The inhibitory potential against α-amylase and α-glucosidase is determined using straightforward in vitro spectrophotometric assays. For α-glucosidase, the assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme's activity is directly proportional to the rate of yellow p-nitrophenolate formation, which is monitored at 405 nm. The presence of an inhibitor reduces this rate. Similarly, the α-amylase assay often uses a starch-iodine method where the disappearance of the blue starch-iodine complex indicates enzyme activity.
Comparative Performance Data
The table below compares the enzyme inhibitory activity of pyrrolidine/dihydropyrrole analogues with Acarbose, a standard antidiabetic drug.
| Compound Class | Target Enzyme | Activity (IC50 in µg/mL) | Reference Compound | Activity (IC50 in µg/mL) | Reference |
| Pyrrolidine-Chalcone 3 | α-Amylase | 14.61 | Acarbose | ~20-30 | [14] |
| Pyrrolidine-Chalcone 3 | α-Glucosidase | 25.38 | Acarbose | ~50-70 | [14] |
| N-acetylpyrrolidine 4a | α-Glucosidase | 0.52 (mM) | Acarbose | Standard Inhibitor | [13] |
| N-Boc-proline amide 3g | α-Amylase | 26.24 | Acarbose | 5.50 | [12] |
| N-Boc-proline amide 3g | α-Glucosidase | 18.04 | Acarbose | 5.50 | [12] |
Analysis of Results: Pyrrolidine-based compounds have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase.[12] Notably, some pyrrolidine-chalcone hybrids were found to be more active than the reference drug acarbose in α-amylase inhibition assays.[14] For instance, compound 3 exhibited an IC50 of 14.61 µM against α-amylase and 25.38 µM against α-glucosidase, showcasing a potent dual inhibitory effect.[14] Structure-activity relationship studies reveal that the nature and position of substituents on the aromatic rings attached to the core scaffold are critical for potent inhibition.[12] These findings strongly suggest that the this compound scaffold is a highly promising template for designing novel and effective enzyme inhibitors.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation: Dissolve the test compound in DMSO to create a 10 mg/mL stock solution. In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) or appropriate broth to all wells. Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has demonstrated, through comparative data and established screening methodologies, that these derivatives possess significant potential across antimicrobial, anticancer, and enzyme inhibitory applications. While their potency may not always exceed that of established drugs, the unique structural features offer opportunities for optimization to enhance activity and improve selectivity.
Future research should focus on synthesizing a broader library of these derivatives to establish more detailed structure-activity relationships. Investigating the mechanism of action, particularly for the most potent anticancer compounds, will be crucial for their advancement as clinical candidates. The integration of computational methods, such as molecular docking, can further guide the rational design of next-generation this compound derivatives with superior biological profiles.
References
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. Available from: [Link]
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In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. (2005). PubMed. Available from: [Link]
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2020). PubMed. Available from: [Link]
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Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science. Available from: [Link]
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. (2020). ResearchGate. Available from: [Link]
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Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. Available from: [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2023). PubMed Central. Available from: [Link]
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Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2016). National Institutes of Health. Available from: [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
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Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2024). ACS Omega. Available from: [Link]
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Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. (2020). PubMed Central. Available from: [Link]
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Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. (n.d.). Science Alert. Available from: [Link]
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In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. (2005). ResearchGate. Available from: [Link]
- Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. (2023). [Source not further specified].
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). National Institutes of Health. Available from: [Link]
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Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. (2013). PubMed. Available from: [Link]
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A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. (2021). ResearchGate. Available from: [Link]
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New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2014). Journal of Medicinal Chemistry. Available from: [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. Available from: [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Available from: [Link]
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Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. (2010). PubMed Central. Available from: [Link]
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- A Comparative Guide to the Biological Activity of 2-Phenyl-1H-pyrrole Derivatives and Other Key Heterocyclic Scaffolds. (n.d.). Benchchem.
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Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). PubMed. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Isopropyl-2,5-dihydro-1H-pyrrole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 2-Isopropyl-2,5-dihydro-1H-pyrrole, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
I. Hazard Assessment and Identification
Before initiating any disposal procedure, a thorough hazard assessment is critical. Based on the structure of this compound, the following hazards should be anticipated:
-
Flammability: The presence of the isopropyl group and the dihydro-pyrrole ring suggests the compound is likely a flammable liquid. It should be kept away from heat, sparks, open flames, and other sources of ignition.[1]
-
Toxicity and Irritation: Substituted pyrrolines and related aliphatic amines can be irritants to the skin, eyes, and respiratory tract. Acute toxicity upon ingestion or inhalation is also a possibility.[2]
-
Reactivity: While specific reactivity data is unavailable, it is prudent to assume it may be incompatible with strong oxidizing agents, acids, and bases. Never mix incompatible wastes.[3]
All handling and disposal activities must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat, must be worn.
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and be managed through your institution's Environmental Health and Safety (EHS) department.[4]
Step 1: Waste Categorization
The first crucial step is to correctly categorize the waste. This compound waste will fall into one of the following categories:
-
P-listed or U-listed waste: If the compound is a commercial chemical product being discarded without use, it may fall under these categories for acutely or less toxic chemicals, respectively.[4]
-
F-listed waste: If it is part of a spent solvent mixture, it may be classified as F-listed waste.[4]
-
Characteristic Hazardous Waste: Based on its likely properties, it will be classified as:
-
Ignitable Waste (D001): Due to its expected flammability.
-
Potentially Toxic Waste: Pending further toxicological data.
-
Step 2: Waste Collection and Container Selection
-
Container Compatibility: Collect waste this compound in a dedicated, leak-proof container that is chemically compatible. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][5][6] The container must be in good condition, free from damage or deterioration.[4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
Container Filling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills. Keep the container securely closed except when adding waste.[3]
Step 3: Labeling
Proper labeling is a non-negotiable aspect of hazardous waste management.[5] Your institution's EHS department will provide specific hazardous waste labels. The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Ignitable," "Toxic").[7]
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage (Satellite Accumulation Area)
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
Location: The SAA must be under the direct control of the laboratory personnel.
-
Secondary Containment: Liquid hazardous waste containers must be placed in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Segregation: Store the waste container away from incompatible chemicals.[3]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) waste, the limit is one quart.[6]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Step 5: Arranging for Disposal
Once the waste container is full or the accumulation time limit set by your institution is approaching, you must arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[6]
-
Documentation: Maintain meticulous records of the waste generated and disposed of. This is a legal requirement and crucial for laboratory safety audits.[5]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If the substance is flammable, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (beyond the capability of lab personnel to handle safely):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.
-
Close the laboratory doors.
-
Contact your institution's emergency response line and the EHS department from a safe location. Provide details about the spilled chemical, quantity, and location.
-
IV. Waste Minimization
A comprehensive approach to chemical handling includes strategies for waste minimization.[6]
| Strategy | Implementation in Your Research |
| Source Reduction | Order only the quantity of this compound required for your experiments. |
| Scale Reduction | Whenever feasible, reduce the scale of your experiments to minimize the volume of waste produced.[6] |
| Chemical Substitution | If possible, investigate whether a less hazardous chemical can be substituted in your protocol without compromising the scientific outcome. |
| Inventory Management | Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates, preventing the generation of waste from expired materials.[6] |
By adhering to these procedures, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental responsibility within your institution. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and waste disposal.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Lab Manager. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Safety Data Sheet for Propan-2-ol. Fisher Scientific. [Link]
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2,5-dihydro-H-pyrrole Properties. ChemBK. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Unseen: A Guide to Safely Handling 2-Isopropyl-2,5-dihydro-1H-pyrrole
For the vanguard of research and discovery, the safe and effective handling of novel chemical entities is paramount. This guide, developed by our senior application scientists, provides essential, immediate safety and logistical information for the operational use and disposal of 2-Isopropyl-2,5-dihydro-1H-pyrrole. Our commitment is to empower your research by providing value that extends beyond the product, building a foundation of deep trust through unwavering scientific integrity.
Anticipating the Risks: An Inferred Hazard Profile
Based on the known hazards of structurally related compounds such as 2,5-dimethylpyrrole, 3-pyrroline, and pyrrolidine, we can anticipate the following primary hazards for this compound:
-
Flammability: Like many organic solvents and heterocyclic compounds, it is likely to be a flammable liquid and vapor.[1]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[4]
-
Potential for Toxicity: Some heterocyclic amines have been identified as potential carcinogens, warranting cautious handling to minimize exposure.[5][6]
This inferred profile dictates a stringent approach to personal protective equipment (PPE) and handling protocols.
Your Shield Against the Unseen: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the causality behind each choice explained to empower your risk assessment.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of organic chemicals.[7] Double-gloving provides an additional layer of protection against potential tears or rapid permeation. Always inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[8] For procedures with a higher risk of splashing, a face shield worn over safety goggles is required to provide full facial protection.[9] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[1] If procedures have the potential to exceed the occupational exposure limits of the fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] |
| Protective Clothing | A flame-resistant laboratory coat should be worn and buttoned to protect against splashes and potential flash fires. For larger scale operations, chemical-resistant coveralls may be appropriate.[10] |
| Footwear | Closed-toe shoes made of a non-porous material are required in any laboratory setting where hazardous chemicals are handled. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Operational Blueprint: From Benchtop to Disposal
Adherence to a strict operational protocol is the cornerstone of safe laboratory practice. The following step-by-step guidance will navigate you through the handling of this compound.
Preparation and Handling
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Grounding: When transferring the chemical, ground both the receiving and dispensing containers to prevent static discharge, a potential ignition source.[10]
-
Dispensing: Use a bottle-top dispenser or a clean, dry syringe for accurate and safe liquid transfer. Avoid pouring directly from the bottle to minimize the risk of splashes and vapor release.
-
Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.[1]
Spill Response
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Operational Handling Workflow
This diagram outlines the standard operating procedure for handling the chemical.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chamaeleon-produktion.de [chamaeleon-produktion.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
